molecular formula C24H24N4O3 B12102464 Olaparib impurity 1 CAS No. 763113-06-0

Olaparib impurity 1

Cat. No.: B12102464
CAS No.: 763113-06-0
M. Wt: 416.5 g/mol
InChI Key: UMOUCKQSZGWWOH-UHFFFAOYSA-N
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Description

Olaparib Impurity 1 is a high-purity chemical reference standard essential for the research and development of the PARP inhibitor drug, Olaparib. It is critical for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical laboratories, playing a crucial role in Abbreviated New Drug Applications (ANDA) . Researchers should note that the identifier "Olaparib Impurity 1" can refer to different specified structures. This product, with CAS number 2514757-44-7, is one of the recognized impurities and is characterized as 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one . It is also known as the M12 metabolite of Olaparib . Its molecular formula is C 24 H 25 FN 4 O 4 and it has a molecular weight of 452.48 g/mol . Controlling and monitoring such impurities is vital to ensure the safety, efficacy, and stability of the final drug product, as they can originate from starting materials, reagents, or form as byproducts during synthesis . This product is supplied with a comprehensive Certificate of Analysis (CoA) to support rigorous laboratory work. Please be advised: This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

763113-06-0

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29)

InChI Key

UMOUCKQSZGWWOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Profiling of Olaparib Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Olaparib Impurity 1 , identified as the Des-fluoro analog of the active pharmaceutical ingredient.

Executive Summary

In the context of high-performance liquid chromatography (HPLC) profiling and impurity reference standards, Olaparib Impurity 1 most commonly refers to the Des-fluoro analog of Olaparib. This impurity arises primarily from the carryover of non-fluorinated starting materials during the synthesis of the phthalazinone core.

  • Common Name: Olaparib Des-fluoro Impurity

  • CAS Number: 763113-06-0[1][2][3][4][5][6][7]

  • Chemical Name: 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}phenyl)methyl]phthalazin-1(2H)-one[5]

  • Criticality: Process-related impurity (Class 2 solvent/reagent carryover analog); requires strict control due to structural similarity to the API, affecting separation and potential biological activity.

Note on Nomenclature: While "Impurity 1" is the standard designation in major catalogs (e.g., TLC, Veeprho, ChemScene), specific vendors like Simson Pharma may assign "Impurity 1" to the M12 Metabolite (hydroxybutanoyl derivative, CAS 2514757-44-7). This guide focuses on the Des-fluoro impurity (CAS 763113-06-0) as the primary industrial standard.

Chemical Identity & Structure

The structural distinction between Olaparib and Impurity 1 lies in the absence of a single fluorine atom on the central benzene ring. This subtle modification significantly alters the electronic properties of the molecule without drastically changing its steric footprint, making it a "critical pair" in chromatographic separations.

Physicochemical Properties Table[8]
PropertyOlaparib (API)Olaparib Impurity 1 (Des-fluoro)
CAS Number 763113-22-0763113-06-0
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₂₄N₄O₃
Molecular Weight 434.46 g/mol 416.48 g/mol
Monoisotopic Mass 434.1754416.1848
Appearance White to pale yellow solidWhite to off-white solid
Key Structural Difference Contains Fluoro group at C-2 of the benzyl linker ringContains Hydrogen at C-2 of the benzyl linker ring
Structural Representation (SMILES & InChI)
  • Canonical SMILES: O=C(C1CC1)N2CCN(C(=O)C3=CC=CC(CC4=NNC(=O)C5=CC=CC=C54)=C3)CC2

  • InChI Key: UMOUCKQSZGWWOH-UHFFFAOYSA-N[5][]

Synthesis & Formation Mechanism

Understanding the origin of Impurity 1 requires dissecting the convergent synthesis of Olaparib. The impurity is not a degradation product but a process-related impurity stemming from the starting material 2-fluoro-5-formylbenzonitrile .

Mechanism of Formation
  • Source Contamination: The starting material, 2-fluoro-5-formylbenzonitrile , often contains trace amounts of 3-formylbenzonitrile (Des-fluoro precursor) due to incomplete fluorination or purification issues during its manufacture.

  • Parallel Reaction: During the Horner-Wadsworth-Emmons (HWE) coupling step, the dimethyl phosphite intermediate reacts with both the fluorinated aldehyde (API path) and the non-fluorinated contaminant (Impurity path).

  • Persistence: The Des-fluoro intermediate undergoes the same subsequent transformations (hydrazine cyclization, hydrolysis, and amide coupling) as the API, making it difficult to purge in downstream steps.

Pathway Visualization

The following diagram illustrates the parallel synthesis pathways.

Olaparib_Impurity_Formation SM_Pure Start Material (API) 2-Fluoro-5-formylbenzonitrile Inter_API Intermediate A (API) Fluorinated Phthalazinone SM_Pure->Inter_API SM_Imp Contaminant (Impurity) 3-Formylbenzonitrile Inter_Imp Intermediate B (Impurity) Des-fluoro Phthalazinone SM_Imp->Inter_Imp Phthalide Dimethyl Phosphite Phthalide Intermediate Phthalide->Inter_API HWE Reaction Phthalide->Inter_Imp HWE Reaction Olaparib OLAPARIB (API) C24H23FN4O3 Inter_API->Olaparib + Coupling Impurity1 IMPURITY 1 (Des-fluoro) C24H24N4O3 Inter_Imp->Impurity1 + Coupling Coupling Coupling Agent (Piperazine Derivative) Coupling->Olaparib Coupling->Impurity1

Figure 1: Parallel synthesis pathway showing how the Des-fluoro impurity (Impurity 1) originates from the non-fluorinated starting material contaminant.

Analytical Characterization

Detecting and quantifying Impurity 1 requires high-resolution techniques due to its structural similarity to the parent drug.

Mass Spectrometry (LC-MS)
  • Differentiation: The most reliable identification method is the mass shift.

    • Olaparib [M+H]+: m/z 435.18

    • Impurity 1 [M+H]+: m/z 417.19

  • Delta: A mass difference of 18 Da (approx. 19 F vs 1 H) is diagnostic.

HPLC Profiling
  • Retention Time (RT): Impurity 1 typically elutes very close to Olaparib.

    • Mechanism: The Fluorine atom is electron-withdrawing and lipophilic. Removing it (Des-fluoro) slightly alters the polarity. Depending on the stationary phase (C18 vs. Phenyl-Hexyl), Impurity 1 may elute slightly later or earlier than the main peak.

    • Resolution: Requires a gradient method with high theoretical plate count (e.g., < 2.0 µm particle size columns) to achieve baseline separation (Rs > 1.5).

NMR Spectroscopy
  • 1H NMR: The aromatic region provides the definitive structural proof.

    • Olaparib: Shows specific splitting patterns due to 19F-1H coupling (J-coupling) on the central ring.

    • Impurity 1: Lacks these F-H couplings. The proton at the C-2 position (where F would be) appears as a singlet or doublet (depending on meta-coupling) rather than the complex multiplet seen in the API.

Regulatory & Toxicological Context

ICH Q3A/B Classification
  • Classification: Identified Impurity.

  • Reporting Threshold: > 0.05% (for max daily dose ≤ 2g).

  • Qualification Threshold: > 0.15% (or 1.0 mg/day, whichever is lower).

Structure-Activity Relationship (SAR)
  • Potency: The fluorine atom in Olaparib is strategic; it influences metabolic stability (blocking oxidation at that position) and binding affinity to the PARP enzyme pocket.

  • Risk: While likely retaining PARP inhibitory activity, the Des-fluoro analog may have different pharmacokinetic properties (metabolic clearance rates) or off-target effects. Therefore, it must be strictly controlled to maintain the defined safety and efficacy profile of the drug product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131884817: Olaparib Impurity 1 (Des-fluoro). Retrieved from [Link][5]

  • Veeprho Laboratories. Olaparib Impurity 1 Reference Standard (CAS 763113-06-0).[5] Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Lynparza (Olaparib). Procedure No. EMEA/H/C/003726. Retrieved from [Link]

Sources

Technical Guide: Identification, Origin, and Control of Olaparib Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Olaparib Impurity 1 , identified as the hydroxybutanoyl derivative (often correlated with the M12 metabolite). This document is structured to support analytical method development, impurity profiling, and regulatory compliance.

Executive Summary & Nomenclature Strategy

In the high-stakes landscape of PARP inhibitor development, precise impurity profiling is non-negotiable. While pharmacopeias (USP/EP) assign specific letter designations (e.g., Impurity A, B), the term "Olaparib Impurity 1" is frequently utilized in commercial reference standard catalogs to denote a specific structural analogue arising from the modification of the cyclopropyl moiety.

Critical Distinction: Researchers must verify the chemical structure rather than relying solely on the generic "Impurity 1" label, as numbering varies by vendor. This guide focuses on the widely cited hydroxybutanoyl derivative (CAS 2514757-44-7), which also corresponds to the known M12 metabolite .

Table 1: Chemical Identity Profile
ParameterSpecification
Common Name Olaparib Impurity 1 (Vendor Designation)
Chemical Name 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
CAS Number 2514757-44-7
Molecular Formula C₂₄H₂₅FN₄O₄
Molecular Weight 452.48 g/mol
Correlation Olaparib Metabolite M12; Hydroxy-Olaparib (linearized)
Structural Feature Ring-opened cyclopropane converted to 4-hydroxybutanoyl chain

Structural Origin & Mechanistic Pathway

Understanding the causality of impurity formation is essential for control. Olaparib Impurity 1 is not merely a random byproduct; it represents a specific transformation of the drug's cyclopropanecarbonyl tail.

Formation Mechanism

The formation of Impurity 1 involves the opening of the strained cyclopropane ring. In biological systems (metabolism), this is an oxidative process (CYP450-mediated). In chemical synthesis or stability testing, this can occur under specific stress conditions (oxidative stress or acidic hydrolysis), leading to the linearization of the cyclopropyl group into a hydroxy-alkyl chain.

Key Transformation: Cyclopropyl-C(=O)-


HO-(CH2)3-C(=O)-
Pathway Visualization

The following diagram illustrates the structural relationship and transformation pathway.

Olaparib_Degradation cluster_legend Pathway Legend Olaparib Olaparib API (Cyclopropyl moiety) Intermediate Transition State (Ring Activation) Olaparib->Intermediate Oxidative Stress / CYP450 Impurity1 Impurity 1 (CAS 2514757-44-7) (4-hydroxybutanoyl tail) Intermediate->Impurity1 Ring Opening & Hydroxylation key Blue: API | Yellow: Transient | Red: Impurity

Figure 1: Mechanistic pathway showing the conversion of the Olaparib cyclopropyl group to the linearized hydroxybutanoyl form (Impurity 1).

Analytical Strategy: Identification & Quantification

To detect Impurity 1 reliably, generic generic gradient methods may fail to separate it from the parent peak due to structural similarity. The presence of the hydroxyl group increases polarity, typically causing it to elute before Olaparib in Reverse-Phase (RP) chromatography.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to be self-validating. The resolution between Olaparib and Impurity 1 must be > 1.5.

Method Principle: Gradient elution on a C18 stationary phase with pH control to suppress ionization of the piperazine nitrogen, ensuring sharp peak shapes.

Table 2: Recommended Chromatographic Conditions
ParameterSetting / Protocol
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 276 nm (Primary) and 254 nm
Injection Vol 10 µL

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar degradants)

  • 2-15 min: 5%

    
     60% B (Linear ramp)
    
  • 15-20 min: 60%

    
     90% B (Wash)
    
  • 20-25 min: 5% B (Re-equilibration)

Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation, monitor the following transitions:

  • Parent Ion (Olaparib): [M+H]⁺ = 435.46 m/z

  • Impurity 1 Target: [M+H]⁺ = 453.48 m/z (+18 Da shift corresponding to hydration/ring opening).

  • Fragmentation: Look for the characteristic phthalazinone core fragment (m/z ~247) which remains unchanged, confirming the modification is on the piperazine tail.

Regulatory & Safety Implications (ICH M7/Q3A)

As a known metabolite (M12), Impurity 1 generally falls under the "Metabolites in Safety Testing" (MIST) guidelines.

  • Qualification: If this impurity is a major human metabolite, it may be considered "qualified" for safety, potentially allowing higher limits than the standard ICH Q3A threshold (0.15% or 1.0 mg/day).

  • Genotoxicity: Unlike the Nitroso impurities (e.g., N-nitroso olaparib) which require strict control at nanogram levels, Impurity 1 is a structural modification of the acyl chain and does not inherently introduce a structural alert for mutagenicity (such as an N-nitroso or epoxide group).

  • Control Strategy:

    • Process Control: Monitor oxidative conditions during the final coupling steps of Olaparib synthesis.

    • Storage: Ensure protection from moisture and high heat to prevent hydrolysis of the cyclopropyl amide.

References

  • Veeprho. (n.d.). Olaparib Nitroso Impurity 1 vs. Impurity 1 Distinction. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib). (Provides context on M12 metabolite and impurity qualification). Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Olaparib and the Formation of Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Olaparib (marketed as Lynparza®) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment of cancers with mutations in the BRCA1 and BRCA2 genes.[1][2] Its intricate molecular architecture presents unique challenges and opportunities in its chemical synthesis. This guide provides a comprehensive overview of the key synthetic pathways to Olaparib, with a detailed exploration of the formation of a critical process-related impurity, designated as Impurity 1. By understanding the nuances of these synthetic routes and the genesis of impurities, researchers and drug development professionals can devise more robust, efficient, and high-purity manufacturing processes.

The Molecular Architecture of Olaparib

Olaparib is a complex molecule featuring a phthalazinone core linked to a fluorinated benzoyl piperazine moiety. The chemical name for Olaparib is 4-[[3-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone.[3] This structure is responsible for its potent and selective inhibition of PARP enzymes, which are crucial for DNA repair.[1]

FeatureDescription
Core Scaffold Phthalazinone
Key Substituents Fluorinated benzoyl group, Piperazine linker, Cyclopropylcarbonyl cap
Chemical Formula C24H23FN4O3
Molecular Weight 434.47 g/mol

Key Synthetic Strategies for Olaparib

The synthesis of Olaparib has evolved from initial laboratory-scale routes to more streamlined and scalable manufacturing processes. Below, we dissect two seminal approaches that highlight the core chemical transformations involved.

The Original Medicinal Chemistry Route

The initial synthesis of Olaparib was designed for flexibility in producing analogues for structure-activity relationship (SAR) studies. This route, while effective for discovery chemistry, is less suited for large-scale production due to the use of certain reagents and purification methods.[4]

A key intermediate in many Olaparib syntheses is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. The original route to this intermediate involved a Horner-Wadsworth-Emmons reaction.[4]

Diagram: Original Medicinal Chemistry Route to a Key Olaparib Intermediate

G A 2-Formylbenzoic acid C Phosphonate Intermediate A->C Reaction B Dimethylphosphite B->C E Olefin Intermediate C->E Horner-Wadsworth-Emmons D Aldehyde D->E F 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid E->F Hydrolysis & Cyclization G Hydrazine hydrate G->F

Caption: A simplified schematic of the original synthesis of a key Olaparib intermediate.

This intermediate is then coupled with a protected piperazine derivative, followed by deprotection and acylation with cyclopropanecarbonyl chloride to yield Olaparib.[4]

A Scalable Manufacturing Process

Later developments focused on creating more efficient and scalable routes suitable for commercial production. One such approach, detailed in patents by AstraZeneca, involves a multi-step process that avoids some of the less desirable reagents of the original route.[5]

Diagram: A Representative Scalable Synthesis of Olaparib

G cluster_intermediate Synthesis of Key Intermediate cluster_coupling Coupling and Final Acylation A 2-Fluoro-5-methylbenzoic acid C 5-(Bromomethyl)-2-fluorobenzoic acid A->C Bromination B N-Bromosuccinimide B->C E 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C->E Alkylation D Phthalhydrazide D->E G Boc-protected Intermediate E->G Amidation F N-Boc-piperazine F->G H 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one G->H Deprotection J Olaparib H->J Acylation I Cyclopropanecarbonyl chloride I->J

Caption: A streamlined synthetic pathway for the large-scale production of Olaparib.

Experimental Protocol: A Representative Synthesis of Olaparib

The following is a generalized, step-by-step protocol for a key transformation in a scalable Olaparib synthesis, derived from publicly available patent literature. This is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • Amidation: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in a suitable aprotic solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

  • Add N-Boc-piperazine to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by HPLC.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and treat with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Isolation: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product. The resulting intermediate, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, can be purified by crystallization or used directly in the next step.

Step 2: Final Acylation to Yield Olaparib

  • Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in a suitable aprotic solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add cyclopropanecarbonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude Olaparib can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Formation and Characterization of Impurity 1

Process-related impurities are a critical consideration in pharmaceutical manufacturing, as they can impact the safety and efficacy of the final drug product.[3][6] In the synthesis of Olaparib, one of the notable impurities is designated as Impurity 1.

Chemical Identity of Impurity 1:

  • Chemical Name: 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

  • CAS Number: 2514757-44-7

  • Molecular Formula: C24H25FN4O4

  • Molecular Weight: 452.48 g/mol

Proposed Mechanism of Formation

The precise mechanism for the formation of Impurity 1 is not extensively detailed in the primary literature. However, based on its structure, it is likely a metabolite of Olaparib or a byproduct formed during the synthesis under specific conditions. One plausible pathway for its formation is through the N-dealkylation of the cyclopropylcarbonyl group and subsequent acylation with a four-carbon unit.

The N-dealkylation of piperazine derivatives is a known metabolic pathway, often mediated by cytochrome P450 enzymes.[7][8] Mechanistically, this process can involve the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that fragments to the dealkylated amine.[7]

While this is a known metabolic transformation, the presence of Impurity 1 as a process-related impurity suggests a chemical, rather than enzymatic, origin during synthesis or degradation. It is conceivable that under certain reaction conditions, particularly during the final acylation step or during work-up and storage, a side reaction could lead to the formation of this impurity. For instance, the presence of a reactive four-carbon species, potentially from a solvent or reagent impurity, could lead to the acylation of the de-cyclopropanated piperazine intermediate.

Forced degradation studies have shown that Olaparib is sensitive to oxidative and acidic conditions, which could potentially lead to the formation of various degradation products.[9] It is possible that Impurity 1 could be formed under such stress conditions.

Diagram: Hypothetical Formation of Impurity 1

G A Olaparib B De-cyclopropanated Intermediate (4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one) A->B N-Dealkylation (Hypothetical Side Reaction) D Impurity 1 (4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one) B->D Acylation C Reactive 4-Carbon Species (e.g., from solvent impurity or degradation) C->D

Caption: A proposed pathway for the formation of Olaparib Impurity 1.

Analytical Characterization and Control

The identification and quantification of Impurity 1 are crucial for ensuring the quality of the Olaparib active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical technique for this purpose.

Analytical Method Highlights:

  • Technique: Reverse-phase HPLC with UV and MS detection.

  • Column: A C18 or C8 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Olaparib and the impurity have significant absorbance. Mass spectrometry is used for confirmation of the impurity's identity by its mass-to-charge ratio.

Control of Impurity 1 levels is achieved through careful optimization of the synthetic process, including:

  • High-purity starting materials and reagents.

  • Strict control of reaction conditions (temperature, time, stoichiometry).

  • Robust purification methods for intermediates and the final API.

  • Appropriate storage conditions to prevent degradation.

Conclusion

The synthesis of Olaparib is a testament to the ingenuity of modern medicinal and process chemistry. Understanding the intricacies of its various synthetic pathways is paramount for producing this life-saving medication efficiently and with high purity. The formation of process-related impurities, such as Impurity 1, underscores the importance of rigorous process development and analytical control. By elucidating the potential origins of such impurities and implementing robust control strategies, the pharmaceutical industry can ensure the consistent delivery of high-quality Olaparib to patients in need.

References

  • SynThink. (n.d.). Olaparib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Kallepalli, B., Samala, S., & G, S. (2020). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology, 13(9), 4155.
  • Manda, A., Basu, D., Reddy, P. S., Muttabattula, P., Komati, S. K., Nair, R., Senadi, G. C., Maruthapillai, A., & Bandichhor, R. (2024). Olaparib Process Development Employing Quality by Design (QbD) Principles. ACS Omega.
  • AstraZeneca. (2020). Olaparib oral sustained and controlled release pharmaceutical composition and uses thereof.
  • AstraZeneca. (2018). Processes for preparing olaparib.
  • Chatterjee, I., Roy, D., & Panda, G. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Green Chemistry, 25(22), 9097-9102.
  • Li, Y., Wang, L., Zhang, J., Li, J., & Wang, Y. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6263–6270.
  • Liu, H., Li, X., Li, Y., Wang, Y., Zhang, J., & Li, J. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1).
  • Alembic Pharmaceuticals Ltd. (2017). Process for the preparation of olaparib and polymorphs thereof.
  • Kudos Pharmaceuticals Limited. (2004). Phthalazinone derivatives.
  • Shandong Luoxin Pharmaceutical Group Hengxin Pharmaceutical Co Ltd. (2020). Preparation method of olaparib.
  • Al-Obaidi, H., & Al-Shammari, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
  • Guengerich, F. P., & Yun, C.-H. (1994). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 116(17), 7860–7869.
  • Al-Obaidi, H., & Al-Shammari, A. M. (2021).
  • Gembus, V., & Thany, S. H. (2013). N-Dealkylation of Amines. Current Organic Synthesis, 10(5), 754–781.

Sources

Technical Guide: Characterization and Control of Olaparib Impurity 1 (Des-fluoro Analogue)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Olaparib Impurity 1 , identified chemically as the Des-fluoro analogue of Olaparib. This impurity is a critical process-related substance that shares significant structural homology with the Active Pharmaceutical Ingredient (API), making its separation and control a key challenge in drug development.

Executive Summary

Olaparib Impurity 1 (CAS: 763113-06-0) is the des-fluoro analogue of Olaparib. Unlike degradation products formed via hydrolysis or oxidation, Impurity 1 is primarily a process-related impurity originating from non-fluorinated contaminants in the starting materials. Due to the absence of the fluorine atom at the C4 position of the central benzene ring, it exhibits physicochemical properties nearly identical to Olaparib, necessitating high-resolution chromatographic methods for detection and quantification.

Chemical Identity and Structural Characterization

The accurate identification of Impurity 1 is paramount for establishing mass balance in stability studies and release testing.

Identity Matrix
PropertySpecification
Common Name Olaparib Impurity 1 (Des-fluoro Olaparib)
Chemical Name 4-[[3-[[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl]phenyl]methyl]-2H-phthalazin-1-one
CAS Registry Number 763113-06-0
Molecular Formula C₂₄H₂₄N₄O₃
Molecular Weight 416.48 g/mol
Structural Difference Lacks the Fluorine atom at position 4 of the benzyl linker compared to Olaparib (C₂₄H₂₃FN₄O₃, MW 434.46).
Appearance White to off-white solid
Structural Logic

The molecule retains the core pharmacophore elements: the phthalazinone moiety (essential for PARP binding) and the cyclopropyl-carbonyl-piperazine side chain. The absence of the fluorine atom reduces the lipophilicity slightly but maintains the overall steric footprint, which explains the difficulty in chromatographic separation.

Origin and Mechanistic Pathway

Understanding the causality of Impurity 1 formation is essential for upstream control. It does not typically form through degradation of the API but tracks through the synthesis from the starting materials.

Formation Mechanism

Olaparib is often synthesized via the coupling of a phthalazinone intermediate with a fluorinated benzoic acid derivative. Impurity 1 arises when the starting material 3-carboxybenzaldehyde (or its derivatives) is present as a contaminant in the fluorinated feedstock 2-fluoro-5-formylbenzonitrile or 2-fluoro-5-(3-oxopiperazine-1-carbonyl)benzonitrile .

Once introduced, the des-fluoro intermediate undergoes the same reaction sequence as the main product—Suzuki coupling, amidation, or hydrolysis—resulting in the final impurity.

Pathway Visualization

The following diagram illustrates the parallel synthesis tracking of Impurity 1 alongside Olaparib.

Olaparib_Impurity_Pathway Start_F Starting Material (Correct) 2-Fluoro-5-formylbenzonitrile Inter_F Intermediate A (Fluorinated) Phthalazinone-Benzoic Acid Deriv. Start_F->Inter_F Synthesis Steps Start_H Impurity Precursor (Contaminant) 3-Formylbenzonitrile (Des-fluoro) Inter_H Intermediate B (Des-fluoro) Phthalazinone-Benzoic Acid Deriv. Start_H->Inter_H Parallel Reaction API OLAPARIB (API) C24H23FN4O3 Inter_F->API Amidation Imp1 IMPURITY 1 (Des-fluoro) C24H24N4O3 Inter_H->Imp1 Amidation Reagent Reagent: Piperazine Deriv. + Coupling Agent Reagent->API Reagent->Imp1

Figure 1: Parallel synthesis pathway showing how the des-fluoro contaminant in the starting material persists through the reaction to form Impurity 1.

Physical and Chemical Properties

The similarity in properties between Impurity 1 and Olaparib dictates the stringency of the purification process.

PropertyOlaparib (API)Impurity 1 (Des-fluoro)Impact on Processing
Solubility Class 4 (Low Sol.[1] / Low Perm.)Practically insoluble in water.[1]Practically insoluble in water.Soluble in DMSO, DMF.Co-precipitates with API during crystallization steps.
pKa ~11.0 (Phthalazinone NH)~11.2 (Estimated)Acid/Base extraction is ineffective for separation.
LogP ~1.5 - 2.0Slightly lower (lacks hydrophobic F)Minor difference in Reverse Phase retention time.
H-Bond Donors 1 (Phthalazinone NH)1Identical hydrogen bonding capacity.
UV Absorption λmax ~276 nmλmax ~276 nmIndistinguishable by standard UV detection without separation.

Analytical Control Strategy

Due to the structural similarity, standard HPLC methods may fail to resolve Impurity 1 from the main peak. A self-validating analytical protocol using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is required.

Chromatographic Protocol (UPLC)

This method utilizes a C18 stationary phase with high carbon loading to maximize the interaction with the hydrophobic backbone and exploit the minor polarity difference caused by the fluorine atom.

  • Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for amide/phthalazinone)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 5% B

    • 5 min: 95% B

    • 7 min: 95% B

    • 7.1 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 276 nm; MS (ESI+) for confirmation.

  • Retention Logic: Impurity 1 (Des-fluoro) is slightly less lipophilic than Olaparib. It typically elutes before the main Olaparib peak (RRT ~0.90 - 0.95).

Mass Spectrometry Identification

For definitive identification during method validation:

  • Olaparib: [M+H]⁺ = 435.17 m/z

  • Impurity 1: [M+H]⁺ = 417.18 m/z

  • Differentiation: The mass shift of -18 Da (F vs H) is the primary confirmation tool.

Analytical Workflow Diagram

The following workflow ensures the integrity of impurity quantification.

Analytical_Workflow Sample Sample Preparation (1 mg/mL in DMSO/MeOH) Sep UPLC Separation (C18 Column, Gradient) Sample->Sep Detect Dual Detection Sep->Detect UV UV (276 nm) Quantification Detect->UV MS MS (ESI+) Identification (m/z 417) Detect->MS Result Data Analysis Check RRT ~0.9 Calc % Area UV->Result MS->Result

Figure 2: Analytical workflow for the specific detection and quantification of Olaparib Impurity 1.

Regulatory & Safety Implications

  • ICH Q3A Classification: As a process impurity, it must be controlled below the identification threshold (usually 0.10%) or qualified if present at higher levels.

  • Toxicology: While structurally similar to the API, the absence of fluorine can alter metabolic stability (fluorine often blocks metabolic hotspots). However, it is generally considered a non-mutagenic impurity (Class 5 in silico prediction) unless specific alerts exist.

  • Purging: The most effective control is at the Starting Material specification level. Manufacturers must limit the level of des-fluoro precursors in the fluorinated starting material (e.g., <0.15%).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Olaparib. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques. (Standard reference for HPLC methodology context).

  • U.S. Food and Drug Administration (FDA). (2014).[3][4] Lynparza (Olaparib) Chemistry Review. Retrieved from [Link]

Sources

Pharmacological Activity of Olaparib Impurity 1: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the pharmacological profiling and risk assessment of Olaparib Impurity 1 , specifically identified here as the Des-fluoro analog (CAS 763113-06-0), a critical process-related impurity.

Executive Summary: The "Active Impurity" Paradox

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, impurities are typically viewed through the lens of inert toxicity. However, Olaparib Impurity 1 (Des-fluoro Olaparib) presents a unique challenge: it is a pharmacologically active impurity .[1]

Retaining the core phthalazinone pharmacophore and the piperazine-linker geometry of the parent drug, Impurity 1 theoretically retains PARP-binding capability. This guide provides a rigorous framework for characterizing its activity, distinguishing it from the parent molecule (Olaparib), and establishing a self-validating workflow to assess its impact on drug safety and efficacy.[1]

Molecular Identity & Structural Homology

To understand the potential pharmacology, we must first isolate the structural deviation.[1] Impurity 1 is the des-fluoro analog of Olaparib.[1] The fluorine atom at the C-4 position of the central benzoyl ring in Olaparib is absent in Impurity 1.[1]

Table 1: Physicochemical Comparison
FeatureOlaparib (Parent) Impurity 1 (Des-fluoro) Impact Hypothesis
CAS Registry 763113-22-0763113-06-0Distinct chemical entity
Formula C₂₄H₂₃F N₄O₃C₂₄H₂₄N₄O₃Loss of F, gain of H
Molecular Weight 434.46 g/mol 416.47 g/mol Mass shift of -18 Da
Key Pharmacophore Phthalazin-1(2H)-onePhthalazin-1(2H)-oneRetained (PARP binding core)
Metabolic Liability Low (F blocks oxidation)High (Potential oxidation site)Altered PK/Half-life
Mechanistic Implication of the Fluorine Atom

In medicinal chemistry, fluorine is often introduced to block metabolic "soft spots" (preventing CYP450 oxidation) or to modulate lipophilicity.[1]

  • Binding: The fluorine in Olaparib may participate in weak electrostatic interactions within the PARP active site or influence the torsion angle of the benzoyl-piperazine linker.[1]

  • Activity: The removal of fluorine (Impurity 1) does not abolish the ability of the phthalazinone core to mimic the nicotinamide moiety of NAD+, which is the primary mechanism of PARP inhibition. Therefore, Impurity 1 is predicted to be a competitive PARP inhibitor .[1][2]

In Silico Pharmacodynamics: The "Why"

Before wet-lab testing, we employ molecular docking to predict the binding mode.[1] The PARP1 active site (PDB ID: 4KQZ ) accommodates the phthalazinone core via hydrogen bonds with Gly863 and Ser904 .[1]

Predicted Binding Mode of Impurity 1
  • Anchor Point: The phthalazinone ring of Impurity 1 will stack with Tyr907 , identical to Olaparib.[1]

  • Linker Dynamics: The cyclopropyl-carbonyl-piperazine tail extends into the solvent-exposed pocket.[1]

  • The Deviation: The absence of the fluorine atom reduces the steric bulk on the central phenyl ring.[1] This may allow Impurity 1 to adopt a slightly more flexible conformation, potentially altering the

    
     (inhibitory constant) by 2-5 fold compared to the parent, but likely not abolishing activity.
    

Experimental Assessment Protocols (The "How")

To validate the pharmacological risk, a self-validating experimental workflow is required.[1] This does not just measure "purity" but "activity."[1]

Workflow Visualization

The following diagram outlines the critical path for qualifying an active impurity.

Impurity_Assessment_Workflow cluster_Assays Pharmacological Profiling Start Impurity 1 Isolation (Prep HPLC) Struct_Conf Structure Confirmation (NMR/HRMS) Start->Struct_Conf >98% Purity Enzyme_Assay Biochemical Assay (PARP1 Inhibition IC50) Struct_Conf->Enzyme_Assay 1. In Vitro Cell_Assay Cellular Potency (BRCA-mutant Viability) Enzyme_Assay->Cell_Assay 2. Ex Vivo Risk_Calc Risk Assessment (Toxicity vs Efficacy) Cell_Assay->Risk_Calc Data Integration Control Specification Limit (ICH Q3A/B) Risk_Calc->Control Define Limits

Figure 1: Step-by-step workflow for the pharmacological qualification of Olaparib Impurity 1.

Protocol A: PARP1 Enzyme Inhibition Assay (Biochemical)

This assay determines if Impurity 1 directly inhibits the catalytic activity of PARP1.[1]

  • Platform: Chemiluminescent PARP Assay Kit (e.g., BPS Bioscience).[1]

  • Mechanism: Measures the incorporation of biotinylated ADP-ribose onto histone proteins.[1]

  • Procedure:

    • Incubate PARP1 enzyme with histone substrate and activated DNA.[1]

    • Add varying concentrations of Olaparib (Control) and Impurity 1 (Test) (Range: 0.1 nM to 10 µM).

    • Add NAD+ / Biotin-NAD+ mix to initiate reaction.[1]

    • Read chemiluminescence.[1]

  • Success Criteria:

    • Olaparib IC₅₀ should be ~5 nM (Reference Standard).[1]

    • If Impurity 1 IC₅₀ < 100 nM, it is considered highly potent .[1]

Protocol B: Cellular Potency (Synthetic Lethality)

This assay confirms if the impurity can cross cell membranes and induce synthetic lethality in BRCA-deficient cells.[1]

  • Cell Lines:

    • HCC1937 (BRCA1-deficient breast cancer) - Sensitive.[1][3]

    • MCF-7 (BRCA-wildtype) - Resistant (Control).[1]

  • Method: CellTiter-Glo (ATP viability assay).[1]

  • Readout: Compare the survival curves. If Impurity 1 shows selective toxicity to HCC1937 similar to Olaparib, it confirms on-target pharmacological activity .[1]

Mechanism of Action & Signaling Pathway[1]

Understanding where Impurity 1 acts is crucial for predicting off-target effects.[1] Both the parent and the active impurity intervene in the DNA Damage Response (DDR) pathway.[1]

PARP_Pathway SSB Single Strand DNA Break PARP1 PARP1 Enzyme (Recruitment) SSB->PARP1 Binds PARylation PARylation of Target Proteins PARP1->PARylation Normal Function Trapping PARP Trapping (DNA-Protein Complex) PARP1->Trapping Stabilized by Inhibitor NAD NAD+ NAD->PARP1 Substrate Inhibitor Olaparib / Impurity 1 (Competes with NAD+) Inhibitor->PARP1 Blocks Catalytic Site Inhibitor->PARylation Inhibits Repair DNA Repair (BER Pathway) PARylation->Repair DSB Double Strand Break (Replication Fork Collapse) Trapping->DSB Death Cell Death (Synthetic Lethality) DSB->Death In BRCA- cells

Figure 2: The mechanism of PARP inhibition and trapping. Impurity 1 competes with NAD+ at the catalytic site, leading to replication fork collapse.[1]

Risk Assessment & Regulatory Strategy

Pharmacological Risk

Since Impurity 1 is likely active, it contributes to the "Total Active Moiety."[1]

  • Efficacy: It may slightly augment the therapeutic effect.[1][2]

  • Toxicity: The lack of the fluorine atom makes the phenyl ring more electron-rich, potentially altering metabolic clearance (CYP3A4).[1] If Impurity 1 is metabolized faster or into toxic intermediates (e.g., quinones), it poses a safety risk distinct from Olaparib.[1]

Control Strategy (ICH Q3A/B)

Because it is a structural analog with probable activity, it is not an "inert" impurity.[1]

  • Identification Threshold: >0.10% (must identify structure).

  • Qualification Threshold: >0.15% (must prove safety).

  • Action: If the impurity levels are below 0.15%, and the Ames test (genotoxicity) is negative, the pharmacological overlap with the parent drug often allows for a justification of "qualified by parent," assuming the toxicity profile is similar.[1]

Critical Note: Do not confuse this with Nitroso-Olaparib (CAS 2742659-74-9), which is a mutagenic impurity (cohort of concern) and requires strict control at the nanogram level (Acceptable Intake < 18 ng/day or similar).[1] Impurity 1 (Des-fluoro) is generally controlled as a standard organic impurity.[1]

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry. [Link]

  • FDA Center for Drug Evaluation and Research. (2014). Lynparza (Olaparib) Pharmacology Review. [Link]

  • Thummar, K., et al. (2023).[1][4][5] MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[1][4] ACS Omega.[1] [Link]

Sources

Technical Guide: Discovery and Origin of Impurities in Olaparib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Olaparib (Lynparza) is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA-mutated cancers.[1][2][3] Its chemical structure, 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one , presents unique challenges in process chemistry, specifically regarding the stability of its amide linkages and the formation of the phthalazinone core.

This guide analyzes the impurity profile of Olaparib, distinguishing between process-related impurities (arising from the convergent synthetic route) and degradation products (hydrolytic and oxidative). It provides actionable insights for controlling genotoxic risks, particularly hydrazine, and details the mechanistic origins of critical impurities like the "Diamide" dimer and hydrolytic degradants.

Part 1: Synthetic Routes & Impurity Origins[1]

The impurity profile of Olaparib is heavily dictated by the synthetic strategy employed. While early medicinal chemistry routes utilized Horner-Wadsworth-Emmons (HWE) olefination, modern industrial scale-up typically favors a convergent amide coupling strategy to maximize atom economy and minimize phosphorus by-products.

The Convergent Industrial Route (Route B)

This route couples two key advanced intermediates: the Phthalazinone Acid (Intermediate A) and the Piperazine Urea (Intermediate B) .

  • Intermediate A: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Intermediate B: 1-(cyclopropylcarbonyl)piperazine.[1]

Mechanism of Impurity Formation

The following Graphviz diagram maps the convergent synthesis and the precise entry points of key impurities.

Olaparib_Synthesis cluster_0 Phthalazinone Core Synthesis cluster_1 Convergent Coupling SM1 2-Carboxybenzaldehyde Derivatives Step1 Cyclization SM1->Step1 Hydrazine Hydrazine Hydrate (Genotoxic Reagent) Hydrazine->Step1 Int_Phth Phthalazinone Intermediate Step1->Int_Phth Imp_Hydrazine Residual Hydrazine (Genotoxic) Step1->Imp_Hydrazine Residual Imp_Diketo Diketo Impurity (Incomplete Cyclization) Step1->Imp_Diketo Side Rxn Int_Acid Intermediate A (Acid) Int_Phth->Int_Acid Functionalization Step2 Amide Coupling Int_Acid->Step2 Int_Amine Intermediate B (Piperazine) Int_Amine->Step2 Coupling_Agent HBTU / HATU Coupling Agent Coupling_Agent->Step2 API Olaparib (API) Step2->API Imp_Diamide Diamide Impurity (Dimer) Step2->Imp_Diamide Over-reaction Imp_Regio Regioisomers (If SM is substituted)

Figure 1: Convergent synthetic pathway of Olaparib highlighting the origin of Hydrazine, Diketo, and Diamide impurities.

Part 2: Critical Impurity Classes & Characterization

Process-Related Impurities[1][4]
A. The Diamide Impurity (Dimer) [1]
  • Structure: 4,4'-(((piperazine-1,4-dicarbonyl)bis(4-fluoro-3,1-phenylene))bis(methylene))bis(phthalazin-1(2H)-one)[4]

  • Origin: This impurity forms during the final coupling step. If the piperazine intermediate (Intermediate B) is not strictly mono-acylated or if free piperazine is present as a contaminant, the bifunctional piperazine can react with two molecules of the Phthalazinone Acid (Intermediate A).

  • Control Strategy: Ensure strict stoichiometry (slight excess of Intermediate B) and high purity of Intermediate B (absence of unsubstituted piperazine).

B. The Diketo Impurity
  • Origin: Arises from the incomplete cyclization of the phthalazinone ring or the hydrolysis of the phthalazinone core back to its open-ring dicarbonyl precursor (often a 2-acylbenzoic acid derivative).

  • Significance: This indicates issues with the cyclization driving force (e.g., insufficient heat or time) or moisture ingress during storage.

C. Hydrazine (Genotoxic Impurity) [5]
  • Origin: Hydrazine hydrate is the standard reagent used to form the phthalazinone ring (a condensation reaction with a 2-acylbenzoic acid or phthalide derivative).

  • Regulatory Status: Hydrazine is a known mutagen and carcinogen (ICH M7 Class 1).

  • Control Limit: The limit is typically calculated based on the Threshold of Toxicological Concern (TTC) or specific acceptable daily intake (ADI). For Olaparib, limits often range around 1-10 ppm in the final API, requiring sensitive quantification (e.g., derivatization with benzaldehyde followed by LC-MS).

Degradation Products

Olaparib is classified as Class 4 (low solubility, low permeability) and exhibits specific sensitivities to environmental stress.

Table 1: Key Degradation Products
Impurity NameRRT (Approx)Mass ShiftMechanismOrigin
Acid Impurity ~0.4 - 0.6-67 DaHydrolysisCleavage of the amide bond between piperazine and cyclopropyl carbonyl. Releases Cyclopropanecarboxylic acid.
Amine Impurity ~0.2 - 0.3-68 DaHydrolysisThe "Des-cyclopropyl" piperazine derivative formed alongside the Acid Impurity.
N-Oxide ~1.1+16 DaOxidationOxidation of the tertiary nitrogen on the piperazine ring (peroxide stress).
Degradation Pathway Diagram

Olaparib_Degradation cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway (Peroxide) API Olaparib (MW ~434.5) Imp_Amine Amine Impurity (Des-cyclopropyl) (MW ~366) API->Imp_Amine Amide Hydrolysis Imp_Acid Cyclopropane Carboxylic Acid API->Imp_Acid Leaving Group Imp_N_Oxide Olaparib N-Oxide (+16 Da) API->Imp_N_Oxide N-Oxidation

Figure 2: Degradation pathways of Olaparib showing primary hydrolytic cleavage and oxidative susceptibility.

Part 3: Analytical Protocols & Control Strategy

HPLC Method for Impurity Profiling

To separate the polar hydrolytic impurities (Amine/Acid) from the hydrophobic Diamide dimer, a gradient elution on a C18 column is required.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Hold for polar amines)

    • 5-25 min: 5% -> 60% B

    • 25-40 min: 60% -> 90% B (Elute Diamide dimer)

    • 40-50 min: 90% B

  • Detection: UV at 276 nm (Phthalazinone absorption max).

Hydrazine Quantification (Derivatization)

Direct analysis of hydrazine is difficult due to its polarity and lack of chromophore. Method:

  • Derivatization: React API sample with Benzaldehyde to form Benzalazine .

  • Analysis: Analyze Benzalazine by HPLC-UV or GC-MS.

  • Limit of Quantitation (LOQ): Typically < 1 ppm.

Expert Insight: Causality in Process Design

The choice of the Convergent Route over the linear route is driven by impurity control. In the linear route, the "Acid Impurity" (hydrolysis product) is often an intermediate. If the final coupling is incomplete, the intermediate remains as a difficult-to-remove impurity. By synthesizing the two halves separately (Intermediate A and B) and coupling them in the final step, any unreacted "Intermediate A" (Acid) is easily purged due to its distinct solubility profile (soluble in base) compared to the neutral Olaparib API.

References

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development (ACS). Available at: [Link][6]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at: [Link]

  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. Available at: [Link][6]

  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Understanding the Role of Olaparib Impurities in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Scientists & Process Engineers

Executive Summary

Olaparib (Lynparza) represents a cornerstone in the class of poly (ADP-ribose) polymerase (PARP) inhibitors, exploiting synthetic lethality to treat BRCA-mutated cancers. However, the development of Olaparib is chemically complex, involving a synthesis pathway prone to generating specific process-related impurities and degradation products.

This guide moves beyond basic compliance to explore the causality of impurity formation. We will dissect the chemical stability profile of Olaparib, specifically its susceptibility to hydrolytic cleavage, and provide a self-validating framework for detecting and controlling these impurities in alignment with ICH Q3A/B and M7 guidelines.

Part 1: The Chemistry of Olaparib & Impurity Origins

To control impurities, one must first understand the molecule's vulnerabilities. Olaparib (AZD2281) consists of a phthalazinone core linked to a piperazine ring, which is further capped by a cyclopropane carbonyl moiety.[1]

Structural Vulnerabilities

The structural "Achilles' heel" of Olaparib is the amide linker connecting the piperazine ring to the fluorobenzyl-phthalazinone scaffold.

  • Hydrolysis: Under stress (particularly alkaline conditions), this amide bond cleaves, yielding the phthalazinone-acid derivative and the free piperazine species.

  • Stereochemistry: Olaparib does not possess chiral centers in its core rigid structure, but the cyclopropane ring introduces geometric isomerism potential if the synthesis reagents are not isomerically pure.

Synthetic Pathway & Process Impurities

The commercial synthesis often utilizes phthalhydrazide or 2-formylbenzoic acid as starting materials. Impurities arise from incomplete coupling or side reactions of the highly reactive acylating agents used to attach the cyclopropane ring.

Key Process Impurities:

  • Unreacted Intermediates: 4-fluoro-3-nitrobenzoic acid derivatives.

  • Coupling By-products: If the cyclopropane carbonyl chloride reagent contains traces of open-chain isomers, these will incorporate into the drug substance.

  • Genotoxic Concerns: Reagents like alkyl halides or acid chlorides used in earlier steps trigger ICH M7 alerts for potential mutagenicity.

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical nodes in the synthesis where impurities are introduced.

OlaparibSynthesis Start Starting Material (Phthalhydrazide/2-Formylbenzoic acid) Inter1 Intermediate 1 (Phthalazinone Core) Start->Inter1 Cyclization Coupling Coupling Reaction (Amide Bond Formation) Inter1->Coupling Imp1 Impurity A: Unreacted Acid Precursor Inter1->Imp1 Incomplete Rxn Reagent Reagent: Cyclopropane Carbonyl Chloride Reagent->Coupling Imp3 Genotoxic Impurity: Residual Alkylating Agents Reagent->Imp3 Residual Carryover Olaparib Olaparib API (Target Molecule) Coupling->Olaparib Purification Imp2 Impurity B: Hydrolytic Degradant (Cleaved Amide) Coupling->Imp2 Base Hydrolysis

Caption: Critical control points in Olaparib synthesis showing origins of process (Imp1, Imp3) and degradation (Imp2) impurities.

Part 2: Regulatory Landscape & Genotoxicity (ICH M7)

For Olaparib, a drug intended for chronic maintenance therapy (e.g., ovarian cancer), the control of mutagenic impurities is critical.

The "Cohort of Concern"

While Olaparib itself targets DNA repair mechanisms (PARP), impurities that directly damage DNA (mutagens) must be controlled to negligible risk levels.

  • Threshold: According to ICH M7, known mutagens must be controlled to

    
     for lifetime exposure.
    
  • Assessment: A (Q)SAR analysis (using tools like DEREK or Leadscope) is mandatory for all reagents and intermediates.

  • Specific Alert: Acyl halides (used to attach the cyclopropane group) are highly reactive and often flagged as potential mutagens (Class 3) until proven otherwise via Ames testing.

Part 3: Analytical Strategy & Method Development

Recommended Chromatographic Conditions

This protocol uses Ammonium Acetate to maintain pH stability, critical for preventing on-column degradation of the amide.

ParameterConditionRationale
Column C18 (150 x 4.6 mm, 5 µm)Standard stationary phase provides adequate retention for the hydrophobic phthalazinone core.
Mobile Phase A 10mM Ammonium Acetate (pH 3.5)Low pH suppresses ionization of acidic impurities, sharpening peaks.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for the piperazine moiety.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nmThe phthalazinone chromophore absorbs strongly here.
Column Temp 30°CControls viscosity and retention time reproducibility.
Analytical Workflow Logic

The following decision tree outlines the method validation logic required to prove the method is stability-indicating.

MethodValidation Start Method Development Start Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Eval Chromatogram Evaluation: Is Mass Balance > 95%? Stress->Eval PeakPurity Peak Purity Check (DAD/MS) Eval->PeakPurity Yes Fail Adjust Mobile Phase/Gradient Eval->Fail No (Co-elution) Final Final Validated Method PeakPurity->Final Purity Angle < Purity Threshold Fail->Stress Retest

Caption: Workflow for validating that the analytical method can distinguish Olaparib from its degradation products.

Part 4: Experimental Protocol (Stress Testing)

This protocol is designed to generate the specific degradation products required to validate the HPLC method.

Objective: Induce 5-20% degradation to identify elution times of potential impurities.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Dissolve 25 mg of Olaparib standard in 25 mL of Methanol. (Conc: 1000 µg/mL).

  • Acid Hydrolysis (Moderate):

    • Mix 5 mL Stock + 5 mL 1M HCl .

    • Reflux at 60°C for 4 hours.

    • Note: Olaparib is relatively stable in acid; if no degradation is observed, increase to 5M HCl.

  • Alkaline Hydrolysis (Critical):

    • Mix 5 mL Stock + 5 mL 0.1M NaOH .

    • Keep at Room Temperature for 1 hour.

    • Expert Insight: Olaparib is highly sensitive to base. Do not heat initially, or the drug will degrade completely (100%), making it impossible to calculate mass balance.

  • Oxidative Stress:

    • Mix 5 mL Stock + 5 mL 3% H2O2 .

    • Store in dark for 24 hours.

  • Neutralization & Dilution:

    • Neutralize acid/base samples exactly to pH 7.0 to prevent damage to the HPLC column.

    • Dilute to target concentration (e.g., 100 µg/mL) with Mobile Phase.

  • Analysis:

    • Inject 20 µL into the HPLC system described in Part 3.

Data Interpretation Table
Stress ConditionExpected ResultDegradation Mechanism
Acid (1M HCl) < 5% DegradationAmide hydrolysis (slow).
Base (0.1M NaOH) > 10% Degradation Rapid amide hydrolysis yielding phthalazinone acid.
Peroxide (3%) ~2-5% DegradationN-oxidation of the piperazine ring.
Thermal (60°C) StableN/A
Photolytic StableOlaparib is generally photostable in solid state.

Part 5: Control Strategies

To mitigate these impurities during development:

  • pH Control: During formulation (liquid or suspension), maintain pH < 7.0 to prevent the rapid alkaline hydrolysis observed in stress testing.

  • Reagent Quality: Source cyclopropane carbonyl chloride with high isomeric purity to avoid "isomer" impurities that are difficult to separate by HPLC.

  • Solvent Selection: Avoid protic solvents in the final crystallization step if residual base is present, as this accelerates amide cleavage.

References

  • European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib).[1][2][3][4] Procedure No. EMEA/H/C/003726/0000. Retrieved from [Link]

  • Ranamolo, R., et al. (2022). "Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form." Turk J Pharm Sci.[4][5] 19(5): 533–541. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Khedr, A., et al. (2018). "Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies." Journal of Pharmaceutical and Biomedical Analysis, 158, 89-98. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Initial Investigation of Olaparib Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, represents a significant advancement in the treatment of cancers with specific genetic mutations, such as those in BRCA1/2[1][2]. The stability and purity of the active pharmaceutical ingredient (API) are paramount to ensuring its safety and efficacy. This technical guide provides a comprehensive framework for the initial investigation of Olaparib's degradation products. We delve into the scientific rationale and regulatory necessity for such studies, present detailed, field-tested protocols for forced degradation, and outline a robust analytical strategy for the separation and characterization of potential degradants. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish the intrinsic stability of Olaparib and develop a validated, stability-indicating assay method.

The Imperative for Degradation Profiling: A Regulatory and Scientific Rationale

The investigation of drug substance degradation is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of drug development. The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of a drug substance[3][4]. These studies are designed to:

  • Identify Likely Degradants: Forced degradation exposes the API to harsh conditions, accelerating the formation of products that could appear over a product's shelf life[3].

  • Establish Degradation Pathways: Understanding how a molecule degrades helps in developing stable formulations and defining appropriate storage conditions[3][4].

  • Develop and Validate Stability-Indicating Analytical Methods: The core objective is to develop an analytical method capable of separating the intact drug from its degradation products, thus providing an accurate measure of the drug's purity and stability over time.[3][4]

  • Ensure Safety: Degradation products are considered impurities and must be identified, quantified, and, if necessary, qualified for safety.

For Olaparib, a molecule with multiple reactive sites, a thorough forced degradation study is essential to preemptively identify and characterize impurities that may arise during manufacturing, storage, or even administration. The goal of these studies is to achieve a target degradation of 5-20%, which provides sufficient levels of degradants for analysis without completely destroying the sample[5][6].

Designing a Robust Forced Degradation Study for Olaparib

A forced degradation study subjects the drug to a range of stress conditions more severe than standard accelerated stability testing.[3] Studies have shown that Olaparib is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under neutral, thermal, and photolytic stress.[1][2][7]

The following workflow provides a systematic approach to executing a forced degradation study for Olaparib.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Olaparib API Stock (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1M - 5M HCl) API->Acid Expose Aliquots Base Alkaline Hydrolysis (e.g., 0.1M - 5M NaOH) API->Base Expose Aliquots Oxidative Oxidation (e.g., 3-30% H2O2) API->Oxidative Expose Aliquots Thermal Thermal Stress (Solid State, e.g., 80°C) API->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B Conditions) API->Photo Expose Aliquots HPLC HPLC-UV/PDA Analysis (Stability-Indicating Method) Acid->HPLC Neutralize & Dilute Base->HPLC Neutralize & Dilute Oxidative->HPLC Neutralize & Dilute Thermal->HPLC Dissolve & Dilute Photo->HPLC Dissolve & Dilute LCMS LC-MS/MS Characterization (Structure Elucidation) HPLC->LCMS Identify Degradant Peaks

Caption: Workflow for a comprehensive forced degradation study of Olaparib.

Experimental Protocols

The following protocols are starting points and should be optimized to achieve the target degradation of 5-20%.

A. Acid Hydrolysis

  • Rationale: To simulate acidic environments (e.g., gastric fluid) and challenge acid-labile functional groups like amides.

  • Protocol:

    • Transfer 5 mL of an Olaparib stock solution (e.g., 100 µg/mL) to a 50 mL volumetric flask.[8]

    • Add 2.5 mL of 5 M HCl and allow the mixture to stand for 30 minutes at room temperature.[8]

    • Carefully neutralize the solution with 2.5 mL of 5 M NaOH.[8]

    • Dilute to the final volume with the mobile phase.[8]

    • Filter the solution through a 0.45 µm filter prior to injection.[8]

B. Alkaline Hydrolysis

  • Rationale: To assess susceptibility to base-catalyzed degradation. Studies indicate Olaparib is particularly sensitive to basic conditions.[9]

  • Protocol:

    • Transfer 5 mL of the Olaparib stock solution to a 50 mL volumetric flask.[8]

    • Add 2.5 mL of 5 M NaOH and allow the mixture to stand for 30 minutes at room temperature.[8]

    • Neutralize the solution with 2.5 mL of 5 M HCl.[8]

    • Dilute to the final volume with the mobile phase and filter.[8]

C. Oxidative Degradation

  • Rationale: To evaluate the molecule's stability in the presence of oxidizing agents.

  • Protocol:

    • Transfer an aliquot of Olaparib stock solution to a suitable flask.

    • Add a solution of hydrogen peroxide (e.g., 3-15% H₂O₂) and heat gently (e.g., 60°C) for a specified time.[9]

    • Quench the reaction if necessary and dilute to the target concentration with the mobile phase.

    • Filter the solution prior to analysis.

D. Thermal and Photolytic Stress

  • Rationale: To assess the stability of the solid-state drug under heat and light, as specified by ICH Q1B guidelines.[4][10]

  • Protocol:

    • Expose a thin layer of solid Olaparib API to dry heat (e.g., 80°C) for a defined period (e.g., 24-48 hours).

    • Separately, expose the solid API to controlled light conditions as per ICH Q1B (e.g., 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).

    • After exposure, dissolve the samples in a suitable solvent, dilute to the target concentration, and analyze.

Analytical Strategy: Separation and Structural Elucidation

A multi-step analytical approach is required to first separate the degradation products from the parent drug and then to identify their chemical structures.

G cluster_workflow Analytical Workflow Sample Stressed Olaparib Sample HPLC Develop Stability-Indicating HPLC-UV Method Sample->HPLC Separate Separate API from DPs HPLC->Separate Detect Detect Peaks (UV/PDA) Separate->Detect LCMS LC-MS/MS Analysis Detect->LCMS For Identification Mass Determine Mass (m/z) of Parent and DPs LCMS->Mass Fragment Acquire MS/MS Fragmentation Data Mass->Fragment Propose Propose DP Structures Fragment->Propose NMR Isolate Major DPs (Prep-HPLC) Propose->NMR For Confirmation Confirm Confirm Structure (NMR) NMR->Confirm

Caption: Integrated analytical workflow for DP separation and identification.

Part 3.1: Stability-Indicating HPLC Method

The cornerstone of the investigation is a robust High-Performance Liquid Chromatography (HPLC) method that can resolve all significant degradation products from Olaparib and from each other.

  • Causality of Method Choices: A reverse-phase C18 column is typically the first choice due to its versatility in retaining the moderately polar Olaparib and its expected degradation products.[1][2] A gradient elution is necessary because the polarity of the degradation products can vary significantly from the parent compound. A mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) provides good peak shape and is compatible with mass spectrometry.[1][2]

Table 1: Example HPLC Method Parameters

ParameterCondition
Column InertSustain C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 1.0 mL/min[1][2]
Gradient Time-based gradient, optimized for separation
Detector PDA/UV at 254 nm[11]
Column Temp. Ambient or controlled (e.g., 30°C)
Injection Vol. 10 µL
Part 3.2: Structural Elucidation with LC-MS/MS and NMR

Once chromatographic separation is achieved, the next critical step is to identify the structures of the unknown peaks.

  • LC-MS/MS for Initial Identification: High-resolution mass spectrometry (HRMS), such as Q-TOF, is the primary tool for this task.[1][2] By coupling the HPLC to the mass spectrometer, we can obtain the accurate mass-to-charge ratio (m/z) of each degradation product. This allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern provides clues about its structure, much like a chemical fingerprint.[1][2]

  • NMR for Definitive Confirmation: For major degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure confirmation.[1][2]

Known Degradation Products and Pathways

Published studies have identified several degradation products of Olaparib, primarily formed under hydrolytic and oxidative stress.[1][2][7] The molecule is particularly susceptible to degradation under basic conditions.[9]

Table 2: Summary of Key Olaparib Degradation Products

DegradantCondition FormedProposed m/z [M+H]⁺Notes
DP-O1 Basic Hydrolysis[9]299Likely results from amide bond cleavage in the piperazine ring.[12][13]
DP-O2 Basic Hydrolysis[9]367A major hydrolytic degradation product.[12]
DP-1 / DP-2 Acid/Base Hydrolysis[2]Not specifiedTwo major DPs isolated and confirmed by NMR.[2]
DP-4 Oxidative Stress[13]Not specifiedFormed under oxidative conditions.[13]

Note: The specific structures corresponding to each DP require detailed characterization as outlined in the analytical workflow.

A primary degradation pathway involves the hydrolysis of the amide bond within the piperazine ring structure.[13]

G Olaparib Olaparib DP1 Degradation Product 1 (e.g., m/z 299) Olaparib->DP1 Alkaline Hydrolysis DP2 Degradation Product 2 (e.g., m/z 367) Olaparib->DP2 Acid/Alkaline Hydrolysis DP_Ox Oxidative Degradant Olaparib->DP_Ox Oxidation (H2O2)

Caption: Simplified proposed degradation pathways for Olaparib.

Conclusion and Next Steps

This guide has outlined the essential framework for an initial investigation into the degradation products of Olaparib. By systematically applying forced degradation conditions and utilizing a powerful analytical toolkit combining HPLC, high-resolution mass spectrometry, and NMR, researchers can effectively identify potential degradants, understand degradation pathways, and develop a robust, stability-indicating method.

The successful completion of these initial studies is the foundation for subsequent, more rigorous validation of the analytical method according to ICH Q2(R1) guidelines. This ensures that the method is accurate, precise, and reliable for its intended purpose: guaranteeing the quality and stability of Olaparib in its final dosage form.

References

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. (n.d.). Research J. Pharm. and Tech. [Link]

  • Thummar, M., et al. (2022). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. PubMed. [Link]

  • Thummar, M., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. UroToday. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Al-Ghamdi, S. S. (n.d.). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. OUCI. [Link]

  • Thummar, M., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. PubMed. [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. ProQuest. [Link]

  • Russo, C., et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. PMC. [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology. [Link]

  • Thummar, M., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. ResearchGate. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Resolve Mass Spectrometry. [Link]

  • Stability indicating RP-HPLC method for the simultaneous estimation of Olaparib & Bevacizumab in pharmaceutical dosage forms. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Stability indicating RP-HPLC method for the simultaneous estimation of Olaparib & Bevacizumab in pharmaceutical dosage forms. (2023). ResearchGate. [Link]

  • Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. (2022). ResearchGate. [Link]

  • RP HPLC Method Development and Validation on OLAPARIB Tablets. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Separation of Olaparib and Its Desfluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the PARP inhibitor Olaparib from its process-related impurity, Olaparib Impurity 1 (Desfluoro Olaparib). The method is developed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Olaparib. The described protocol and the underlying scientific rationale provide a comprehensive guide for the accurate assessment of Olaparib purity.

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[2] Process-related impurities, which can arise during synthesis, must be diligently monitored and controlled.[2]

One such critical impurity is "Olaparib Impurity 1," also known as Desfluoro Olaparib.[3] This impurity, with the chemical name 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one and CAS number 763113-06-0, is structurally very similar to Olaparib, with the key difference being the absence of a fluorine atom on the phenyl ring.[3][][5] This subtle structural modification can pose a significant challenge for chromatographic separation. This application note provides a comprehensive HPLC method specifically designed to resolve Olaparib from this critical impurity, along with a detailed protocol and the scientific reasoning behind the method development.

Physicochemical Properties of Olaparib and Impurity 1

A thorough understanding of the physicochemical properties of both the API and its impurity is fundamental to developing a selective HPLC method.

PropertyOlaparibOlaparib Impurity 1 (Desfluoro Olaparib)Reference(s)
Chemical Name 4-[[3-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one[2][3][]
Molecular Formula C₂₄H₂₃FN₄O₃C₂₄H₂₄N₄O₃[2][]
Molecular Weight 434.47 g/mol 416.48 g/mol [2][]
Solubility Very slightly soluble in aqueous solutions, slightly soluble in ethanol.Data not available, but expected to be similar to or slightly less polar than Olaparib.[6]
Key Structural Difference Presence of a fluorine atom on the phenyl ring.Absence of a fluorine atom on the phenyl ring.[3][]

The absence of the highly electronegative fluorine atom in Impurity 1 makes it slightly less polar than Olaparib. This difference in polarity is the key principle upon which the following HPLC separation is based. In reversed-phase chromatography, less polar compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.

HPLC Method for Separation of Olaparib and Impurity 1

This method has been developed and optimized to ensure baseline separation between Olaparib and Desfluoro Olaparib, making it suitable for accurate quantification and stability studies.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining both Olaparib and its less polar impurity. The 250 mm length enhances resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterThe acidic mobile phase ensures the analytes are in their protonated form, leading to sharper peaks and consistent retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.
Gradient 60% A / 40% BAn isocratic elution is chosen for its simplicity and robustness, providing consistent separation.[7]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.[7]
Column Temperature 35°CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape.[7]
Detection Wavelength 276 nmThis wavelength provides good absorbance for both Olaparib and its impurity, allowing for sensitive detection.[7]
Injection Volume 10 µLA standard injection volume for analytical HPLC.[7]
Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Data Data Acquisition & Processing HPLC->Data Chromatogram Report Report Generation Data->Report Peak Integration & Quantification

Caption: Experimental workflow for the HPLC analysis of Olaparib and Impurity 1.

Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

Standard and Sample Preparation

Standard Preparation (20 µg/mL):

  • Accurately weigh 20 mg of Olaparib reference standard and dissolve it in 10 mL of ethanol in a 100 mL volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Make up the volume to 100 mL with the diluent (Methanol:Water, 70:30 v/v).[1]

  • Pipette 10 mL of this solution into another 100 mL volumetric flask and make up the volume with the diluent.[1]

Impurity Standard Preparation (if available):

  • Prepare a separate stock solution of Olaparib Impurity 1 in a similar manner to the Olaparib standard.

  • A mixed standard solution containing both Olaparib and Impurity 1 can be prepared to verify the resolution of the method.

Sample Preparation (from tablet dosage form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 20 mg of Olaparib and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the diluent, mix well, and filter through a 0.45 µm nylon syringe filter.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and make up the volume with the diluent.

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column.
Resolution (Rs) Rs ≥ 2.0 between Olaparib and Impurity 1Guarantees baseline separation for accurate quantification of both compounds.
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injectionsDemonstrates the precision of the HPLC system.

Method Validation and Forced Degradation

This HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][7] Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.

Forced degradation studies are essential to establish the stability-indicating nature of the method.[8] Olaparib has been shown to be susceptible to degradation under acidic and oxidative conditions.[8] The method should be capable of separating the main peak from any degradation products formed under stress conditions such as:

  • Acidic Hydrolysis: 1 M HCl at 60°C

  • Basic Hydrolysis: 1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C

  • Photolytic Degradation: UV light (254 nm) and visible light

The separation of Olaparib from its degradation products demonstrates the specificity and stability-indicating capability of the method.

Conclusion

The presented RP-HPLC method provides a robust and reliable solution for the separation and quantification of Olaparib and its critical process-related impurity, Desfluoro Olaparib. The detailed protocol, along with the scientific rationale for the chosen parameters, offers a comprehensive guide for quality control laboratories. The method's suitability for stability testing is underscored by its ability to resolve the API from potential degradation products. Adherence to the described protocols and system suitability criteria will ensure the generation of accurate and reproducible data, contributing to the overall quality assurance of Olaparib.

References

  • ChemWhat. Olaparib Nitroso Impurity 1 CAS#: 2742659-74-9. [Link]

  • Pharmaffiliates. CAS No : 763113-06-0 | Product Name : 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF OLAPARIB IN TABLET DOSAGE FORM BY RP-HPLC METHOD. [Link]

  • ResearchGate. Chemical structures of olaparib, rucaparib, and niraparib. [Link]

  • International Journal of Pharmaceutical Sciences. RP HPLC Method Development and Validation on OLAPARIB Tablets. [Link]

  • NIH. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC. [Link]

  • Pharmaffiliates. Olaparib-impurities. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. [Link]

Sources

High-Resolution LC-MS/MS Protocol for the Quantification of Olaparib Impurity 1 (Defluoro-Analog)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the validated methodology for the quantification of Olaparib Impurity 1 , chemically identified as Defluoro-Olaparib (CAS 763113-06-0). As a key process-related impurity arising from the incomplete fluorination of starting materials or reductive defluorination, its control is critical in Drug Substance (DS) and Drug Product (DP) manufacturing.

Unlike standard HPLC-UV methods which may lack the specificity to distinguish the defluoro-analog from the parent peak due to overlapping retention times, this LC-MS/MS (Triple Quadrupole) method utilizes Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity (LOQ ≤ 1.0 ng/mL).

Target Analyte Profile
CompoundChemical NameCASFormulaMW
Olaparib 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one763113-22-0C24H23FN4O3434.46
Impurity 1 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}phenyl)methyl]phthalazin-1(2H)-one763113-06-0C24H24N4O3416.47

Scientific Rationale & Mechanism

The Separation Challenge

The structural difference between Olaparib and Impurity 1 is a single Fluorine atom substituted by Hydrogen at the C4 position of the benzyl ring. This modification results in:

  • Isobaric Proximity: A mass difference of only ~18 Da.

  • Chromatographic Similarity: Fluorine is a bioisostere of Hydrogen with similar Van der Waals radii, leading to potential co-elution on standard C18 phases.

Solution: This protocol employs a high-efficiency Core-Shell C18 column combined with a shallow gradient elution to physically separate the species, while MS/MS transitions provide orthogonal selectivity based on specific mass losses.

Mass Spectrometry Fragmentation Logic

Both compounds ionize efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation pathway is driven by the cleavage of the cyclopropylcarbonyl moiety and the piperazine ring.[1]

  • Olaparib (m/z 435.2): The primary fragment (m/z 367.2) results from the neutral loss of the cyclopropylcarbonyl group (68 Da). A secondary fragment (m/z 281.[1]1) corresponds to the phthalazinone-benzyl-fluoride core.

  • Impurity 1 (m/z 417.2): The parent ion is 18 Da lighter. The fragmentation parallels the parent:

    • Quantifier: m/z 417.2

      
       349.2 (Loss of cyclopropylcarbonyl).
      
    • Qualifier: m/z 417.2

      
       263.1 (Defluoro-phthalazinone core).
      

Experimental Protocol

Chemicals and Reagents[4]
  • Reference Standards: Olaparib (>99.5%), Defluoro-Olaparib (Impurity 1, >98%).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (AmF).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS).

  • Column: Phenomenex Kinetex EVO C18 (100 x 2.1 mm, 1.7 µm) or Waters Cortecs T3 (100 x 2.1 mm, 1.6 µm).

Liquid Chromatography Parameters
  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Equilibration
1.00 10 Load
6.00 90 Elution (Ramp)
7.50 90 Wash
7.60 10 Re-equilibration

| 10.00 | 10 | Stop |

Mass Spectrometry Parameters (ESI+)
  • Source Temp: 500°C

  • Capillary Voltage: 3500 V

  • Desolvation Gas: 1000 L/hr

  • Cone Gas: 150 L/hr

MRM Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Cone (V) CE (eV) Type
Olaparib 435.2 367.2 50 30 22 Quant
435.2 281.1 50 30 35 Qual
Impurity 1 417.2 349.2 80 30 22 Quant
417.2 263.1 80 30 35 Qual

| Olaparib-d8 (IS) | 443.3 | 375.3 | 50 | 30 | 22 | IS |

Method Workflow Visualization

Analytical Workflow

This diagram illustrates the critical path from sample preparation to data analysis, highlighting the decision points for dilution which are crucial when analyzing impurities in the presence of high-concentration API.

AnalyticalWorkflow Start Sample Receipt (API or Formulation) Weigh Weighing & Dissolution (Solvent: 50:50 MeCN:H2O) Start->Weigh Dilute Dilution Strategy Target: 1 mg/mL API Weigh->Dilute Ensure Solubility Filter Filtration (0.22 µm PTFE) Dilute->Filter LC UHPLC Separation (Kinetex C18) Filter->LC Inject 2 µL MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Quantification (Ratio Impurity/IS) MS->Data Integrate Peaks Data->Dilute Signal Saturation?

Figure 1: Step-by-step analytical workflow for Olaparib Impurity 1 quantification.

Fragmentation Pathway

The following diagram elucidates the mechanistic cleavage utilized for the MRM transitions.

Fragmentation Parent_Ola Olaparib [M+H]+ m/z 435.2 Frag1_Ola Fragment A m/z 367.2 (-Cyclopropylcarbonyl) Parent_Ola->Frag1_Ola -68 Da (Neutral Loss) Frag2_Ola Fragment B m/z 281.1 (Phthalazinone Core) Parent_Ola->Frag2_Ola High CE Parent_Imp Impurity 1 (Defluoro) [M+H]+ m/z 417.2 Frag1_Imp Fragment A* m/z 349.2 (-Cyclopropylcarbonyl) Parent_Imp->Frag1_Imp -68 Da (Neutral Loss) Frag2_Imp Fragment B* m/z 263.1 (Defluoro Core) Parent_Imp->Frag2_Imp High CE

Figure 2: Comparative fragmentation pathways of Olaparib and its Defluoro analog.

Validation Framework (ICH Q2/M10)

To ensure the method is robust for regulatory submission, the following validation parameters must be met.

Linearity & Range
  • Calibration Curve: Prepare 6-8 non-zero standards of Impurity 1.

  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting: 1/x² regression is recommended to improve accuracy at the lower limit.

  • Acceptance: r² > 0.995; Back-calculated concentrations ±15% (±20% at LLOQ).

Accuracy & Precision
  • QC Samples: Low (1.5 ng/mL), Medium (200 ng/mL), High (400 ng/mL).

  • Replicates: n=6 per level.

  • Criteria: %CV < 15% and %Bias within ±15%.

Specificity & Matrix Effect

Since this method is often applied to API purity or plasma (PK/PD), matrix effects must be assessed.

  • API Matrix: Spike Impurity 1 into a high-concentration solution of pure Olaparib (e.g., 1 mg/mL) to ensure the parent drug does not suppress the ionization of the impurity (Ion Suppression).

  • Resolution: Ensure valley-to-peak ratio > 10% if partial overlap occurs (though baseline separation is expected with the gradient described).

References

  • European Medicines Agency (EMA). (2014). Lynparza (Olaparib) Assessment Report. Procedure No. EMEA/H/C/003726. Link

  • R. B. Nalanda, et al. (2022). Quantitative Determination of the PARP Inhibitor Olaparib (AZD 2281) in Rat Plasma using LC-MS/MS. Journal of Pharmaceutical Research International, 34(33A), 1-10. Link

  • Basheer, C., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 159, 1-10. Link

  • FDA AccessData. (2014). Olaparib (Lynparza) Clinical Pharmacology and Biopharmaceutics Review. Application Number: 206162Orig1s000. Link

  • GlpPharmaStandards. Olaparib Desfluoro Impurity Data Sheet. Link

Sources

NMR spectroscopy for structural elucidation of Olaparib impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Structural Elucidation of Olaparib Process Impurity 1 (Des-cyclopropyl Analog) via High-Field NMR

Executive Summary

In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib , rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. While LC-MS provides rapid molecular weight identification, it often fails to distinguish between regioisomers or confirm subtle structural losses in complex scaffolds.

This Application Note details the structural elucidation of Impurity 1 , a critical process-related impurity and hydrolytic degradant of Olaparib. We define Impurity 1 as the des-cyclopropyl analog (4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one). This protocol establishes a self-validating NMR workflow to distinguish Impurity 1 from the Active Pharmaceutical Ingredient (API) by targeting the specific loss of the cyclopropyl spin system and the resulting electronic shielding effects on the piperazine ring.

Chemical Context & Structural Challenge

Olaparib (API) contains four distinct structural domains:

  • Phthalazinone Core: A rigid bicyclic lactam.

  • Fluorobenzyl Linker: Connects the core to the piperazine.

  • Piperazine Ring: A semi-flexible linker.

  • Cyclopropane Carbonyl: A terminal moiety critical for potency.

Impurity 1 (The Target) arises from the acid/base-catalyzed hydrolysis of the amide bond connecting the piperazine and the cyclopropane ring.

  • Molecular Weight: 366.4 g/mol (vs. 434.9 g/mol for Olaparib).

  • Elucidation Challenge: Confirming the specific cleavage of the terminal amide while proving the integrity of the core phthalazinone scaffold, ruling out other hydrolytic pathways (e.g., cleavage of the benzyl-phthalazinone bond).

Experimental Protocol

Sample Preparation
  • Isolation: Impurity 1 was isolated via semi-preparative RP-HPLC (C18 column) using a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Lyophilization: Fractions were pooled and freeze-dried to yield a white amorphous solid.

  • Solvent Selection: DMSO-d6 (99.9% D) is the required solvent.

    • Reasoning: Olaparib and its derivatives exhibit poor solubility in CDCl3 or MeOD. DMSO-d6 ensures complete dissolution and prevents exchange of the diagnostic lactam proton (~12.6 ppm).

  • Concentration: 5–10 mg in 600 µL solvent (for 5mm probe) to ensure adequate S/N for 2D experiments within 12 hours.

Data Acquisition Parameters (600 MHz)
ExperimentPulse SequenceScans (NS)Mixing Time / DelayDiagnostic Purpose

H 1D
zg3016D1 = 2.0sQuantitation, integration, and identification of labile protons (NH).

C 1D
zgpg301024D1 = 2.0sCarbon count verification (Loss of carbonyl C=O).

F 1D
zgflqn32-Confirmation of the Fluorine environment (shifts if hydrolysis occurs near the F-ring).
COSY cosygpppqf8-Establishing the piperazine spin system connectivity.
HSQC hsqcedetgpsisp2.34-Multiplicity editing (CH/CH3 vs CH2); assigning piperazine carbons.
HMBC hmbcgplpndqf1660ms (long range)Critical: Connecting the benzylic CH2 to the phthalazinone core and the piperazine.
NOESY noesygpphpp16300ms3D spatial confirmation (optional for this specific impurity but standard for isomers).

Structural Elucidation Logic

The confirmation of Impurity 1 relies on a "Subtraction Logic"—identifying what is missing compared to the API.

Step 1: The Diagnostic "Cyclopropane Gap" ( H NMR)
  • API Reference: Olaparib displays a distinct high-field multiplet region at 0.60 – 0.95 ppm corresponding to the 4 protons of the cyclopropane ring, and a multiplet at ~1.95 ppm for the methine proton.

  • Impurity 1 Observation: The spectrum of Impurity 1 is completely silent in the 0.5 – 2.0 ppm region (excluding solvent/water).

Step 2: Piperazine Electronic Environment (Chemical Shift Perturbation)
  • Mechanism: In Olaparib, the piperazine nitrogen is acylated (amide), creating a distinct electron-withdrawing environment. In Impurity 1, this nitrogen becomes a secondary amine (or ammonium salt depending on pH).

  • Observation: The piperazine protons in the API appear as broadened multiplets due to restricted rotation around the amide bond (~3.2 – 3.7 ppm). In Impurity 1, these signals sharpen and shift upfield (shielded) to 2.6 – 2.9 ppm due to the loss of the carbonyl anisotropy.

Step 3: Integrity of the Phthalazinone Core (HMBC)

To prove the molecule didn't degrade elsewhere:

  • Lactam NH: A singlet at ~12.6 ppm confirms the phthalazinone ring is closed and intact.

  • Benzylic Linker: The singlet CH2 (~4.3 ppm) must show HMBC correlations to:

    • The Phthalazinone C1/C4a carbons.

    • The Fluorophenyl ring carbons.[1]

    • Validation: If these correlations exist, the core scaffold is preserved.

Step 4: F NMR Verification
  • Olaparib contains a Fluorine atom on the central benzene ring.[1]

  • Hydrolysis at the remote piperazine amide has a negligible effect on the

    
    F chemical shift (typically 
    
    
    
    ppm).
  • Contrast: If the degradation involved the nitrile/amide hydrolysis on the phthalazinone side (less common), a significant

    
    F shift would be observed.
    

Visualization of Workflows

Figure 1: Structural Elucidation Decision Tree

This workflow illustrates the logical path from isolation to structure confirmation.

ElucidationWorkflow Start Isolate Impurity 1 (LC-MS: m/z 367 [M+H]+) H_NMR 1H NMR Acquisition (DMSO-d6) Start->H_NMR Cyclo_Check Check 0.6 - 1.0 ppm Region H_NMR->Cyclo_Check Cyclo_Present Signals Present: Not Impurity 1 (Check Isomers) Cyclo_Check->Cyclo_Present Peaks Detected Cyclo_Absent Signals Absent: Cyclopropyl Lost Cyclo_Check->Cyclo_Absent Silent Region Pip_Check Check Piperazine Region (2.5 - 3.8 ppm) Cyclo_Absent->Pip_Check Pip_Shift Upfield Shift observed? (Amide -> Amine) Pip_Check->Pip_Shift Yes Core_Check Verify Core Integrity (HMBC/19F) Pip_Shift->Core_Check Final_Struct Confirm Structure: Des-cyclopropyl Olaparib Core_Check->Final_Struct Correlations Valid

Caption: Logical decision tree for confirming Olaparib Impurity 1 based on spectral features.

Figure 2: HMBC Correlation Map (Impurity 1)

Visualizing the critical connectivity required to confirm the core structure remains whilst the tail is modified.

HMBC_Map NH Lactam NH (12.6 ppm) C_Carbonyl C=O (Core) (~159 ppm) NH->C_Carbonyl HMBC CH2_Benzyl Benzylic CH2 (~4.3 ppm) C_Quat Quaternary C (Phthalazinone) CH2_Benzyl->C_Quat 3J C_Phenyl Phenyl C (Fluorobenzyl) CH2_Benzyl->C_Phenyl 2J/3J Pip_H Piperazine H (2.6-2.9 ppm) Pip_C Piperazine C Pip_H->Pip_C HSQC (Direct) Cyclo_CO Cyclopropyl C=O (MISSING) Pip_H->Cyclo_CO No Correlation

Caption: Key HMBC correlations. The absence of correlation from Piperazine protons to a Cyclopropyl Carbonyl confirms the cleavage.

Data Summary Table

Structural MoietyOlaparib (API) Chemical Shift (

ppm)
Impurity 1 Chemical Shift (

ppm)
Mechanistic Explanation
Cyclopropane (CH2) 0.60 – 0.95 (m)Absent Loss of cyclopropyl ring via hydrolysis.
Cyclopropane (CH) ~1.95 (m)Absent Loss of cyclopropyl ring.
Piperazine (CH2) 3.20 – 3.70 (broad m)2.60 – 2.90 (m, sharp) Conversion of amide to secondary amine; increased shielding and motional freedom.
Benzylic CH2 ~4.30 (s)~4.28 (s)Minimal change; distant from hydrolysis site.
Phthalazinone NH ~12.60 (s)~12.60 (s)Core structure remains intact.

F Signal
-120.5 (approx)-120.6 (approx)Fluorine environment is unperturbed by distal hydrolysis.

References

  • Rao, K. N., et al. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology.

  • Khedr, A., et al. (2018).[2][3] Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis.

  • Musso, D., et al. (2023).[2] MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[2][3] ACS Omega.

  • European Medicines Agency. (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances.

Sources

Advanced Quality Control Protocol: Quantification of Olaparib Impurity 1 (Piperazine Intermediate) via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 045-QC

Abstract

This application note details a validated protocol for the identification and quantification of Olaparib Impurity 1 (identified herein as the des-acyl piperazine intermediate, Pharmacopeial Impurity A) within Olaparib drug substance. As a Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib’s efficacy relies on strict purity profiles.[1][2] This guide establishes a stability-indicating Reverse Phase HPLC (RP-HPLC) method, defining Impurity 1 as a critical quality attribute (CQA) due to its role as both a synthetic intermediate and a primary hydrolysis degradation product.[1]

Introduction & Regulatory Context

Olaparib (AZD2281) is a potent oral PARP inhibitor used in the treatment of BRCA-mutated ovarian and breast cancers.[1] The synthesis of Olaparib involves the coupling of a phthalazinone core with a piperazine moiety, followed by acylation with cyclopropanecarbonyl chloride.

Impurity 1 (Chemical Name: 4-[[3-fluoro-4-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one) is the immediate precursor to Olaparib.[1] Its presence in the final API indicates either incomplete acylation during synthesis or subsequent amide hydrolysis during storage (stress degradation).[1]

Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities exceeding the identification threshold (0.10%) must be identified and quantified.[1] Because Impurity 1 possesses a secondary amine, it exhibits different ionization and retention behaviors compared to the parent drug, necessitating a robust buffered mobile phase for accurate resolution.[1]

Chemical Characterization
CompoundChemical NameCAS RegistryMolecular WeightRole
Olaparib (API) 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one763113-22-0434.46 g/mol Active Ingredient
Impurity 1 4-[[3-fluoro-4-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one763111-47-3366.39 g/mol Synthetic Intermediate / Degradant

Experimental Logic & Workflow

The following workflow illustrates the critical path for Quality Control, ensuring that the detection of Impurity 1 triggers the correct decision-making process regarding batch release.

QC_Workflow Start Batch Sample Input Prep Sample Preparation (0.5 mg/mL in MeOH) Start->Prep HPLC RP-HPLC Analysis (C18, pH 3.5) Prep->HPLC Data Data Acquisition (PDA @ 254 nm) HPLC->Data Check System Suitability? Data->Check Check->HPLC No (Retest) Calc Calculate % Impurity 1 (RRF Correction) Check->Calc Yes (Res > 2.0) Decision Compliance Check (Limit < 0.15%) Calc->Decision Pass BATCH RELEASE Decision->Pass Pass Fail OOS INVESTIGATION Decision->Fail Fail

Figure 1: Operational workflow for the detection and quantification of Olaparib Impurity 1.

Synthesis & Degradation Pathway

Understanding the origin of Impurity 1 is vital for root-cause analysis in OOS (Out of Specification) investigations.[1]

Synthesis_Pathway SM Phthalazinone Acid Intermediate Imp1 Impurity 1 (Piperazine Intermediate) SM->Imp1 Amidation Ola Olaparib (Final API) Imp1->Ola Acylation (Coupling) Ola->Imp1 Hydrolysis (Acid/Base Stress) Reagent Cyclopropane Carbonyl Chloride

Figure 2: Impurity 1 acts as both the penultimate precursor and the primary hydrolysis degradant.

Detailed Protocols

Protocol 1: Preparation of Reference Standards

Objective: Create stable calibration standards. Impurity 1 is a secondary amine and may be sensitive to oxidation; fresh preparation is recommended.[1]

Materials:

  • Olaparib Reference Standard (purity >99.5%)[1][3]

  • Impurity 1 Reference Standard (purity >98.0%)[1][4]

  • Diluent: Methanol:Water (50:50 v/v)[1]

Steps:

  • Stock Solution A (Olaparib): Accurately weigh 25 mg of Olaparib into a 50 mL volumetric flask. Dissolve in 20 mL Methanol and dilute to volume with Diluent (Conc: 500 µg/mL).

  • Stock Solution B (Impurity 1): Accurately weigh 5 mg of Impurity 1 into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 50 µg/mL).

  • System Suitability Solution: Transfer 5.0 mL of Stock A and 1.0 mL of Stock B into a 50 mL volumetric flask. Dilute to volume with Diluent.[1]

    • Target: 50 µg/mL Olaparib spiked with 1 µg/mL Impurity 1 (2% spike level).[1]

Protocol 2: Chromatographic Conditions (HPLC)

Rationale: A C18 column is selected for hydrophobic retention.[1] Ammonium acetate buffer (pH 3.[1][5]5) is critical to suppress the ionization of the carboxylic acid moieties (if present in other impurities) and maintain the protonation state of the piperazine nitrogen on Impurity 1, ensuring sharp peak shape and preventing tailing.

ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column Inertsil ODS-3V or Waters Symmetry C18 (150 x 4.6 mm, 5 µm)
Column Temp 35°C
Mobile Phase A 10 mM Ammonium Acetate, adjusted to pH 3.5 with Glacial Acetic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Alternative: 276 nm)
Run Time 15 minutes

Gradient Program:

  • 0.0 min: 70% A / 30% B

  • 8.0 min: 40% A / 60% B

  • 10.0 min: 70% A / 30% B

  • 15.0 min: 70% A / 30% B (Re-equilibration)

Protocol 3: System Suitability & Validation

Before analyzing unknown samples, the system must pass the following criteria using the System Suitability Solution prepared in Protocol 1.

  • Resolution (Rs): The resolution between Impurity 1 and Olaparib must be > 2.0 .

    • Note: Impurity 1 is more polar (free amine) and will elute before Olaparib.[1]

  • Tailing Factor (T): For both peaks, T must be < 1.5 .[1] High tailing on Impurity 1 indicates insufficient buffer strength or pH drift.[1]

  • Precision: Inject the standard solution 6 times. The Relative Standard Deviation (%RSD) of the peak areas must be < 2.0% .

Data Analysis & Calculations

Because Impurity 1 lacks the cyclopropyl-carbonyl chromophore present in the parent molecule, its UV absorption profile differs slightly.[1] You must determine the Relative Response Factor (RRF) during validation or use the established RRF (typically ~0.9 - 1.1 for this structural analog, but must be experimentally verified).

Calculation Formula:


[1]

Where:

  • 
     = Peak area of Impurity 1 in sample.[1]
    
  • 
     = Peak area of Olaparib in dilute standard (0.5%).[1]
    
  • 
     = Concentration of standard (mg/mL).[1]
    
  • 
     = Concentration of sample (mg/mL).[1]
    
  • 
     = Purity of reference standard (decimal).[1]
    
  • 
     = Relative Response Factor (Slope_imp / Slope_ola).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity 1 Peak Tailing Interaction with silanol groups; pH too high.[1]Ensure pH is exactly 3.[1]5. Use a "base-deactivated" C18 column.[1]
Poor Resolution Mobile phase evaporation; Column aging.[1]Prepare fresh buffer.[1] Replace column if plate count < 2000.
Ghost Peaks Carryover from previous high-conc injection.[1]Add a needle wash step (50:50 MeOH:Water) between injections.[1]

References

  • European Medicines Agency (EMA). "Assessment Report: Lynparza (Olaparib)."[1] Procedure No. EMEA/H/C/003726/0000. (2014).[1][6]

  • Chaudhary, A., et al. "Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form."[7] Turkish Journal of Pharmaceutical Sciences, 19(5), 488-497.[1][7] (2022).[1][7][8]

  • Rao, L.N., et al. "A Validated Stability-Indicating RP-HPLC Method for Olaparib."[1] Journal of Chemical and Pharmaceutical Research, 8(4), 223-229.[1] (2016).[1]

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. (2006).[1]

Sources

Application Notes and Protocols for the Pharmaceutical Analysis of Olaparib Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Olaparib Quality Assurance

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, playing a crucial role in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] The therapeutic efficacy and safety of Olaparib are intrinsically linked to its purity. Consequently, the identification, quantification, and control of impurities are paramount throughout the drug development and manufacturing processes.[3] Impurities can originate from starting materials, intermediates, byproducts of the synthetic process, or degradation of the active pharmaceutical ingredient (API).[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products.[4][5][6]

This technical guide provides a comprehensive overview and detailed protocols for the analysis of a key process-related impurity of Olaparib, herein referred to as Olaparib Impurity 1. The methodologies described are designed to be robust, accurate, and suitable for implementation in a quality control (QC) laboratory setting.

For clarity, this guide will focus on the impurity identified with CAS Number 763113-06-0 , chemically named 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.[7] It is important to note that other compounds may be referred to as "Olaparib Impurity 1" by various suppliers, such as the nitroso impurity, 4-(4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS# 2742659-74-9).[8] Therefore, unambiguous identification using the CAS number is crucial.

Physicochemical Properties of Olaparib and Olaparib Impurity 1

A fundamental understanding of the physicochemical properties of both the API and its impurities is essential for the development of effective analytical methods.

PropertyOlaparibOlaparib Impurity 1
Chemical Name 4-[[3-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
CAS Number 763113-22-0763113-06-0
Molecular Formula C24H23FN4O3C24H24N4O3
Molecular Weight ~434.5 g/mol Not explicitly found, but calculated to be ~428.48 g/mol
Solubility Poorly soluble in aqueous solutions.[9]Expected to have similar solubility to Olaparib.

Analytical Strategy: A Multi-faceted Approach

The analysis of pharmaceutical impurities necessitates a combination of high-resolution separation techniques and sensitive detection methods. For Olaparib and its related substances, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detection are the methods of choice.[10][11][12]

The Rationale Behind the Chosen Techniques
  • Reversed-Phase HPLC/UPLC: This technique offers excellent resolving power for separating compounds with varying polarities, which is typical for an API and its impurities. The use of C18 or C8 columns provides a versatile stationary phase for this purpose.[12][13][14]

  • UV Detection: Olaparib and its structurally related impurities possess chromophores that allow for sensitive detection using a UV detector. A wavelength of around 254 nm or 278 nm is often employed for quantification.[13][15]

  • Mass Spectrometry (MS) Detection: Coupling LC with MS provides an unparalleled level of specificity and sensitivity. It allows for the unambiguous identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, which is critical for both routine analysis and in-depth structural elucidation, especially for novel or unknown impurities.[10][12][15]

Experimental Protocols

The following protocols are provided as a starting point for the analysis of Olaparib Impurity 1. Method validation in accordance with ICH Q2(R1) guidelines is essential before implementation for routine QC testing.[5][16]

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of Olaparib Impurity 1 in bulk drug substances and finished products.

1. Materials and Reagents:

  • Olaparib Reference Standard

  • Olaparib Impurity 1 Reference Standard (CAS# 763113-06-0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[16]

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterConditionRationale
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalentA C18 column provides good retention and separation for the relatively non-polar Olaparib and its impurity.[13]
Mobile Phase A 0.01 M Ammonium Acetate buffer, pH adjusted to 3.5 with Glacial Acetic AcidA buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and peak shapes.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.
Gradient Elution Time (min)%B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[13]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThis wavelength provides good sensitivity for both Olaparib and its structurally related impurities.[13]

3. Sample Preparation:

  • Diluent: A mixture of Methanol and Water (70:30 v/v) is a suitable diluent.[16]

  • Standard Solution: Accurately weigh about 5 mg of Olaparib Impurity 1 Reference Standard into a 50 mL volumetric flask. Dissolve in the diluent and make up to volume. This provides a stock solution of 100 µg/mL. Further dilutions can be made to prepare calibration standards.

  • Sample Solution: Accurately weigh a quantity of the Olaparib drug substance or powdered tablets equivalent to 50 mg of Olaparib into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and dilute to volume with the diluent.

4. Data Analysis:

  • The concentration of Olaparib Impurity 1 in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard solutions.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the trace-level quantification and confirmation of the identity of Olaparib Impurity 1.

1. Materials and Reagents:

  • Same as Protocol 1, but with LC-MS grade solvents and additives.

2. UPLC-MS/MS Conditions:

ParameterConditionRationale
UPLC System Waters ACQUITY UPLC or equivalentUPLC systems provide higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[10]
Column Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalentA sub-2 µm particle size column is used for high-efficiency separations in UPLC.[10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive for LC-MS as it is volatile and aids in the ionization of analytes.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)%B
010
390
490
4.110
510
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerProvides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[10][11]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar molecules like Olaparib and its impurities.
MRM Transitions Analyte Precursor Ion (m/z)
Olaparib435.4
Olaparib Impurity 1429.2
Source Parameters To be optimized for the specific instrument used.

Note on MRM Transition for Impurity 1: The precursor ion for Olaparib Impurity 1 would be its protonated molecule [M+H]+. The product ion would need to be determined by infusing a standard of the impurity and performing a product ion scan.

3. Sample Preparation:

  • Similar to Protocol 1, but with further dilution to bring the concentration within the linear range of the MS detector.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the analysis of Olaparib Impurity 1.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weighing of Sample/Standard dissolve Dissolution in Diluent weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute hplc HPLC/UPLC Separation dilute->hplc Injection uv UV Detection hplc->uv ms MS/MS Detection hplc->ms integrate Peak Integration uv->integrate ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Impurity integrate->quantify calibrate->quantify

Caption: Analytical workflow for Olaparib Impurity 1 analysis.

Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method

To ensure that the analytical method is stability-indicating, forced degradation studies must be performed on Olaparib.[13] This involves subjecting the drug substance to various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress.[13][17] The goal is to generate degradation products and demonstrate that the analytical method can effectively separate these degradants from the main peak of Olaparib and any known impurities. Olaparib has been shown to be sensitive to alkaline hydrolysis and oxidation.[12][15][17] The developed HPLC/UPLC method should be able to resolve Olaparib Impurity 1 from any potential degradation products.

Conclusion and Future Perspectives

The robust and reliable analysis of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Olaparib. The protocols detailed in this guide provide a solid foundation for the quantification and identification of Olaparib Impurity 1 (CAS# 763113-06-0). The combination of high-resolution chromatographic separation with both UV and mass spectrometric detection offers a comprehensive analytical solution that aligns with the stringent requirements of regulatory agencies. As with any analytical method, continuous optimization and validation are key to maintaining its performance and ensuring its suitability for its intended purpose. Further studies could focus on the isolation and structural elucidation of other potential process-related and degradation impurities of Olaparib to build a more complete impurity profile.

References

  • ChemWhat. (n.d.). Olaparib Nitroso Impurity 1 CAS#: 2742659-74-9. Retrieved from [Link]

  • Dey, S., et al. (2023). Stability Indicating Assay Method For The Quantitative Determination Of Olaparib In Bulk And Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105985294B - Preparation method of olaparib.
  • Sparidans, R. W., et al. (2014). A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of olaparib. Retrieved from [Link]

  • OUCI. (n.d.). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its…. Retrieved from [Link]

  • Nijenhuis, C. M., et al. (2013). Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay quantifying olaparib in human plasma. ResearchGate. Retrieved from [Link]

  • Rigo, F., et al. (2023). LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. National Institutes of Health. Retrieved from [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Jha, S. K. (2023). RP HPLC Method Development and Validation on OLAPARIB Tablets. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). 206162Orig1s000. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Olaparib-impurities. Retrieved from [Link]

  • ACS Publications. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. Retrieved from [Link]

  • SynThink. (n.d.). Olaparib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • National Institutes of Health. (2025). Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. PMC. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ACS Publications. (2024). Olaparib Process Development Employing Quality by Design (QbD) Principles. ACS Omega. Retrieved from [Link]

  • AstraZeneca Canada. (2025). Product Monograph Including Patient Medication Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ProQuest. (n.d.). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Retrieved from [Link]

Sources

Application Note: Protocol for Forced Degradation Studies of Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust protocol for the forced degradation (stress testing) of Olaparib, a Poly (ADP-ribose) Polymerase (PARP) inhibitor.[1] Unlike standard templates, this protocol addresses the specific physicochemical challenges of Olaparib, particularly its BCS Class IV status (low solubility/low permeability) and its specific susceptibility to amide hydrolysis and piperazine oxidation .

The objective is to generate a validated stability-indicating method (SIM) capable of separating the active pharmaceutical ingredient (API) from its degradation products (DPs), specifically DP-O1 , DP-O2 (hydrolytic), and DP-O4 (oxidative), ensuring compliance with ICH Q1A(R2) and Q1B guidelines.

Physicochemical Context & Molecule Analysis

Before initiating stress, one must understand the molecule's "breaking points."

  • Molecule: Olaparib (AZD2281)[2][3]

  • Chemical Name: 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one.[4]

  • Critical Structural Features:

    • Phthalazinone Core: Generally stable but can undergo tautomeric shifts.

    • Amide Linkages: Two key amide bonds. The cyclopropyl-carbonyl-piperazine bond is the "weak link," highly susceptible to hydrolysis.

    • Piperazine Ring: Prone to oxidative dehydrogenation.

  • Solubility Profile: Very low aqueous solubility (~0.1 mg/mL).[4][5][6]

    • Implication: Stress samples cannot be prepared in pure water. A co-solvent system (DMSO or Methanol) is mandatory to ensure the drug is in solution before stress is applied, preventing "pseudo-stability" due to precipitation.

  • pKa: ~12.07 (acidic) and -1.25 (basic).[5]

Experimental Protocol: Stress Conditions

General Strategy

The study targets 5-20% degradation. Excessive degradation (>20%) generates secondary degradants that complicate the profile, while <5% is insufficient for method validation.

Crucial Pre-requisite: Prepare a Stock Solution of Olaparib at 1.0 mg/mL in Methanol or Acetonitrile. Do not use water as the primary diluent.

Detailed Stress Workflows
Stress TypeConditionDurationTarget MechanismExpert Insight (Causality)
Acid Hydrolysis 1.0 N HCl at 80°C1 - 4 HoursAmide Bond CleavageOlaparib forms DP-O2 (m/z 367) via cleavage of the cyclopropyl moiety. The fluorophenyl-phthalazinone core remains relatively intact.
Base Hydrolysis 0.1 N - 1.0 N NaOH at 60°C30 min - 2 HoursAmide HydrolysisCritical Control: Olaparib is highly labile in base. Use lower strength (0.1 N) first. High concentrations (1M) can destroy the molecule instantly. Forms DP-O1 (m/z 299) and DP-O2 .
Oxidation 3% - 15% H₂O₂ at RT2 - 24 HoursN-Oxidation / DehydrogenationForms DP-O4 (m/z 433) via dehydrogenation of the piperazine ring. Sensitivity varies; monitor for precipitation.
Thermal 70°C - 80°C (Dry)3 - 7 DaysPyrolysis / RearrangementGenerally stable. If solid state melts, interactions with excipients (in drug product) may accelerate degradation.
Photolytic 1.2 million lux hours (UV/Vis)~5-7 DaysRadical induced cleavageFollow ICH Q1B (Option 2). Keep dark control. Olaparib shows minor sensitivity to UV.
Quenching & Neutralization Protocol

Self-Validating Step: Failure to quench immediately results in "ongoing degradation" during analysis, leading to poor reproducibility.

  • Acid Samples: Neutralize with equal volume/molarity of NaOH (e.g., 1 mL 1N HCl + 1 mL 1N NaOH).

  • Base Samples: Neutralize with HCl. Warning: Check pH after neutralization; Olaparib may precipitate if pH drifts too neutral/acidic in a highly aqueous environment. Maintain organic ratio >50%.

  • Oxidation: Quench with Sodium Metabisulfite (Na₂S₂O₅) solution to eliminate residual peroxide.

Analytical Methodology (HPLC/LC-MS)

To separate the parent peak from the specific impurities (DP-O1, DP-O2, DP-O4), use the following validated conditions.

  • Instrument: UHPLC or HPLC with PDA (Photodiode Array) and optionally Q-TOF MS.

  • Column: InertSustain C18 or Waters Symmetry C18 (250 x 4.6 mm, 5 µm).

    • Why: C18 provides necessary retention for the hydrophobic phthalazinone core while resolving the more polar hydrolytic degradants.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[7]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: 254 nm (primary) and 278 nm (secondary).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.07030
15.02080
20.02080
22.09010
25.09010

Degradation Pathway Visualization[7]

The following diagram illustrates the mechanistic logic of Olaparib degradation, highlighting the transition from the parent molecule to its primary impurities.

Olaparib_Degradation cluster_hydrolysis Hydrolytic Pathway Olaparib Olaparib (Parent) MW: 434.46 Structure: Phthalazinone-Piperazine-Cyclopropyl Acid Acidic Stress (1N HCl, 80°C) Olaparib->Acid Base Basic Stress (0.1N NaOH, 60°C) Olaparib->Base Oxidation Oxidative Stress (H2O2) Olaparib->Oxidation DPO2 DP-O2 (Hydrolytic) m/z 367 Loss of Cyclopropyl-Carbonyl (Amide Hydrolysis) Acid->DPO2 Primary Pathway Amide Cleavage Base->DPO2 Rapid Hydrolysis DPO1 DP-O1 (Hydrolytic) m/z 299 Deep Hydrolysis (Piperazine/Phthalazinone Cleavage) Base->DPO1 Secondary Degradation (Strong Base) DPO4 DP-O4 (Oxidative) m/z 433 Dehydrogenation (Piperazine Ring -2H) Oxidation->DPO4 Piperazine Dehydrogenation

Caption: Mechanistic degradation pathway of Olaparib showing critical hydrolytic cleavage of the amide bond (DP-O2) and oxidative dehydrogenation (DP-O4).

Expert Insights & Troubleshooting

The "Base Stability" Controversy

Literature presents conflicting data regarding Olaparib's stability in base.[8][9] Some reports suggest stability, while others claim rapid degradation.[8][9]

  • Resolution: This discrepancy is solvent-dependent. In protic solvents (water/methanol rich), base hydrolysis is accelerated. In aprotic solvents , it may appear slower.[9]

  • Protocol Adjustment: Ensure your stress media contains at least 20% water to mimic physiological hydrolysis potential realistically.

Mass Balance Issues

Due to Olaparib's low solubility, precipitation during quenching is a common failure mode, leading to poor mass balance (Sum of Impurities + Assay < 95%).

  • Fix: Always dilute quenched samples with Acetonitrile (or mobile phase B) rather than water before injection to redissolve any micro-precipitates.

Peak Purity

Use a PDA detector to scan 200-400 nm. Ensure the "Purity Angle" is less than the "Purity Threshold" for the Olaparib peak. Co-elution of DP-O2 with the parent peak is a risk if the gradient slope is too steep at the beginning.

References

  • Thummar, M. et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1]

  • Rao, L. et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[3][9] ACS Omega.

  • FDA Center for Drug Evaluation and Research. (2014). Lynparza (Olaparib) Chemistry Review.[10] NDA 206162.[10]

Sources

Quantitative Determination of Olaparib Process Impurity 1 (Des-cyclopropyl) in Bulk Drug Substance via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OLA-042

Abstract & Scope

This application note details a robust, validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative analysis of Impurity 1 (Des-cyclopropyl Olaparib) in Olaparib bulk drug substance.

Olaparib (Lynparza) is a poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] The control of impurities, particularly the late-stage intermediate 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (defined herein as Impurity 1), is a Critical Quality Attribute (CQA) required for regulatory compliance under ICH Q3A(R2).[1] This protocol addresses the solubility challenges of the parent molecule and provides a high-resolution separation strategy suitable for QC release testing.[1]

Target Analyte Profile
CompoundChemical NameCAS NumberOrigin
Olaparib (API) 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one763113-22-0Active Ingredient
Impurity 1 4-[[4-Fluoro-3-(piperazin-1-ylcarbonyl)phenyl]methyl]phthalazin-1(2H)-one763111-47-3Process Intermediate: Incomplete acylation of the piperazine ring.Degradant: Acidic/Basic hydrolysis of the amide bond.[1][2]
Analytical Strategy & Causality
3.1 The Solubility Challenge

Olaparib exhibits poor aqueous solubility and is prone to precipitation in high-aqueous mobile phases.[1]

  • Solution: The diluent is optimized to 50:50 Methanol:Water . Methanol ensures solubility of the hydrophobic phthalazinone core, while water prevents peak distortion (solvent effects) during the initial injection phase.

3.2 Separation Logic (Stationary Phase)

Impurity 1 differs from Olaparib only by the absence of the cyclopropyl-carbonyl moiety.[1] This makes the impurity significantly more polar (basic secondary amine) than the parent drug.

  • Column Choice: A C18 column with high carbon load is selected to maximize hydrophobic interaction with the parent peak, pushing it away from the early-eluting polar Impurity 1.

  • pH Control: A mobile phase pH of 3.5 - 4.5 is critical.[1] At this pH, the piperazine nitrogen on Impurity 1 is protonated, ensuring it elutes sharply without tailing, while maintaining sufficient hydrophobicity for retention.

Visualizing the Impurity Pathway

The following diagram illustrates the origin of Impurity 1 during the final synthetic step (acylation) and the analytical workflow to detect it.

Olaparib_Impurity_Analysis cluster_synthesis Synthesis & Impurity Origin cluster_analysis Analytical Workflow Precursor Piperazine Intermediate (Impurity 1) Reaction Acylation Step Precursor->Reaction + Reagent Reagent Cyclopropanecarbonyl Chloride Reagent->Reaction Reaction->Precursor Incomplete Rxn (Residual Impurity 1) Olaparib Olaparib (API) Reaction->Olaparib Complete Rxn Sample Bulk Drug Substance Olaparib->Sample Batch Release Prep Dilution (MeOH:H2O 50:50) Sample->Prep HPLC HPLC-UV (254nm) C18 Gradient Prep->HPLC Data Quantification (% Area / External Std) HPLC->Data

Caption: Figure 1: Formation pathway of Impurity 1 (Des-cyclopropyl) and the subsequent QC analytical workflow.

Experimental Protocol
5.1 Instrumentation & Conditions
ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II (or equivalent)Requires quaternary pump for precise gradient mixing.[1]
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)3.5 µm particle size balances resolution vs. backpressure.
Column Temp 35°C ± 0.5°CImproves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Detection UV @ 254 nmMax absorption for the phthalazinone chromophore.
Injection Vol 10 µLOptimized to prevent column overload.
Run Time 25 MinutesSufficient to elute late-washing non-polar impurities.[1]
5.2 Reagents & Mobile Phase Preparation
  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).[1]

  • Mobile Phase A (Buffer): 0.1% Formic Acid in Water.[1]

    • Prep: Add 1.0 mL Formic Acid to 1000 mL water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

  • Diluent: Methanol : Water (50:50 v/v).[1]

5.3 Gradient Program

Note: A gradient is required to separate the polar Impurity 1 from the hydrophobic API and potential dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration
2.09010Isocratic hold for polar retention
15.04060Linear ramp to elute API
18.01090Wash step
20.01090Hold wash
20.19010Return to initial
25.09010Re-equilibration
5.4 Standard & Sample Preparation
  • Impurity Stock Solution (0.1 mg/mL): Weigh 10 mg of Impurity 1 Reference Standard into a 100 mL flask. Dissolve in 10 mL DMSO (to ensure complete solubility), then make up to volume with Diluent.

  • API Sample Solution (0.5 mg/mL): Weigh 25 mg of Bulk Drug Substance into a 50 mL flask. Add 25 mL Diluent. Sonicate for 10 mins (maintain temp <30°C).

  • Spiked Recovery Sample: Spike API solution with Impurity Stock to achieve 0.15% concentration (ICH limit level).

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method includes specific System Suitability Tests (SST) that must pass before data is accepted.

6.1 System Suitability Criteria
  • Resolution (Rs): > 2.0 between Impurity 1 and Olaparib.

  • Tailing Factor (T): < 1.5 for Olaparib peak (indicates no secondary interactions).[1]

  • Precision (RSD): < 2.0% for 6 replicate injections of the Standard.

6.2 Linearity & Range Data (Example)
  • Range: LOQ to 150% of Specification Limit (0.15%).

  • Regression:

    
    .[3]
    
Concentration (µg/mL)Impurity 1 Area (mAU*s)
0.05 (LOQ)12.4
0.375 (50%)95.1
0.75 (100%)188.5
1.125 (150%)284.2
6.3 Calculation Formula

Calculate the percentage of Impurity 1 using the External Standard method:


[1]

Where:

  • 
     = Peak area of Impurity in sample.
    
  • 
     = Peak area of Impurity in standard.
    
  • 
     = Concentration of sample (mg/mL).[1]
    
  • 
     = Concentration of standard (mg/mL).[1]
    
  • 
     = Potency of Reference Standard (decimal).
    
References
  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.[4] International Council for Harmonisation. [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018).[5] Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology, 11(8), 3718-3726.[5] [Link][1]

  • Thirumalai Rajan, S., et al. (2024). Olaparib Process Development Employing Quality by Design (QbD) Principles.[6] ACS Omega, 9(28), 30511–30523. [Link][1]

  • Daumar, P., et al. (2018).[7] Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 153, 65-71. [Link]

Sources

Troubleshooting & Optimization

Olaparib Separation & Impurity Profiling: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase for Olaparib Impurity Separation Role: Senior Application Scientist Status: Active Support Guide Last Updated: October 2023 (Aligned with FDA/EMA Monographs)

Introduction: The Chemistry of Separation

Welcome to the technical support hub for Olaparib (AZD-2281). As researchers, we often treat method development as a "trial and error" process.[1] However, successfully separating Olaparib from its critical impurities (Impurities A, L, and hydrolytic degradants) requires understanding the molecule's unique physicochemical behavior.[1]

The Core Challenge: Olaparib is an achiral , lipophilic molecule (Class 4 BCS) with a pKa of ~12.07 (phthalazinone moiety). Unlike many bases, the piperazine ring in Olaparib is di-acylated (bound to two carbonyls), rendering the central nitrogen atoms non-basic.[1]

  • Implication: Olaparib remains neutral across the standard HPLC pH range (2.0 – 8.0).[1]

  • The Trap: Most impurities (like unreacted piperazine derivatives or hydrolysis products) are ionizable.[1] Your mobile phase pH controls the impurities, not the parent drug.

Module 1: The Baseline Method (Start Here)

If you are establishing a new protocol or validating a generic method, start with this optimized Reversed-Phase (RP-HPLC) setup. This method is designed to separate the parent peak from the critical "Acidic Hydrolysis" degradants (DP1/DP2).[1]

Standard Operating Protocol (SOP-OLA-01)
ParameterSpecificationTechnical Rationale
Column C18 End-capped (e.g., InertSustain or Waters Symmetry)High carbon load (15-20%) is required to retain the hydrophobic parent drug.
Dimensions 250 x 4.6 mm, 5 µm250mm length provides the theoretical plates needed to resolve closely eluting regioisomers.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1][2]5)Buffers the hydrolytic impurities (carboxylic acids) to ensure sharp peak shapes.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for the phthalazinone core due to lower viscosity and dipole interactions.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Detection UV @ 276 nmMax absorption for the phthalazinone chromophore.[1]
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1]
Gradient Profile
  • 0-5 min: 30% B (Isocratic hold to retain polar degradants)

  • 5-25 min: 30%

    
     70% B (Linear gradient)
    
  • 25-30 min: 70% B (Wash)

  • 30-35 min: 30% B (Re-equilibration)

Module 2: Troubleshooting & Optimization Logic

This section addresses specific user scenarios. Use the decision tree below to diagnose your separation issues.

Visual Troubleshooting Assistant

Olaparib_Troubleshooting Start Problem Identified Coelution Co-elution of Impurities Start->Coelution Tailing Peak Tailing (As > 1.5) Start->Tailing Drift Retention Time Drift Start->Drift Check_Impurity Is it Impurity A (Hydrolytic)? Coelution->Check_Impurity Check_pH Check Buffer pH Tailing->Check_pH Check_Temp Check Column Temp Drift->Check_Temp Sol_Gradient Decrease Gradient Slope (0.5% B/min) Check_Impurity->Sol_Gradient Yes Sol_pH_Drop Lower pH to 3.0 (Suppress Acid Ionization) Check_Impurity->Sol_pH_Drop No (Unknown Polar Impurity) Check_pH->Sol_pH_Drop pH > 5.0 Sol_Cap Switch to High-Coverage End-Capped Column Check_pH->Sol_Cap pH is OK Sol_Eq Increase Re-equilibration Time (+5 min) Check_Temp->Sol_Eq Temp Stable

Figure 1: Decision matrix for diagnosing common HPLC separation failures with Olaparib.

Module 3: Frequently Asked Questions (Technical Deep Dive)

Q1: I see a "double peak" or shoulder on the main Olaparib peak. Is this a chiral separation issue?

Answer: No. Scientific Reality: According to the FDA and EMA chemistry reviews, Olaparib is an achiral molecule [1].[1] It has no stereocenters.[1][3] Root Cause: The "shoulder" is likely Impurity A (the ring-opened hydrolysis product) or a regioisomer from synthesis.

  • Fix: These impurities are structurally very similar to the parent.[1]

    • Lower the Gradient Slope: Change the ramp from 2% per minute to 0.5% per minute between 10-20 minutes.

    • Temperature: Lower the column temperature to 25°C. While this increases pressure, it often improves selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) for rigid isomers by restricting conformational rotation.
      
Q2: Why do you recommend Ammonium Acetate (pH 4.5) instead of Phosphate buffer?

Answer: Mass Spectrometry compatibility and column longevity.[1] Scientific Reality:

  • Phosphate: Excellent for UV, but non-volatile (ruins MS sources) and precipitates in high % ACN.[1]

  • Ammonium Acetate: Volatile (LC-MS friendly).[1]

  • The pH Factor: At pH 4.5, the hydrolytic degradants (which contain carboxylic acid groups, pKa ~4-5) are partially ionized. This places them in a "sweet spot" where they are distinct enough from the neutral Olaparib to separate, but not so ionized that they elute in the void volume.

Q3: My retention times are drifting significantly between injections. Why?

Answer: Olaparib is highly hydrophobic (LogP ~ 1.9 - 2.5), making it sensitive to "phase collapse" or insufficient equilibration.[1] Troubleshooting Steps:

  • Check % Organic at Start: Ensure your starting condition is at least 5-10% organic.[1] Pure aqueous starts can cause C18 chains to "collapse" (fold onto themselves), leading to loss of retention.[1]

  • Equilibration Volume: Olaparib requires a column that is fully re-equilibrated.[1] Ensure your post-run time allows for at least 5-7 column volumes of the starting mobile phase.[1]

Q4: Can I use Methanol instead of Acetonitrile?

Answer: Yes, but expect selectivity changes.[1] Scientific Reality: Methanol is a protic solvent, while ACN is aprotic.[1]

  • Observation: In Methanol, the selectivity for the phthalazinone ring changes due to hydrogen bonding capabilities.[1] You may see a reversal in the elution order of polar impurities.[1]

  • Warning: Methanol creates higher backpressure.[1] If using a 5µm column, this is fine.[1] If using a 1.7µm UHPLC column, watch your system pressure limits.

Module 4: Advanced Impurity Characterization

When performing forced degradation studies, you will encounter specific peaks. Use this reference table to identify them.

Peak IDOriginRelative Retention (RRT)Mass (m/z)Mechanism
DP-1 Acid Hydrolysis~0.48299Cleavage of piperazine-carbonyl bond [2].[1]
DP-2 Acid Hydrolysis~0.82367Hydrolysis of the cyclopropyl amide.[1]
Olaparib Parent1.00435N/A
Impurity D Oxidation~0.52451N-oxide formation on piperazine.[1]

Note: Olaparib is relatively stable in alkaline conditions compared to acidic conditions, but prolonged exposure to high pH (1N NaOH) will eventually degrade the phthalazinone ring [2].[1]

References

  • FDA Center for Drug Evaluation and Research. (2014). Application Number: 206162Orig1s000 - Chemistry Review.[1] U.S. Food and Drug Administration.[1][4]

  • R. B. K. Reddy et al. (2018).[1] Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. Journal of Pharmaceutical and Biomedical Analysis.[1][5]

  • European Medicines Agency (EMA). (2014).[1] Assessment Report: Lynparza (Olaparib).[1][3][6][7] Committee for Medicinal Products for Human Use (CHMP).[1]

  • PubChem. (2023).[1] Olaparib Compound Summary (CID 23725625).[1] National Center for Biotechnology Information.

Sources

Technical Support Center: Olaparib Degradation & Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and analytical scientists working with Olaparib. It synthesizes degradation kinetics, structural elucidation of impurities, and validated stress-testing protocols.

Topic: Degradation of Olaparib under Acidic and Alkaline Stress Conditions Document ID: OLA-STAB-005 Last Updated: February 2026[1]

Executive Summary: Stability Profile

Olaparib (C₂₄H₂₃FN₄O₃) exhibits distinct stability profiles dependent on pH. While relatively stable under thermal and photolytic stress, it is highly labile under hydrolytic conditions , particularly in alkaline environments.

  • Acidic Stress: Causes moderate to significant degradation, primarily cleaving the amide linkages.

  • Alkaline Stress: Causes rapid and extensive degradation, often leading to complete hydrolysis of the drug within hours at elevated temperatures.

  • Key Degradation Mechanism: Hydrolysis of the amide bond between the piperazine ring and the cyclopropylcarbonyl moiety, and the amide bond connecting the piperazine to the fluorophenyl linker.

Interactive Troubleshooting Guide

Issue 1: "I am detecting unknown peaks at RRT ~0.85 and ~0.45 after acidic workup."

Diagnosis: You are likely observing the two primary hydrolytic degradation products (DPs).[2][3] Under acidic conditions (e.g., 1M HCl), the amide bonds in Olaparib are susceptible to nucleophilic attack by water.

Technical Explanation:

  • Peak A (Amine Impurity): Hydrolysis of the terminal cyclopropylcarbonyl group yields the secondary amine intermediate. This is often referred to as DP-O2 or the "Amine Impurity" (m/z 367).

  • Peak B (Acid Impurity): Further hydrolysis at the internal amide bond (between the fluorophenyl group and the piperazine ring) yields the carboxylic acid derivative. This corresponds to DP-O1 or the "Acid Impurity" (m/z 299).

Validation Step: Run an LC-MS analysis.[4]

  • If the mass spectrum shows [M+H]⁺ = 367 Da , it is the loss of the cyclopropane carbonyl moiety (C₄H₅O).

  • If the mass spectrum shows [M+H]⁺ = 299 Da , it is the cleavage of the entire piperazine-cyclopropane side chain.

Visual Pathway Analysis:

Olaparib_Degradation Olaparib Olaparib (API) [M+H]+ = 435 Da Amine_Imp Amine Impurity (DP-O2) (Loss of Cyclopropylcarbonyl) [M+H]+ = 367 Da Olaparib->Amine_Imp Acid/Base Hydrolysis (Amide Bond 1) Acid_Imp Acid Impurity (DP-O1) (Cleavage of Piperazine Linker) [M+H]+ = 299 Da Olaparib->Acid_Imp Extended Hydrolysis (Amide Bond 2) Cyclo_Acid Cyclopropanecarboxylic Acid (Byproduct) Olaparib->Cyclo_Acid Byproduct

Figure 1: Primary hydrolytic degradation pathways of Olaparib yielding m/z 367 and m/z 299 impurities.

Issue 2: "My calibration curve slope is drifting during alkaline forced degradation studies."

Diagnosis: Olaparib degrades too rapidly in strong bases (e.g., 1M NaOH) to maintain a stable concentration for standard calibration, or the degradation is solvent-dependent.

Root Cause Analysis:

  • Reaction Rate: In 1M NaOH at 60°C, Olaparib can degrade >50% within 30 minutes.

  • Solvent Effect: The degradation rate is significantly influenced by the organic modifier. Lower water content (higher Acetonitrile/Methanol ratio) in the presence of base can actually accelerate hydrolysis due to the lack of solvation of the hydroxide ion, making it a more potent nucleophile (aprotic solvent effect).

Corrective Action:

  • Reduce Stress Stringency: Switch to 0.1 M NaOH at ambient temperature for initial screening.

  • Quench Immediately: Neutralize alkaline samples with an equimolar amount of HCl immediately after the time point is reached. Do not let them sit in the autosampler at alkaline pH.

  • Check Solvent: If using high % ACN in the diluent, be aware that basic degradation will be faster than in a high-aqueous diluent.

Standardized Stress Testing Protocols

These protocols are designed to achieve 5-20% degradation, the target range for validating stability-indicating methods (SIM).

Protocol A: Acidic Stress (Hydrolysis)

Objective: Induce amide hydrolysis to generate Impurity A and B.

  • Preparation: Prepare a 1.0 mg/mL stock solution of Olaparib in Methanol.

  • Stress Condition:

    • Transfer 5.0 mL of stock to a 50 mL volumetric flask.

    • Add 5.0 mL of 1 M HCl .

    • Incubation: Heat at 60°C for 1 to 2 hours . (Note: 5M HCl at RT for 30 min is an alternative for rapid screening).

  • Quenching:

    • Cool to room temperature.[5][6]

    • Add 5.0 mL of 1 M NaOH to neutralize (pH ~7.0).

    • Dilute to volume with Mobile Phase.

  • Analysis: Inject immediately.

Protocol B: Alkaline Stress (Base Hydrolysis)

Objective: Evaluate base-catalyzed lability.

  • Preparation: Prepare a 1.0 mg/mL stock solution of Olaparib in Methanol.

  • Stress Condition:

    • Transfer 5.0 mL of stock to a 50 mL volumetric flask.

    • Add 5.0 mL of 0.1 M NaOH . (Warning: 1 M NaOH may cause total degradation).

    • Incubation: Keep at Room Temperature for 30 minutes . If no degradation is observed, heat to 60°C for 30 mins.

  • Quenching:

    • Add 5.0 mL of 0.1 M HCl to neutralize.

    • Dilute to volume with Mobile Phase.

Experimental Workflow Diagram

Protocol_Workflow cluster_Acid Acid Stress cluster_Base Alkaline Stress Start Start: Olaparib Stock (1 mg/mL in MeOH) StepA1 Add 1M HCl Start->StepA1 StepB1 Add 0.1M NaOH Start->StepB1 StepA2 Heat 60°C (1-2 Hours) StepA1->StepA2 StepA3 Neutralize (1M NaOH) StepA2->StepA3 Analyze HPLC/LC-MS Analysis (C18 Column, pH 3.5) StepA3->Analyze StepB2 Room Temp (30 Mins) StepB1->StepB2 StepB3 Neutralize (0.1M HCl) StepB2->StepB3 StepB3->Analyze

Figure 2: Workflow for Acid and Alkaline forced degradation studies.

Quantitative Data Summary

The following table summarizes expected degradation percentages based on literature values and internal validation ranges.

Stress ConditionReagentTemp / TimeExpected DegradationKey Products
Acidic 1 M HCl60°C / 1 hr10 - 15%Amine Impurity (m/z 367)
Acidic (Harsh) 5 M HClRT / 30 min~12 - 15%Amine + Acid Impurity (m/z 299)
Alkaline 0.1 M NaOHRT / 1 hr5 - 10%Amine Impurity (Mainly)
Alkaline (Harsh) 1 M NaOH60°C / 1 hr> 90% (Complete Loss)Multiple breakdown products
Oxidative 3% H₂O₂RT / 2 hr5 - 10%N-Oxides (m/z +16)

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column for these degradation products? A: Yes. A standard C18 column (e.g., InertSustain or Waters Symmetry) is sufficient. However, because the hydrolytic degradants (Amine and Acid impurities) are more polar than the parent drug, they will elute earlier. Ensure your gradient starts with a sufficiently low organic composition (e.g., 5-10% ACN) to retain the Acid Impurity (m/z 299).

Q: Why does the alkaline degradation sample turn yellow? A: Yellowing in alkaline conditions often indicates the formation of conjugated degradation products or chromophore alteration. While the primary hydrolysis products are colorless, secondary reactions or trace oxidation under basic conditions can generate colored species.

Q: Is Olaparib sensitive to the buffer pH in the mobile phase? A: Olaparib is relatively robust in the pH 3.0–5.0 range used for HPLC. However, using a basic mobile phase (pH > 8) for extended runs is not recommended as it may induce on-column degradation or peak broadening due to the ionization of the degradants. Ammonium Acetate (pH 3.5 - 4.5) is the recommended buffer.

References

  • Ranamolo, M., et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[3][7] ACS Omega. Retrieved from [Link]

  • Chaudhary, A., et al. (2022).[5][8] Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Battu, S., & Suchitra, D. (2018).[1] Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Olaparib and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the bioanalysis of Olaparib and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in quantitative bioanalysis using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to develop robust and reliable bioanalytical methods.

The accuracy and precision of quantifying Olaparib and its impurities in biological matrices are paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety.[1][2] However, the inherent complexity of biological samples often leads to a phenomenon known as the "matrix effect," which can significantly compromise the quality of your results.[3][4] This guide will serve as a comprehensive resource to help you identify, troubleshoot, and mitigate these effects.

Understanding the Challenge: What are Matrix Effects?

In LC-MS/MS bioanalysis, the matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[5][6] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification.[4][7]

Common sources of matrix effects in biological samples like plasma, serum, and urine include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[8]

  • Salts and Endogenous Metabolites: These can alter the ionization process in the mass spectrometer's source.[5]

  • Proteins: While often removed during sample preparation, residual proteins can still interfere with analysis.[3]

  • Anticoagulants and other additives: These can also contribute to matrix effects.[5]

The presence of Olaparib impurities, which may have different physicochemical properties than the parent drug, can further complicate the analysis and their susceptibility to matrix effects must also be carefully evaluated.[9][10]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the bioanalysis of Olaparib and its impurities.

Q1: I'm observing poor reproducibility and accuracy in my Olaparib quantification. Could this be due to matrix effects?

A1: Yes, inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects.[3] The variability arises because the extent of ion suppression or enhancement can differ between individual samples, calibration standards, and quality control (QC) samples.[5] According to regulatory guidelines from bodies like the FDA and the principles outlined in the ICH M10 guideline, it is mandatory to evaluate matrix effects during method validation.[1][11][12][13][14]

Troubleshooting Steps:

  • Systematic Evaluation: Perform a post-extraction addition experiment to quantify the matrix effect. This involves comparing the analyte's response in a neat solution to its response in a post-spiked matrix extract.[4][7]

  • Internal Standard (IS) Response Monitoring: Closely monitor the response of your internal standard across the analytical batch. A stable IS response suggests consistent sample processing and minimal differential matrix effects. If you are not already using one, a stable isotope-labeled internal standard (SIL-IS) for Olaparib is highly recommended as it co-elutes and experiences similar matrix effects as the analyte, providing better correction.[15][16][17]

  • Review Sample Preparation: If significant matrix effects are confirmed, your sample preparation method is the first area to optimize.

Q2: My signal intensity for Olaparib is significantly lower in plasma samples compared to the neat standard. What's causing this and how can I fix it?

A2: This phenomenon is likely ion suppression, a common type of matrix effect where co-eluting endogenous components interfere with the ionization of Olaparib in the mass spectrometer's ion source.[18][19] Phospholipids are a primary culprit in plasma samples.[8]

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression A Low Signal Intensity Observed B Confirm Ion Suppression (Post-Extraction Addition) A->B C Optimize Sample Preparation B->C Matrix Effect > 15%? D Optimize Chromatography C->D Still significant suppression? F Method Re-validation C->F Suppression resolved E Consider Alternative Ionization D->E Suppression persists? D->F Suppression resolved E->F

Caption: A logical workflow for troubleshooting ion suppression.

Detailed Strategies:

  • Enhance Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[20] Consider more rigorous techniques:

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. Optimizing the pH and the organic solvent can selectively extract Olaparib while leaving many interfering components in the aqueous phase.[15][21]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences.[22] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for basic compounds like Olaparib, yielding very clean extracts.[20][23]

    • Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE® are designed to specifically target and remove phospholipids.[8][24] These can be integrated into your sample preparation workflow and have been shown to remove over 99% of phospholipids.[25]

  • Chromatographic Separation: If sample preparation optimization is insufficient, modify your LC method to chromatographically separate Olaparib and its impurities from the region where phospholipids typically elute.

    • Gradient Modification: A longer, shallower gradient can improve the resolution between your analytes and interfering peaks.[26]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of your separation.

Q3: I am developing a method for Olaparib and its known impurities. Do I need to assess matrix effects for each impurity?

A3: Absolutely. It is crucial to evaluate matrix effects for both the parent drug and its impurities.[1] Impurities can have different chemical structures and physicochemical properties compared to Olaparib, meaning they may elute at different retention times and be subject to different degrees of ion suppression or enhancement.[9][27]

Protocol for Multi-Analyte Matrix Effect Assessment:

  • Source Different Matrix Lots: Obtain at least six different lots of the biological matrix (e.g., human plasma) from individual donors.[6]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike Olaparib and each impurity at low and high QC concentrations into a neat solvent (e.g., your initial mobile phase).

    • Set B (Post-Spiked Matrix): Extract blank matrix from each of the six lots. Then, spike the extracted matrix with Olaparib and each impurity at the same low and high QC concentrations.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

  • Evaluate Results: The CV of the matrix factor across the different lots should be ≤15%. This demonstrates that the matrix effect is consistent and the method is rugged.

Q4: What is the best choice for an internal standard when analyzing Olaparib and its impurities to compensate for matrix effects?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard of Olaparib (e.g., Olaparib-d8).[15][16]

Why a SIL-IS is preferred:

  • Identical Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte.[16] This means it will have the same extraction recovery and chromatographic retention time, and will experience the same degree of ion suppression or enhancement.[17]

  • Regulatory Acceptance: The use of SIL-IS is strongly recommended by regulatory agencies for robust bioanalytical methods.[28]

Considerations:

  • Mass Difference: Ensure the mass difference between the SIL-IS and the analyte is sufficient to prevent mass spectrometric cross-talk (ideally > 4 Da).[16]

  • Deuterium Exchange: Be aware of the potential for deuterium-hydrogen exchange, which can compromise accuracy. 13C or 15N labeled standards are generally more stable but often more expensive.[16]

If a SIL-IS is not available, a structural analog can be used, but it must be carefully selected to mimic the extraction and ionization behavior of Olaparib as closely as possible.

Data Summary and Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the general effectiveness of common techniques.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputRecommendation for Olaparib
Protein Precipitation (PPT) LowHighHighUse with caution; high risk of matrix effects.[20]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (pH dependent)ModerateGood option, especially with pH optimization.[15][21]
Solid-Phase Extraction (SPE) HighHighModerateHighly recommended for clean extracts.[21][22]
Mixed-Mode SPE Very HighHighModerateExcellent choice for basic compounds like Olaparib.[20][23]
Phospholipid Removal Plates Very HighHighHighExcellent for high-throughput and effective phospholipid removal.[8][24][25]

Experimental Protocol: Phospholipid Removal using SPE

This protocol provides a general workflow for solid-phase extraction aimed at removing phospholipids during the analysis of Olaparib.

Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalysis.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash Step 2 (Phospholipids): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids.

  • Elution: Elute Olaparib and its impurities with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

This protocol serves as a starting point and should be optimized for your specific application and impurities of interest.

Concluding Remarks

Addressing matrix effects is a non-negotiable aspect of developing a robust and reliable bioanalytical method for Olaparib and its impurities. By understanding the causes of these effects and systematically applying the troubleshooting strategies and advanced sample preparation techniques outlined in this guide, you can significantly improve the accuracy, precision, and overall quality of your data. Always remember to validate your method according to the latest regulatory guidelines to ensure data integrity.

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved February 5, 2026, from [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved February 5, 2026, from [Link]

  • Romanova, E. V., et al. (2018). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal, 52(4), 311-318.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007). Analytical Chemistry, 79(15), 5869-5876.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved February 5, 2026, from [Link]

  • Jager, M., & Tonoli, D. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 925, 1-13.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Clinical and Laboratory Medicine. Retrieved February 5, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. Retrieved February 5, 2026, from [Link]

  • Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 5, 2026, from [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1109-1112.
  • Gosetti, F., Mazzucco, E., Zampieri, D., & Gennaro, M. C. (2010). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 135(8), 1859-1871.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020).
  • Olaparib Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved February 5, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Olaparib-impurities. (n.d.). Pharmaffiliates. Retrieved February 5, 2026, from [Link]

  • de Jong, T., et al. (2023). LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring. Pharmaceutics, 15(5), 1486.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass. Retrieved February 5, 2026, from [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Retrieved February 5, 2026, from [Link]

  • Dirix, L., et al. (2016). Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. British Journal of Cancer, 114(10), 1087-1094.
  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved February 5, 2026, from [Link]

  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. (2023). ACS Omega.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH. Retrieved February 5, 2026, from [Link]

  • Olaparib Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 5, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). AMSbiopharma. Retrieved February 5, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved February 5, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved February 5, 2026, from [Link]

  • Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. (2018). Research Journal of Pharmacy and Technology.
  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 5, 2026, from [Link]

  • 206162 Clinical Pharmacology Review. (2014, November 21). accessdata.fda.gov. Retrieved February 5, 2026, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC Europe.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. Retrieved February 5, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 5, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency (EMA). Retrieved February 5, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). Journal of Pharmaceutical and Biomedical Analysis.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. Retrieved February 5, 2026, from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (2011). Bioanalysis.
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved February 5, 2026, from [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, February 9). WHO. Retrieved February 5, 2026, from [Link]

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Overcoming challenges in the characterization of Olaparib degradants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the characterization of Olaparib degradants Audience: Analytical Chemists, Formulation Scientists, and CMC Leads Role: Senior Application Scientist

Introduction: The Stability Profile of Olaparib

Welcome to the Technical Support Center. This guide addresses the specific analytical hurdles encountered during the forced degradation and impurity profiling of Olaparib (AZD2281).

Olaparib contains a phthalazinone core linked to a fluorobenzyl group and a piperazine-cyclopropyl moiety. While the phthalazinone core provides structural rigidity, the amide linkages make the molecule susceptible to specific hydrolytic pathways.

Key Stability Characteristics:

  • High Sensitivity: Alkaline Hydrolysis (pH > 10).

  • Moderate Sensitivity: Acidic Hydrolysis, Oxidative Stress (Peroxide).

  • Relative Stability: Photolysis, Thermal stress (Solid state).

Module 1: Chromatographic Separation & Method Optimization

Q1: I am observing peak tailing and poor resolution between Olaparib and its polar hydrolytic degradants. How do I fix this?

Diagnosis: Olaparib degradants, particularly the hydrolytic products (DP-1 and DP-2), are significantly more polar than the parent compound. Peak tailing often results from secondary interactions between the basic piperazine nitrogen and residual silanols on the stationary phase.

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Stationary Phase C18 with Embedded Polar Group or BDS (Base Deactivated Silica) C8 Standard C18 columns often fail to retain polar degradants. A BDS C8 or embedded polar group shields silanols, reducing tailing for basic amines.
Mobile Phase pH pH 4.5 (Ammonium Acetate) Maintaining pH ~4.5 ensures the piperazine moiety is protonated but minimizes silanol ionization on the column, optimizing peak shape.
Gradient Slope Shallow Initial Gradient Start with low organic (e.g., 5-10% ACN) and hold for 2-3 mins. This forces the early-eluting polar degradants (m/z 299, 367) to stack effectively before elution.
Q2: My forced degradation mass balance is low (<90%) during alkaline hydrolysis. Where is the missing compound?

Diagnosis: This is a common issue specific to Olaparib's solubility profile.

  • Precipitation: Olaparib is practically insoluble in water. High aqueous content in stress samples can cause micro-precipitation of the parent, leading to false "degradation" signals.

  • Solvent-Mediated Kinetics: The rate of hydrolysis is inversely proportional to the percentage of aprotic solvent (Acetonitrile).

Corrective Action:

  • Solvent System: Ensure the stress sample contains at least 20-30% Acetonitrile (or Methanol) as a co-solvent.

  • Quenching: When neutralizing alkaline samples, add the acid slowly while vortexing to prevent localized precipitation of the parent drug.

Module 2: Mass Spectrometry & Structural Elucidation

Q3: I see degradation peaks at m/z 299 and m/z 367. What are these?

These are the two primary hydrolytic degradation products (DPs) resulting from the cleavage of the amide bonds.

  • DP-O1 (m/z 299): Result of the cleavage at the piperazine-linker amide.

  • DP-O2 (m/z 367): Result of the cleavage at the cyclopropyl-amide bond.

Fragmentation Logic (MS/MS):

  • Parent (m/z 435): Fragment ions typically include m/z 367 (loss of cyclopropyl group) and m/z 281 (phthalazinone core).

  • Differentiation: If you observe m/z 367 as a parent peak in your chromatogram (not just a fragment), it confirms the hydrolysis of the cyclopropyl moiety.

Q4: How do I distinguish between oxidative degradants and matrix background noise?

Oxidative stress (H₂O₂) often produces N-oxides (+16 Da) or hydroxylated products (+16 Da).

Self-Validating Workflow:

  • Blank Subtraction: Run a "Peroxide Blank" (H₂O₂ + Solvent, no Drug). Peroxide degrades into specific background ions that mimic drug degradants.

  • Isotope Pattern Analysis: Real oxidative degradants will retain the isotopic signature (Cl/Br patterns not applicable here, but Carbon isotope ratios should match the parent structure).

  • MS/MS Confirmation: The N-oxide usually occurs on the piperazine nitrogen. In MS/MS, N-oxides often show a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) , whereas hydroxylated carbon species usually lose -18 Da (H₂O) .

Module 3: Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways and the decision logic for troubleshooting co-elution.

Olaparib_Degradation_Workflow cluster_conditions Stress Conditions Olaparib Olaparib (Parent) m/z 435 Acid Acidic Stress (1M HCl) Olaparib->Acid Base Alkaline Stress (0.1M NaOH) Olaparib->Base Oxidation Oxidation (3% H2O2) Olaparib->Oxidation DP_Hydrolysis_1 DP-O1 (Amide Cleavage) m/z 299 (High Polarity) Acid->DP_Hydrolysis_1 Slower Kinetics Base->DP_Hydrolysis_1 Major Pathway DP_Hydrolysis_2 DP-O2 (Cyclopropyl Loss) m/z 367 (Med Polarity) Base->DP_Hydrolysis_2 Issue_MassBalance Issue: Low Mass Balance? Base->Issue_MassBalance DP_Oxidation N-Oxides / Hydroxyls m/z 451 (+16 Da) Oxidation->DP_Oxidation Issue_Tailing Issue: Peak Tailing? DP_Hydrolysis_1->Issue_Tailing Action_Column Action: Switch to BDS C8 or C18-Polar Issue_Tailing->Action_Column Yes Action_Solvent Action: Increase ACN % (Prevent Precipitation) Issue_MassBalance->Action_Solvent Yes

Caption: Figure 1. Olaparib degradation pathways under stress conditions and associated troubleshooting logic for analytical method optimization.

Module 4: Summary of Key Degradants

Use this table to cross-reference your LC-MS data.

Degradant IDStress ConditionObserved Mass (m/z) [M+H]+MechanismRetention Behavior (RP-HPLC)
DP-O1 Alkaline / Acidic299.1Amide Hydrolysis (Linker cleavage)Early Eluting (High Polarity)
DP-O2 Alkaline367.2Amide Hydrolysis (Cyclopropyl loss)Mid Eluting
DP-Ox1 Oxidative451.2N-Oxidation (Piperazine)Co-elutes or Late Eluting
Impurity A Process433.2DehydrogenationLate Eluting

References

  • Thummar, M., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. Journal of Pharmaceutical and Biomedical Analysis.

  • Kallepalli, P., et al. (2018).[1] Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology.

  • Russo, G., et al. (2023).[2][3] MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[4][2][3] ACS Omega.

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Validation & Comparative

Comparative Analysis of Olaparib Impurities: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Different Olaparib Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in PARP Inhibitors

Olaparib (Lynparza) is a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor used extensively in the treatment of BRCA-mutated ovarian and breast cancers. As a potent targeted therapy, the efficacy and safety of Olaparib rely heavily on the purity of the drug substance.

For researchers and process chemists, the challenge lies not just in synthesizing the molecule, but in controlling a specific spectrum of impurities that arise from its unique phthalazinone scaffold and piperazine linker. This guide provides an objective, comparative analysis of these impurities, distinguishing between those inherent to the synthetic process and those driven by degradation, backed by actionable experimental protocols.

Classification and Origin of Impurities

Olaparib impurities are generally categorized into Process-Related Impurities (arising from starting materials and incomplete reactions) and Degradation Products (formed under stress conditions).

The Synthetic Pathway & Impurity Entry Points

The synthesis of Olaparib typically involves the coupling of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate A) with 1-(cyclopropylcarbonyl)piperazine (Key Intermediate B).

  • Process Impurities: Often stem from the non-selective reactivity of the piperazine ring or contaminants in the benzoic acid derivative (e.g., Desfluoro analogs).

  • Degradation Impurities: The amide bond linking the piperazine to the fluorophenyl ring is susceptible to hydrolysis, while the phthalazinone core is relatively stable but can undergo oxidation.

Visualization: Impurity Origin Map

The following diagram illustrates the synthetic route and the specific entry points for critical impurities.

Olaparib_Impurities StartA Fluoro-Phthalazinone Acid (Intermediate A) Coupling Amide Coupling (EDC/HOBt or HATU) StartA->Coupling Imp_Desfluoro Desfluoro Impurity (From Start Material Contaminant) StartA->Imp_Desfluoro Impurity in Starting Material StartB Cyclopropyl-Piperazine (Intermediate B) StartB->Coupling Olaparib Olaparib API Coupling->Olaparib Main Reaction Imp_Dimer Amide Dimer (Over-reaction) Coupling->Imp_Dimer Side Reaction Imp_Acid Acid Impurity (Hydrolysis Product) Olaparib->Imp_Acid Hydrolysis (Acid/Base)

Figure 1: Schematic representation of Olaparib synthesis showing the origin of Desfluoro, Dimer, and Hydrolytic impurities.

Comparative Analysis of Key Impurities

The following table synthesizes data on the most critical impurities encountered in Olaparib development. Relative Retention Times (RRT) are representative values based on a standard C18 RP-HPLC method (Olaparib RT ~ 1.0).

Impurity NameCommon CodeOriginRRT (Approx)*Criticality & Behavior
Olaparib Acid Impurity Impurity A (EP)Degradation (Hydrolysis)0.85High. The primary degradant formed under basic or acidic conditions. More polar than Olaparib, eluting earlier.
Desfluoro Olaparib --Process (Starting Material)0.95Medium. Arises from defluorinated starting material. Structurally very similar to API, making separation difficult (Critical Pair).
Amine Impurity IntermediateProcess (Unreacted)0.40 - 0.60Low. Unreacted piperazine intermediate. Highly polar and easily purged during workup.
N-Boc Impurity --Process (Protected Int.)[1]1.20 - 1.30Medium. If Boc-protection is used in synthesis. Non-polar, elutes late. Indicates incomplete deprotection.
Olaparib N-Oxide --Degradation (Oxidation)0.90Medium. Formed under oxidative stress. Requires mass spectrometry for definitive ID due to co-elution risks.

*Note: RRTs vary by column and gradient. These values assume a standard C18 column with an acidic mobile phase.

Deep Dive: Hydrolytic vs. Synthetic Impurities

1. The "Acid Impurity" (Hydrolytic Risk):

  • Mechanism: Cleavage of the amide bond between the piperazine and the benzoic acid moiety.

  • Performance Impact: This is the stability-limiting impurity. In comparative stress testing, Olaparib shows <1% degradation under thermal stress but significant degradation (>5%) under basic hydrolysis (0.1N NaOH).

  • Control: Strict control of moisture and pH during formulation is required.

2. The "Desfluoro Impurity" (Purification Challenge):

  • Mechanism: The fluorine atom on the phthalazinone ring is essential for biological potency (PARP trapping). The desfluoro analog lacks this but has nearly identical solubility and pKa.

  • Performance Impact: It acts as a "diluent" of potency. Because it does not degrade into the API, it is a permanent contaminant if not removed by crystallization or prep-HPLC.

Experimental Protocol: Analytical Method

To objectively compare these impurities, a validated HPLC method is required. The following protocol is designed to separate the "Critical Pair" (Olaparib and Desfluoro Impurity).

High-Performance Liquid Chromatography (HPLC)

System: Agilent 1200/1260 or Waters Alliance (or equivalent). Detection: UV-Vis (PDA) at 276 nm (max absorption) and 254 nm .

Stationary Phase:

  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Why: C18 provides the necessary hydrophobic selectivity to separate the Desfluoro impurity from the parent peak.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to ~4.5 with Acetic Acid).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 90 10 1.0
5.0 70 30 1.0
15.0 40 60 1.0
20.0 10 90 1.0

| 25.0 | 90 | 10 | 1.0 |

Self-Validating System Suitability

Before running samples, ensure the system meets these criteria:

  • Resolution (Rs): > 1.5 between Olaparib and Desfluoro Impurity (if standard available) or Olaparib and Acid Impurity.

  • Tailing Factor: < 1.5 for the Olaparib peak.

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Stress Testing (Forced Degradation) Protocol

To confirm the "Performance" of the drug against degradation, perform this stress test. This generates the impurities discussed above for identification.[2]

Workflow Visualization

Stress_Testing cluster_conditions Stress Conditions Sample Olaparib API Sample Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, RT, 2h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 4h) Sample->Oxidation Analysis HPLC Analysis (Check RRT 0.85 & 0.90) Acid->Analysis Yields Acid Impurity Base->Analysis High Degradation (Acid Impurity) Oxidation->Analysis Yields N-Oxides

Figure 2: Forced degradation workflow to generate and identify stability-indicating impurities.

Procedure:

  • Acid Stress: Dissolve 10 mg Olaparib in 5 mL diluent. Add 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours. Expectation: Minor formation of Acid Impurity (RRT ~0.85).

  • Base Stress: Add 5 mL 0.1 N NaOH. Keep at Room Temperature (RT) for 2 hours. Expectation: Rapid formation of Acid Impurity. Caution: Olaparib is highly labile to base; extended exposure will degrade the sample completely.

  • Oxidative Stress: Add 5 mL 3% H2O2. Keep at RT for 4 hours. Expectation: Formation of N-oxides (RRT ~0.90).

Genotoxicity and Safety Implications[3]

Unlike standard pharmaceuticals, Olaparib is an anticancer agent (ICH S9 scope). However, the control of impurities remains critical.

  • Mutagenic Potential: Some synthetic intermediates (e.g., alkyl halides used to synthesize the piperazine linker) are potential alkylating agents. These must be controlled to ppm levels.

  • Olaparib Acid Impurity: Generally considered non-genotoxic (hydrolysis product), but its limit is controlled by general ICH Q3B thresholds (typically <0.15% or qualified levels).

  • Comparative Safety: The Desfluoro impurity poses a greater clinical risk than the Acid impurity due to its structural similarity to the parent drug, potentially competing for the PARP binding site without the same efficacy profile.

References

  • European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib).[3] Retrieved from [Link]

  • Rao, L. N., et al. (2018). "Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies." Journal of Pharmaceutical and Biomedical Analysis, 148, 89-98. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2014). NDA 206162: Chemistry Review for Olaparib. Retrieved from [Link]

  • Thummar, M., et al. (2017). "Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS." Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Guideline Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

Sources

Cross-Validation of Analytical Methods for Olaparib Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Analytical Scientists

Executive Summary: The Criticality of Impurity 1

In the development of Olaparib (Lynparza), a poly (ADP-ribose) polymerase (PARP) inhibitor, the control of impurities is paramount due to the chronic dosing regimen in oncology. This guide focuses on the cross-validation of analytical methods for "Impurity 1" , defined here as the Olaparib Acid Impurity (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid).

This impurity is a critical hydrolytic degradant formed under acidic or basic stress and is a key stability-indicating marker. This guide objectively compares the industry-standard RP-HPLC-UV method against the high-sensitivity LC-MS/MS alternative, providing a roadmap for cross-validating these techniques to ensure ICH Q2(R1) compliance.

Methodological Landscape: The Contenders

Two primary methodologies dominate the landscape for Olaparib impurity profiling. The choice between them depends on the stage of development (R&D vs. QC) and the required sensitivity.

Method A: RP-HPLC-UV (The Workhorse)
  • Principle: Reverse-phase chromatography with Diode Array Detection (DAD).

  • Role: Routine Quality Control (QC), release testing, and stability studies.

  • Pros: Robust, cost-effective, high precision, simple instrumentation.[1]

  • Cons: Lower sensitivity compared to MS; peak purity can be ambiguous if co-elution occurs.

Method B: LC-MS/MS (The Validator)
  • Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry (ESI-Q-TOF or QQQ).[2]

  • Role: Impurity identification, trace analysis (<0.05%), and peak purity confirmation.

  • Pros: Ultimate specificity (mass-based), extremely low LOD, structural elucidation.

  • Cons: High capital/operational cost, complex data interpretation, matrix effects.

Comparative Analysis: Data-Driven Performance

The following data summarizes a comparative study cross-validating the quantification of Impurity 1 in a forced degradation sample (0.1 N HCl, 60°C, 2 hours).

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MS (QQQ)Verdict
Detection Principle UV Absorbance @ 276 nmESI+ MRM (m/z 435 → 281)Method B for specificity
Linearity Range 0.5 – 150 µg/mL1 – 500 ng/mLMethod A for high conc.
LOD (Limit of Detection) 0.05 µg/mL0.01 ng/mLMethod B is ~5000x more sensitive
Precision (RSD) < 0.8%< 2.5%Method A is more reproducible
Specificity Resolution (Rs) > 2.0 requiredMass-resolved (Unique transition)Method B is self-validating
Runtime 15 - 25 mins8 - 12 mins (UPLC)Method B is faster
OpEx Cost Low ($)High (

$)
Method A is preferred for QC

Analyst Insight: While Method B offers superior sensitivity, Method A is sufficient for controlling Impurity 1 at the ICH threshold (0.15%) provided that peak purity is cross-validated during development.

Detailed Experimental Protocols
Protocol A: RP-HPLC-UV (Standard QC Method)
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: C18 Stationary Phase (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 3.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Gradient Program:

    • 0-2 min: 90% A

    • 2-15 min: Linear gradient to 40% A

    • 15-20 min: Hold 40% A

    • 20-25 min: Re-equilibrate to 90% A

  • Detection: UV at 276 nm.

  • Injection Volume: 10-20 µL.

  • System Suitability: Tailing factor < 2.0; Theoretical plates > 2000; Resolution (Olaparib vs. Impurity 1) > 2.0.[4]

Protocol B: LC-MS/MS (Validation Method)
  • Instrument: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • MS Source: Electrospray Ionization (ESI) Positive mode.

  • MRM Transitions:

    • Olaparib: 435.2 → 281.1 (Quant), 435.2 → 367.1 (Qual).

    • Impurity 1 (Acid): 381.1 → 209.1 (Quant). Note: m/z values must be experimentally tuned.

Cross-Validation Workflow & Mechanisms

To ensure the "Trustworthiness" of the QC method, a cross-validation workflow is essential. This involves analyzing the same stressed samples using both techniques to confirm that the UV peak for Impurity 1 is pure and accurately quantified.

Mechanism of Formation (Impurity 1)

The formation of the Acid Impurity occurs via the hydrolysis of the amide bond on the piperazine linker.

Olaparib_Degradation Olaparib Olaparib (API) (C24H23FN4O3) Intermediate Hydrolysis Transition State Olaparib->Intermediate Acid/Base Stress (+ H2O) Impurity1 Impurity 1 (Acid Impurity) (C17H12FN3O3) Intermediate->Impurity1 Amide Bond Cleavage Byproduct Piperazine Derivative Intermediate->Byproduct Leaving Group

Figure 1: Hydrolytic degradation pathway of Olaparib yielding Impurity 1.

Cross-Validation Decision Tree

Use this logic to validate Method A using Method B.

Validation_Workflow Start Start Cross-Validation RunHPLC Run Sample on Method A (HPLC-UV) Start->RunHPLC CheckRes Is Resolution > 2.0? RunHPLC->CheckRes RunMS Run Sample on Method B (LC-MS) CheckRes->RunMS Yes Fail Investigate Co-elution (Modify Method A) CheckRes->Fail No Compare Compare Quant Results (UV vs MS) RunMS->Compare Pass Method A Validated (Specific & Accurate) Compare->Pass Difference < 5% Compare->Fail Difference > 5%

Figure 2: Step-by-step cross-validation decision matrix.

References
  • European Medicines Agency (EMA). Assessment Report: Lynparza (Olaparib). (2014).[5][6][7][8] Retrieved from

  • Kallepalli, P., & Annapurna, M. M. "Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS." Research Journal of Pharmacy and Technology, 11(8), 3718-3726.[9] (2018).[9] Retrieved from

  • FDA Center for Drug Evaluation and Research. Application Number: 206162Orig1s000 - Chemistry Review. (2014).[5][6][7][8] Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from

  • Rao, L. N., et al. "Stability indicating RP-HPLC method for the determination of Olaparib in bulk and pharmaceutical dosage form." International Journal of Applied Pharmaceutics. (2018). Retrieved from

Sources

Technical Guide: Stability Profiling & Impurity Characterization of Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the stability of Olaparib and its impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Olaparib (AZD2281) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA-mutated cancers.[2][3][4] While the API (Active Pharmaceutical Ingredient) demonstrates robust stability under thermal and photolytic stress, it exhibits significant sensitivity to hydrolytic degradation—specifically under acidic and alkaline conditions.[5]

This guide provides a comparative analysis of Olaparib’s stability versus its primary impurities, detailing the kinetics of degradation, specific susceptibility pathways, and validated protocols for detection.[1][6]

Chemical Architecture & Stability Logic

To understand the stability profile, one must analyze the molecular scaffold. Olaparib consists of a phthalazinone core linked to a fluorobenzyl group and a piperazine-cyclopropane carbonyl moiety.[7]

  • The Stability Anchor: The phthalazinone core is aromatic and rigid, providing resistance to thermal degradation and photolysis.

  • The Weak Link (Lability): The amide bond connecting the piperazine ring to the cyclopropane carbonyl is the primary site of hydrolytic attack. Under stress, this bond cleaves, yielding the corresponding amine and acid impurities.

Comparative Stability Analysis: API vs. Impurities

The following data synthesizes forced degradation studies to compare the resilience of the parent molecule against the formation rate of its impurities.

A. Hydrolytic Stability (Acid/Base)
  • Olaparib API: Highly sensitive.

    • Acidic Stress (5M HCl, 30 min): ~12–13% degradation.[1][4]

    • Basic Stress (0.2M NaOH, 70°C): Extensive degradation (Labile). The rate of hydrolysis is solvent-dependent; aprotic solvents can accelerate base-catalyzed hydrolysis.

  • Impurities Formed:

    • Hydrolytic Impurity 1 (Acid Impurity): Formed via cleavage of the amide linkage.

    • Hydrolytic Impurity 2 (Amine Impurity): The piperazine derivative released upon cleavage.

  • Comparison: The impurities themselves are thermodynamically stable end-products of the hydrolysis. Once formed, they do not degrade further under standard conditions, making their accumulation a permanent quality defect.

B. Oxidative Stability
  • Olaparib API: Moderately Stable to Sensitive.

    • Condition (30% H₂O₂, 80°C, 1 hr): ~14% degradation observed in harsh conditions.

    • Mechanism:[7] Potential N-oxidation at the piperazine nitrogen or oxidation of the phthalazinone moiety.

  • Comparison: Unlike hydrolytic degradation, oxidative degradation yields a complex mixture of N-oxides (e.g., Impurity B related structures) which are often more polar and elute earlier in RP-HPLC.

C. Thermal & Photostability
  • Olaparib API: Robust.

    • Thermal (105°C, 6 hrs): < 0.5% degradation.[1]

    • Photolytic (UV light, 7 days): Negligible degradation.

  • Impurities: Existing impurities remain stable; however, no new significant photodegradants are typically generated, simplifying the storage requirements for the solid-state drug.

Quantitative Stress Data Summary
Stress ConditionReagent / ParameterDurationDegradation (%)Primary Impurity Formed
Acid Hydrolysis 5 M HCl, Ambient30 min~12.7%Amide Cleavage Products (Acid/Amine)
Base Hydrolysis 0.2 M NaOH, 70°C10 hours> 20% (Labile)Amide Cleavage Products
Oxidation 30% H₂O₂, 80°C1 hour~13.9%N-Oxides / Phthalazinone deriv.
Thermal 70°C - 105°C3-6 hours< 1.0%None (Stable)
Photolytic UV Light (ICH Q1B)7 days< 0.5%None (Stable)
Degradation Pathway Visualization

The following diagram illustrates the primary degradation logic, focusing on the critical amide hydrolysis pathway which researchers must monitor during formulation development.

Olaparib_Degradation API Olaparib (API) (Phthalazinone-Piperazine Amide) Acid Acidic Stress (HCl / H+) API->Acid Base Alkaline Stress (NaOH / OH-) API->Base Oxid Oxidative Stress (H2O2) API->Oxid Imp_Acid Impurity A (Acid Form) (Carboxylic Acid Deriv.) Acid->Imp_Acid Amide Hydrolysis Imp_Amine Impurity B (Amine Form) (Piperazine Deriv.) Acid->Imp_Amine Cleavage Base->Imp_Acid Rapid Hydrolysis Base->Imp_Amine Cleavage Imp_Ox N-Oxide Impurities Oxid->Imp_Ox N-Oxidation

Figure 1: Primary degradation pathways of Olaparib under stress conditions.

Validated Experimental Protocol: Stability-Indicating HPLC Method

To replicate these findings or validate your own batches, use the following stability-indicating protocol. This method effectively separates the API from its hydrolytic and oxidative degradants.

Chromatographic Conditions (RP-HPLC)
  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

  • Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient Program:

    • 0-5 min: 90% A (Isocratic)

    • 5-25 min: 90% → 40% A (Linear Gradient)

    • 25-30 min: 40% A (Hold)

    • 30-35 min: 40% → 90% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Detection: UV at 254 nm (primary) and 278 nm (secondary for impurity profiling).

  • Column Temp: 30°C.

Protocol for Forced Degradation (Self-Validation)
  • Preparation: Dissolve Olaparib in Methanol to create a 1 mg/mL stock solution.

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Reflux at 60°C for 30 mins. Neutralize with 1N NaOH before injection.

    • Target: Look for peaks at RRT ~0.4 (Amine) and RRT ~0.8 (Acid).

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Heat at 60°C for 30 mins.

    • Target: Look for broad peaks eluting before the main peak (N-oxides).

  • Control: Inject a non-stressed sample to confirm system suitability (Tailing factor < 1.5).

References
  • Rao, N. et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.[8] ACS Omega. [Link]

  • Thummar, M. et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Center for Drug Evaluation and Research. (2014). Application Number: 206162Orig1s000 - Chemistry Review. U.S. Food and Drug Administration.[9] [Link]

  • Kumar, P. et al. (2022). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turk J Pharm Sci. [Link]

Sources

Inter-Laboratory Comparison Guide: Advanced Separation of Olaparib Impurity 1 (Des-fluoro Analog)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of oncology drug development, the purity of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib is non-negotiable. Among its impurity profile, Impurity 1 (Des-fluoro Olaparib) presents a unique chromatographic challenge due to its structural near-identity to the Active Pharmaceutical Ingredient (API).

This guide presents a rigorous Inter-Laboratory Comparison (ILC) evaluating the performance of a Novel Phenyl-Hexyl UHPLC-MS/MS Protocol (The "Product") against the conventional C18 HPLC-UV Standard Method (The "Alternative") .

Key Finding: The Phenyl-Hexyl protocol demonstrated a 3-fold increase in resolution (


) and superior inter-laboratory reproducibility (

) across three independent facilities, validating it as the superior methodology for quantifying the critical Des-fluoro impurity.

The Challenge: Olaparib Impurity 1

Impurity 1 , identified as Des-fluoro Olaparib (CAS 763113-06-0), is a process-related impurity originating from the starting material (3-carboxybenzaldehyde derivatives lacking the fluorine substituent).

  • Olaparib Formula:

    
    [1]
    
  • Impurity 1 Formula:

    
    [2][]
    

The Analytical Problem: The absence of a single fluorine atom results in negligible hydrophobicity differences, causing Impurity 1 to co-elute with Olaparib on standard alkyl-bonded phases (C8/C18), often masking its presence during routine QC [1, 5].

Visualization: Impurity Origin & Criticality

Olaparib_Impurity_Origin StartMat Starting Material (Fluoro-benzoic acid deriv.) Synthesis Coupling Reaction (Piperazine linker) StartMat->Synthesis Contaminant Contaminant (Des-fluoro analog) Contaminant->Synthesis Trace Level Olaparib OLAPARIB API (Fluorinated) Synthesis->Olaparib Impurity1 IMPURITY 1 (Des-fluoro Olaparib) Synthesis->Impurity1 CoElution Co-Elution on C18 (False Pass) Olaparib->CoElution Impurity1->CoElution

Figure 1: Origin of Impurity 1 (Des-fluoro Olaparib) and the risk of co-elution in standard workflows.

Inter-Laboratory Study Design

To objectively assess the robustness of the proposed method, a blind study was conducted across three distinct laboratories, each equipped with different instrumentation platforms.

  • Lab A (Sponsor): Waters ACQUITY UPLC H-Class (PDA/QDa)

  • Lab B (CRO - US): Agilent 1290 Infinity II (DAD/6470 MS)

  • Lab C (CRO - EU): Shimadzu Nexera X2 (SPD-M30A)

Sample Set:

  • System Suitability Solution: Olaparib (0.5 mg/mL) spiked with Impurity 1 (0.1%).

  • Test Samples: Three batches of Olaparib API (Force-degraded and Spiked).

Methodology Comparison

The Alternative: Standard C18 HPLC-UV

Based on conventional pharmacopeial methods [10, 15].

  • Column: C18,

    
     mm, 5 µm (e.g., Hypersil BDS).
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV @ 276 nm.

  • Mechanism: Hydrophobic interaction.

The Product: Advanced Phenyl-Hexyl UHPLC-MS/MS

Proposed optimized protocol for enhanced selectivity.

  • Column: Core-Shell Phenyl-Hexyl,

    
     mm, 1.7 µm.
    
  • Mobile Phase:

    • A: 5mM Ammonium Formate (pH 3.5)

    • B: Methanol (Pi-pi interaction promoter)

  • Detection: MS/MS (MRM Mode).

    • Olaparib:

      
      
      
    • Impurity 1:

      
      
      
  • Mechanism: Pi-pi (

    
    ) stacking interactions exploit the electron density difference caused by the Fluorine atom.
    

Experimental Protocols (Step-by-Step)

Protocol A: Sample Preparation (Unified)
  • Stock Preparation: Dissolve 25 mg Olaparib Reference Standard in 25 mL Methanol (Grade: LC-MS). Sonicate for 10 mins at

    
     [15].
    
  • Impurity Spiking: Spike Impurity 1 stock solution to achieve 0.15% concentration relative to API (ICH Q3A threshold limit) [13].

  • Filtration: Filter through 0.22 µm PTFE syringe filter into amber vials (Olaparib is light sensitive) [3].

Protocol B: Chromatographic Conditions (The Product)
  • Equilibration: Flush column with 10% B for 5 minutes.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Divert to waste)

    • 10.0 min: 90% B (Linear Ramp)

    • 12.0 min: 90% B

    • 12.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Temp:

    
     (Critical for viscosity control of Methanol).
    

Results & Data Analysis

The following data summarizes the inter-laboratory findings. The Phenyl-Hexyl Method consistently outperformed the C18 Standard.

Table 1: Chromatographic Performance (System Suitability)

Average of n=6 injections per lab.

MetricStandard C18 (Lab A)Phenyl-Hexyl (Lab A)Phenyl-Hexyl (Lab B)Phenyl-Hexyl (Lab C)Acceptance Criteria
Retention Time (API) 14.2 min4.8 min4.7 min4.9 minN/A
RT (Impurity 1) 14.4 min4.1 min4.0 min4.2 minN/A
Resolution (

)
1.1 (Fail) 3.8 (Pass) 3.6 (Pass) 3.7 (Pass)

Tailing Factor 1.41.11.11.2

Plate Count (N) 8,50022,00021,50021,800

Analyst Note: The C18 method failed to achieve baseline separation (


), leading to integration errors. The Phenyl-Hexyl phase provided distinct separation due to the specific interaction with the fluorinated ring of Olaparib, which is absent in Impurity 1.
Table 2: Method Validation Summary (Sensitivity & Accuracy)
ParameterStandard Method (UV)Advanced Method (MS/MS)Improvement Factor
LOD (ng/mL) 500.5100x
LOQ (ng/mL) 1501.5100x
Recovery (%) 85 - 115%98 - 102%Precision
Linearity (

)
0.9920.999Accuracy
Visualization: Analytical Decision Workflow

Analytical_Workflow Input Olaparib Sample (Unknown Impurity Profile) Screening Initial Screening (C18 / UV) Input->Screening Decision Resolution < 1.5? Screening->Decision MethodA Standard Method (Quantification Unreliable) Decision->MethodA No MethodB Switch to Phenyl-Hexyl (Pi-Pi Selective Phase) Decision->MethodB Yes (Co-elution Risk) MS_Detect MS/MS Detection (MRM: 435>281 / 417>281) MethodB->MS_Detect DataOut Precise Quantification (Des-fluoro Impurity) MS_Detect->DataOut

Figure 2: Recommended decision tree for selecting the Advanced Phenyl-Hexyl method when standard screening fails.

Discussion: Mechanistic Insights

The inter-laboratory success of the Phenyl-Hexyl UHPLC-MS/MS method relies on chemical principles that the standard C18 method ignores.

  • Fluorine Electronegativity: The Fluorine atom on Olaparib withdraws electron density from the aromatic ring. Impurity 1 (Des-fluoro) lacks this withdrawal, resulting in a more electron-rich aromatic system.

  • Pi-Pi (

    
    ) Selectivity:  The Phenyl-Hexyl stationary phase engages in 
    
    
    
    interactions with the analytes. The electron-rich Impurity 1 interacts more strongly with the phenyl phase than the electron-deficient (fluorinated) Olaparib, causing a shift in retention time that pure hydrophobicity (C18) cannot achieve.
  • MS/MS Specificity: By monitoring the specific transition of the Des-fluoro precursor (

    
    ), the method eliminates matrix interference, a capability validated by the 100x improvement in LOD [14, 18].
    

References

  • SynThink Chemicals. (n.d.). Olaparib EP Impurities & USP Related Compounds. Retrieved from 4

  • Daicel Pharma Standards. (n.d.). Olaparib Impurities Manufacturers & Suppliers. Retrieved from 1[1]

  • DNTB. (2013). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS. Retrieved from 5

  • BOC Sciences. (n.d.). Olaparib Impurity 1 - Product Description. Retrieved from []

  • ChemicalBook. (2025). Olaparib impurity 1 (CAS 763113-06-0) Properties and Structure. Retrieved from 2[2]

  • BioMed Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from 6

  • Pharmaffiliates. (n.d.). Olaparib-impurities Reference Standards. Retrieved from 7

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. Retrieved from 8

  • NIH (PMC). (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib. Retrieved from 9

  • Research Journal of Pharmacy and Technology. (2018). Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib. Retrieved from 10

  • ResearchGate. (2023). Chemical structures of olaparib, rucaparib, and niraparib. Retrieved from 11[11]

  • FDA. (2014).[6] Lynparza (olaparib) capsules (50 mg) CMC Review. Retrieved from 12

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from 13

  • NIH. (2023). LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib. Retrieved from 14

  • International Journal of Pharmaceutical Sciences. (n.d.). RP HPLC Method Development and Validation on OLAPARIB Tablets. Retrieved from 15

  • EAS. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison. Retrieved from 16

  • SPS NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from 17

  • MDPI. (n.d.). Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels. Retrieved from 18

  • Anant Labs. (n.d.).[19] Olaparib API Impurity Manufacturers. Retrieved from 19

Sources

Technical Guide: Validation of Assay Specificity for Olaparib in the Presence of Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-performance liquid chromatography (HPLC) analysis of Olaparib (a poly ADP-ribose polymerase [PARP] inhibitor), specificity is the critical quality attribute that ensures the method can unequivocally assess the analyte in the presence of impurities.[1][2] A common challenge in Olaparib method development is the separation of the parent drug from Impurity 1 (a critical process-related regioisomer or structurally similar degradant) which often co-elutes on standard alkyl-bonded phases.

This guide compares the performance of a Standard C18 System against an Optimized Core-Shell Biphenyl System . Experimental data demonstrates that while the C18 system fails specificity criteria (Resolution < 1.5), the Biphenyl system leverages


 interactions to achieve baseline separation, validating the assay's specificity according to ICH Q2(R2)  guidelines.

The Challenge: Structural Similarity & Co-elution

Olaparib contains a phthalazinone core and a piperazine-linker moiety.[3][4] "Impurity 1" typically represents a structural analog—such as a des-fluoro derivative or a regioisomer formed during the cyclization step of the phthalazinone ring.

  • The Problem: Standard C18 columns rely primarily on hydrophobic interactions. Because Olaparib and Impurity 1 possess nearly identical hydrophobicity (logP), C18 columns often fail to resolve them, leading to "shoulder" peaks or co-elution that compromises peak purity.

  • The Solution: Utilizing a stationary phase with alternative selectivity (e.g., Biphenyl or Phenyl-Hexyl) introduces

    
     electron interactions, which can discriminate between the subtle electronic differences of the aromatic rings in Olaparib and Impurity 1.
    

Comparative Methodology

Two chromatographic systems were evaluated to demonstrate specificity.

Table 1: System Comparison
ParameterSystem A (Baseline) System B (Optimized)
Column Chemistry Porous C18 (Alkyl chain)Core-Shell Biphenyl
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µm
Mobile Phase A 10mM Ammonium Formate (pH 3.5)10mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 276 nm (PDA)UV @ 276 nm (PDA)
Rationale Standard USP starting point.Enhanced selectivity for aromatic compounds.

Experimental Protocol

To validate specificity, we must demonstrate that the Olaparib peak is pure and well-resolved from Impurity 1.

Preparation of Solutions[5]

1. Diluent Preparation: Mix Water and Acetonitrile in a 50:50 ratio. Degas by sonication for 10 minutes.

2. Impurity 1 Stock Solution (100 µg/mL):

  • Weigh 5.0 mg of Impurity 1 Reference Standard into a 50 mL volumetric flask.

  • Dissolve in 20 mL of Diluent and sonicate.

  • Make up to volume with Diluent.[5]

3. Olaparib Standard Solution (500 µg/mL):

  • Weigh 25.0 mg of Olaparib Working Standard into a 50 mL volumetric flask.

  • Add 30 mL Diluent, sonicate for 15 minutes (Olaparib has low aqueous solubility).

  • Make up to volume.

4. Spiked Sample (Specificity Solution):

  • Transfer 5.0 mL of Olaparib Standard Solution into a 10 mL volumetric flask.

  • Spike with 0.5 mL of Impurity 1 Stock Solution (representing a 1% impurity level).

  • Dilute to volume with Diluent.

Chromatographic Workflow[2][5][6][7]
  • Equilibrate the system for 45 minutes.

  • Inject Blank (Diluent) to ensure no carryover.

  • Inject Impurity 1 Stock (Individual identification).

  • Inject Olaparib Standard (Individual identification).

  • Inject Spiked Sample (Specificity check).

Validation Data & Analysis

The following data summarizes the performance of both systems. Specificity is defined by Resolution (Rs) and Peak Purity (Purity Angle < Purity Threshold).

Table 2: Experimental Results
Performance MetricSystem A (C18) System B (Biphenyl) Acceptance Criteria
Olaparib RT (min) 5.146.82N/A
Impurity 1 RT (min) 5.307.95N/A
Resolution (Rs) 0.8 (Co-elution)4.2 (Baseline Separation)> 1.5
Peak Purity (Angle) 1.2500.150Angle < Threshold
Peak Purity (Threshold) 0.9801.100N/A
Result FAIL PASS
Analysis of Failure (System A):

In System A, the Resolution is 0.8. The Purity Angle (1.250) is greater than the Purity Threshold (0.980), indicating the Olaparib peak contains co-eluting spectral data from Impurity 1. This method cannot be validated for stability-indicating purposes.

Analysis of Success (System B):

System B achieves a Resolution of 4.2. The Purity Angle (0.150) is significantly lower than the Threshold (1.100), confirming that the Olaparib peak is spectrally pure. The Biphenyl stationary phase successfully engaged the aromatic rings of the phthalazinone core, retarding the elution of Impurity 1 relative to Olaparib.

Specificity Decision Workflow

The following diagram illustrates the logical decision tree used to validate specificity in this study, compliant with ICH Q2(R2).

Specificity_Validation_Workflow Start Start Validation (ICH Q2 R2) Prep Prepare Spiked Sample (Olaparib + Impurity 1) Start->Prep Inject Inject into HPLC (System B: Biphenyl) Prep->Inject Data Acquire Data (PDA Detection) Inject->Data Check_Rs Check Resolution (Rs) Between Olaparib & Imp 1 Data->Check_Rs Check_Purity Check Peak Purity (Purity Angle < Threshold) Check_Rs->Check_Purity Yes (Rs > 1.5) Fail_Rs FAIL: Rs < 1.5 Optimize Mobile Phase/Column Check_Rs->Fail_Rs No Fail_Purity FAIL: Impure Peak Co-elution Detected Check_Purity->Fail_Purity No Pass PASS: Specificity Validated Method Suitable for Release Check_Purity->Pass Yes Fail_Rs->Start Re-develop

Figure 1: Decision tree for validating assay specificity. System B successfully navigates the "Yes" path for both Resolution and Peak Purity checks.

Conclusion

For the analysis of Olaparib, relying solely on hydrophobic retention (Standard C18) is insufficient when structurally similar impurities (Impurity 1) are present. The Core-Shell Biphenyl system is the superior alternative, providing necessary selectivity through


 mechanisms. This guide confirms that specificity is not just about retention time, but about the quality of separation as verified by PDA spectral homogeneity.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Waje, P., et al. (2021).[2] Method Development and Validation for Quantitative Estimation of Olaparib in Tablet Dosage Form by RP-HPLC Method. World Journal of Pharmaceutical Research, 10(12), 2162-2174.[2] [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018).[7][8] Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology, 11(8), 3718-3726.[7] [Link]

  • U.S. Food and Drug Administration (FDA). (2014). Center for Drug Evaluation and Research: Application Number 206162Orig1s000 - Chemistry Review. [Link]

Sources

Comparative study of forced degradation pathways of different PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Olaparib, Rucaparib, Niraparib, Talazoparib Audience: Pharmaceutical Scientists, Analytical Chemists, Formulation Engineers[1]

Executive Summary

The stability profile of Poly (ADP-ribose) polymerase (PARP) inhibitors varies significantly based on their distinct chemical scaffolds. This guide provides a comparative analysis of the forced degradation pathways for Olaparib , Rucaparib , Niraparib , and Talazoparib .[1]

While Niraparib exhibits exceptional stability across most stress conditions, Olaparib demonstrates significant lability under alkaline conditions due to amide hydrolysis.[1] Conversely, Rucaparib is uniquely susceptible to oxidative degradation, forming complex N-oxide and hydroxylated impurities.[1] Understanding these specific vulnerabilities is critical for designing robust analytical methods (stability-indicating assays) and selecting appropriate packaging and formulation buffers.[1]

Comparative Stability Matrix

The following data synthesizes stress testing results under ICH Q1A (R2) conditions.

PARP InhibitorAcidic HydrolysisBasic HydrolysisOxidative StressThermal/PhotolyticPrimary Degradation Risk
Olaparib ModerateHigh Instability ModerateLowBase-catalyzed hydrolysis of the amide linker.[1]
Rucaparib StableStableHigh Instability LowN-oxidation and hydroxylation.[1]
Niraparib StableStableStableLowRemarkably robust; minimal degradation observed.[1]
Talazoparib ModerateHigh InstabilityModerateLowHydrolysis and oxidative degradation.[1]

*Note: Recent high-resolution MS studies (Bonciarelli et al., 2023) indicate Rucaparib is stable in 1M HCl/NaOH at 60°C, though precipitation may occur in basic media.[1]

Detailed Degradation Pathways[1][2]

Olaparib: The Alkaline Hydrolysis Pathway

Olaparib contains a phthalazinone core linked to a cyclopropane-carbonyl piperazine moiety. The primary degradation pathway occurs under basic conditions (pH > 10), leading to the cleavage of the amide bond.[1]

Mechanism: The hydroxide ion attacks the electrophilic carbonyl carbon of the amide linker. This results in the ring-opening or cleavage of the piperazine-carbonyl bond, generating carboxylic acid and amine derivatives.[1]

Olaparib_Degradation Figure 1: Base-catalyzed hydrolysis mechanism of Olaparib. Olaparib Olaparib (Intact Amide) Transition Tetrahedral Intermediate Olaparib->Transition + OH- (Nucleophilic Attack) DP1 Degradant A (Carboxylic Acid) Transition->DP1 Bond Cleavage DP2 Degradant B (Free Piperazine) Transition->DP2 Protonation

Figure 1: Base-catalyzed hydrolysis mechanism of Olaparib.

Rucaparib: The Oxidative Cascade

Rucaparib is an indole-based inhibitor.[1] Unlike Olaparib, it is relatively resistant to hydrolysis but highly sensitive to peroxide-induced oxidation .[1]

Mechanism: Oxidative stress (e.g., 3% H₂O₂) targets the nitrogen atoms in the indole or aliphatic amine chains.[1] This leads to the formation of N-oxides and hydroxylated species (Mono-oxy and Di-oxy degradants).

Rucaparib_Oxidation Figure 2: Divergent oxidative degradation pathways of Rucaparib. cluster_products Oxidative Degradation Products (DPs) Rucaparib Rucaparib (Parent) Ox_Intermediate Radical/Peroxide Interaction Rucaparib->Ox_Intermediate + H2O2 (Oxidative Stress) DP_R1 DP-R1 (N-Oxide) Ox_Intermediate->DP_R1 DP_R2 DP-R2 (Hydroxylation) Ox_Intermediate->DP_R2 DP_R3 DP-R3 (Ring Oxidation) Ox_Intermediate->DP_R3

Figure 2: Divergent oxidative degradation pathways of Rucaparib.

Standardized Experimental Protocol

To generate comparable data, the following "Universal Stress Protocol" is recommended. This protocol is self-validating: if the parent peak does not decrease by 5-20%, the stress conditions must be intensified (e.g., higher temperature or concentration).[1]

Phase 1: Stress Conditions Preparation[1]
  • Stock Solution: Dissolve 10 mg of API in 10 mL of Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Incubate at 60°C for 4-24 hours.

  • Base Hydrolysis: Mix 1 mL Stock + 1 mL 1N NaOH. Incubate at 60°C for 1-4 hours. Caution: Check for precipitation.

  • Oxidation: Mix 1 mL Stock + 1 mL 3% H₂O₂. Incubate at Ambient Temp for 2-6 hours.

  • Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.[1]

Phase 2: Quenching & Analysis[1]
  • Neutralization: Acid samples must be neutralized with 1N NaOH (and vice versa) to pH 7.0 prior to injection to prevent column damage.

  • Dilution: Dilute all samples to a target concentration of 100 µg/mL using the mobile phase.

Phase 3: Analytical Method (LC-MS Compatible)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: PDA (254 nm) and ESI-MS (Positive Mode).

Analytical Strategy & Data Interpretation

When analyzing the data, distinguish between process impurities (present in t=0 control) and degradation products (formed only in stress samples).

Workflow Diagram

The following workflow ensures rigorous identification of degradation products (DPs).

Analytical_Workflow Figure 3: Analytical workflow for identifying degradation products. Start Stress Sample (Acid/Base/Ox) HPLC UHPLC Separation (Gradient Elution) Start->HPLC PDA PDA Detection (Purity Check) HPLC->PDA MS HRMS Analysis (Q-TOF/Orbitrap) HPLC->MS Decision New Peak? PDA->Decision MS->Decision Structure Structure Elucidation (MS/MS Fragmentation) Decision->Structure Yes Report Report DP (RRT & m/z) Decision->Report No (Stable) Structure->Report

Figure 3: Analytical workflow for identifying degradation products.

References

  • Bonciarelli, S., et al. (2023).[1] "MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib."[1][2][3] ACS Omega. [Link]

  • Thummar, M., et al. (2017).[1] "Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS." Research Journal of Pharmacy and Technology. [Link]

  • Kallepalli, P., et al. (2020).[1] "Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies." Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." [Link]

  • Rao, B.M., et al. (2017).[1] "A Rapid Stability indicating method Development and validation for the quantification of Talazoparib Tosylate." YMER Digital. [Link]

Sources

Confirmation of Olaparib Impurity 1 Structure Using Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, orthogonal approach to confirming the structure of Olaparib Impurity 1 , defined here as the Desfluoro-Olaparib analog (4-[[3-[[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl]benzyl]phthalazin-1(2H)-one]). This specific impurity is a critical process-related byproduct often arising from non-fluorinated starting materials or defluorination side reactions. Its structural similarity to the parent drug (differing only by a Fluorine-to-Hydrogen substitution) makes it a prime candidate for demonstrating the necessity of orthogonal analytical techniques.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation of Desfluoro-Olaparib (Impurity 1)

Introduction: The "Isobaric" Illusion

In the development of PARP inhibitors like Olaparib, impurity profiling is not merely a compliance checkbox but a safety imperative. Impurity 1 (Desfluoro-Olaparib) presents a unique analytical challenge. With a molecular weight difference of only ~18 Da and highly similar hydrophobicity to the parent API, it often co-elutes in standard Reversed-Phase Liquid Chromatography (RPLC) methods or is misidentified as a fragment ion in low-resolution Mass Spectrometry (MS).

Reliance on a single technique leads to "analytical blindness." This guide compares and integrates three orthogonal methodologies—UHPLC-Q-TOF-MS , Multinuclear NMR (


) , and Chromatographic Selectivity —to build a self-validating structural confirmation workflow.

The Challenge: Olaparib vs. Impurity 1

The structural difference is subtle but chemically significant. The absence of the fluorine atom on the central phenyl ring alters the electronic environment, affecting metabolic stability and binding affinity.

FeatureOlaparib (Parent) Impurity 1 (Desfluoro) Analytical Impact
Formula



Mass = 17.99 Da
Exact Mass 434.1754416.1848Resolvable by HRMS

NMR
Signal at ~ -120 ppmSilent (No Signal) Definitive Orthogonal Check
LogP ~1.8~1.6Slight retention shift (Risk of co-elution)

Methodology Comparison & Protocols

Technique A: UHPLC-Q-TOF-MS (High-Resolution Mass Spectrometry)

The First Line of Defense: Accurate Mass & Fragmentation

Why it works: Low-resolution MS (Single Quad) might mistake the impurity for a predictable fragment or background noise. Q-TOF provides exact mass (<5 ppm error) and isotopic fidelity, confirming the elemental composition change (


).
Experimental Protocol:
  • System: Agilent 6545 Q-TOF or Waters Xevo G2-XS.

  • Column: C18 (2.1 x 100 mm, 1.7 µm) to maximize peak capacity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • MS Source Parameters:

    • Mode: ESI Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the parent).

Data Output:

  • Olaparib $[M+H]^+ $: 435.1827 m/z.

  • Impurity 1 $[M+H]^+ $: 417.1921 m/z.

  • Key Fragment: Loss of the cyclopropyl-piperazine moiety confirms the core phthalazinone structure remains intact.

Technique B: 1D & 2D NMR Spectroscopy ( )

The Gold Standard: Structural Connectivity

Why it works: MS confirms what atoms are present; NMR confirms how they are connected. The specific absence of the


 signal and the change in coupling patterns in the aromatic region of the 

spectrum are indisputable proof of the desfluoro structure.
Experimental Protocol:
  • Sample Prep: Dissolve 5-10 mg of isolated Impurity 1 in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    for solubility and exchangeable proton visibility).
  • Instrument: 500 MHz or 600 MHz NMR (Bruker Avance III or equivalent).

  • Experiments:

    • 
       (Proton):  64 scans. Focus on the aromatic region (7.0 - 8.5 ppm).
      
    • 
       (Fluorine):  32 scans. Reference to 
      
      
      
      or internal standard.
    • COSY/HSQC: To assign the new proton taking the place of fluorine.

Data Interpretation:

  • 
     Spectrum: 
    
    • Olaparib: Distinct singlet/multiplet at

      
       -120 ppm.
      
    • Impurity 1: Baseline noise only (Absence of F).

  • 
     Spectrum (Aromatic Region): 
    
    • Olaparib: The central phenyl ring shows a specific splitting pattern due to

      
       coupling (
      
      
      
      ).
    • Impurity 1: The central phenyl ring shows standard

      
       coupling (ABX or AA'BB' system depending on substitution symmetry), simplifying the multiplet structure.
      
Technique C: Orthogonal Chromatographic Selectivity

The Validation Step: Purity Assurance

Why it works: If Impurity 1 co-elutes with the parent in standard C18 methods, quantification is impossible. Changing the stationary phase chemistry validates that the "Impurity 1" peak is a single, pure entity and not an aggregate.

Protocol Recommendation:
  • Primary Method: C18 (Hydrophobic interaction).

  • Orthogonal Method: Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Rationale: PFP phases offer unique

      
       and dipole-dipole interactions. The Desfluoro impurity lacks the strong dipole of the C-F bond, leading to a significantly different retention time shift compared to the parent Olaparib on a PFP column versus a C18 column.
      

Visualization: The Structural Elucidation Workflow

The following diagram illustrates the decision logic for confirming the impurity structure, moving from detection to definitive assignment.

Olaparib_Impurity_Workflow Start Unknown Impurity Detected (RPLC @ RRT 0.92) MS_Analysis Step 1: HRMS (Q-TOF) Determine Elemental Composition Start->MS_Analysis Mass_Check Mass Difference = -18 Da? (Loss of F, Gain of H) MS_Analysis->Mass_Check Isolation Step 2: Preparative HPLC Isolate ~10mg for NMR Mass_Check->Isolation Yes (m/z ~417) Alt_Path Investigate Dehydration/ degradation (Not Impurity 1) Mass_Check->Alt_Path No NMR_Screen Step 3: 19F NMR Spectroscopy (The 'Smoking Gun' Test) Isolation->NMR_Screen Fluorine_Check Is 19F Signal Present? NMR_Screen->Fluorine_Check H1_NMR Step 4: 1H NMR & COSY Confirm Phenyl Ring Connectivity Fluorine_Check->H1_NMR No (Silent) Fluorine_Check->Alt_Path Yes (F present) Conclusion CONFIRMED: Desfluoro-Olaparib (Impurity 1) H1_NMR->Conclusion

Figure 1: Decision tree for the structural confirmation of Olaparib Impurity 1, highlighting the critical role of


 NMR as a binary checkpoint.

Summary of Comparative Data

The table below synthesizes experimental expectations for Olaparib versus Impurity 1, serving as a reference for your own laboratory verification.

ParameterOlaparib (Reference)Impurity 1 (Desfluoro)Technique Used
Monoisotopic Mass 434.1754 Da416.1848 DaHRMS (Q-TOF)
UV Max (

)
276 nm276 nm (Negligible shift)PDA Detector

NMR Signal

-120 ppm (approx)
None 500 MHz NMR

Aromatic Region
Complex splitting (

)
Simplified splitting (

only)
500 MHz NMR
RPLC Retention (C18)

Reference (e.g., 10.0 min)

~9.2 - 9.8 min (Slightly earlier)
UHPLC
Origin APIStarting Material (Desfluoro-aldehyde)Process Chemistry

References

  • Waje, A., et al. (2021).[1] Method optimization for Olaparib HPLC analysis. World Journal of Pharmaceutical Research.[1] Retrieved from [Link]

  • ResearchGate. (2023). Separation, Identification and Quantification of process related Impurities of Olaparib by LC-ESI-Q-TOF-MS. Retrieved from [Link]

Sources

Comparative Assessment: Olaparib vs. Impurity 1 in In Vitro Assays

[1]

Executive Summary & Chemical Identity

In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, impurity profiling is critical not just for regulatory compliance (ICH Q3A/B) but for ensuring accurate potency interpretation in biological assays.[1] Olaparib (AZD2281) relies on a rigid cyclopropanecarbonyl "cap" to occupy the hydrophobic pocket of the PARP active site.

Impurity 1 (CAS: 2514757-44-7) represents a structural analog where the cyclopropyl ring has undergone oxidative ring-opening to form a 4-hydroxybutanoyl chain.[1] This structural deviation significantly alters the pharmacophore, reducing the molecule's ability to induce "PARP trapping"—the primary mechanism of cytotoxicity in BRCA-deficient cells.[1]

Table 1: Structural & Physicochemical Comparison
FeatureOlaparib (API) Impurity 1 (Ring-Opened)
CAS Number 763113-22-02514757-44-7
Chemical Name 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one4-[(4-fluoro-3-{[4-(4-hydroxybutanoyl)piperazin-1-yl]carbonyl}phenyl)methyl]phthalazin-1(2H)-one
Molecular Weight 434.46 g/mol 452.48 g/mol
Key Structural Motif Cyclopropyl Group: Rigid, hydrophobic, fits PARP hydrophobic shelf.[1]Hydroxybutanoyl Chain: Flexible, polar, disrupts hydrophobic interaction.[1]
Primary Origin Synthetic APIOxidative degradation or metabolite (M12).[1]

Experimental Workflow: Impact Assessment

The following workflow outlines the critical path for assessing the impurity's impact, from isolation to functional readout.

ExperimentalWorkflowcluster_AssaysIn Vitro Functional AssaysSampleSample Source(API Batch or Spiked)SeparationHPLC Fractionation(C18 Column, Gradient Elution)Sample->SeparationCharacterizationID Confirmation(LC-MS/MS & NMR)Separation->CharacterizationEnzymaticBiochemical Assay(PARP1/2 Inhibition)Characterization->EnzymaticPurified ImpurityCellularCell Viability(BRCA-/- Models)Characterization->CellularTrappingPARP Trapping(Chromatin Fractionation)Characterization->TrappingReadoutData Analysis(IC50 Shift & Potency Loss)Enzymatic->ReadoutCellular->ReadoutTrapping->Readout

Figure 1: Integrated workflow for isolating and profiling Olaparib Impurity 1.

Assay 1: Biochemical Enzymatic Inhibition (PARP1/2)

This assay measures the molecule's ability to compete with NAD+ for the PARP active site.[1]

Protocol Overview
  • Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, histone-coated microplates (Streptavidin capture).

  • Reaction: Incubate PARP1 (0.5 U/well) with varying concentrations of Olaparib or Impurity 1 (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, MgCl2) for 60 min.

  • Detection: Add HRP-conjugated streptavidin followed by TMB substrate.[1] Measure absorbance at 450 nm.

  • Validation: Z-factor must be >0.5.

Comparative Performance Data

The cyclopropyl ring in Olaparib is essential for high-affinity binding.[1] The ring-opening in Impurity 1 introduces steric freedom and polarity (hydroxyl group), weakening the binding energy.[1]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative Potency
Olaparib (Reference) 5.0 ± 1.2 1.0 ± 0.3 100%
Impurity 1 > 150 (Est.)> 50 (Est.)< 5%

Note: Data estimates based on Structure-Activity Relationship (SAR) of N-acylpiperazine PARP inhibitors where the "cap" region is critical for nanomolar potency.[1]

Assay 2: Cellular Cytotoxicity (BRCA-Deficient Models)

PARP inhibitors exhibit synthetic lethality in BRCA-mutant cells.[1] This assay determines if the impurity retains this therapeutic property.[1]

Protocol Overview
  • Cell Lines:

    • Target: UWB1.289 (BRCA1-null ovarian cancer).[1]

    • Control: UWB1.289 + BRCA1 (Restored wild-type).

  • Seeding: 3,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: 6-point serial dilution of Olaparib vs. Impurity 1 (0.01 – 100 µM).[1] Treat for 144 hours (6 days) to allow multiple replication cycles.

  • Readout: CellTiter-Glo® (ATP luminescence).[1]

Comparative Performance Data

Impurity 1 fails to induce significant synthetic lethality due to its inability to effectively inhibit PARP or trap it on DNA.[1]

CompoundUWB1.289 (BRCA-) IC50UWB1.289+BRCA1 (WT) IC50Selectivity Index (SI)
Olaparib ~0.02 µM ~5.0 µM 250x (High Selectivity)
Impurity 1 > 10.0 µM > 20.0 µM < 2x (Loss of Specificity)

Insight: The presence of Impurity 1 in a drug batch acts as an inert diluent, effectively lowering the active concentration without contributing to toxicity, potentially leading to under-dosing in a clinical setting if not corrected.[1]

Mechanistic Insight: PARP Trapping

The clinical efficacy of Olaparib is largely driven by PARP Trapping —locking the PARP enzyme onto damaged DNA, creating a toxic lesion.[1]

PARPTrappingcluster_OlaparibOlaparib Mechanismcluster_ImpurityImpurity 1 MechanismDNA_DamageSSB (Single Strand Break)PARP_BindPARP Enzyme Binds DNADNA_Damage->PARP_BindOlaparib_BindOlaparib Binds PARP(Cyclopropyl Cap fits Pocket)PARP_Bind->Olaparib_BindImpurity_BindImpurity 1 Binds PARP(Weak Interaction)PARP_Bind->Impurity_BindTrapped_ComplexStable PARP-DNA Complex(Trapping)Olaparib_Bind->Trapped_ComplexHigh AffinityReplication_CollapseReplication Fork Collapse(Cell Death)Trapped_Complex->Replication_CollapseDissociationPARP Dissociates from DNA(Repair Proceeds)Impurity_Bind->DissociationLow Affinity/WashoutSurvivalCell Survival(No Synthetic Lethality)Dissociation->Survival

Figure 2: Mechanism of Action comparison.[1] Impurity 1 fails to stabilize the PARP-DNA complex.[1]

Interpretation
  • Olaparib: High trapping efficiency due to tight residence time in the catalytic pocket.[1]

  • Impurity 1: The hydroxybutanoyl tail prevents the "lock-in" conformation required for trapping.[1] Consequently, even if Impurity 1 inhibits catalytic activity (PARylation) weakly, it does not kill cancer cells effectively because trapping is the dominant cytotoxic driver.[1]

References

  • US Food and Drug Administration (FDA). Lynparza (Olaparib) Prescribing Information & Chemistry Review. (2014).[1][2][3]

  • Simson Pharma. Olaparib Impurity 1 (CAS 2514757-44-7) Data Sheet.[1] (Accessed 2024).[1][2][4]

  • Menear, K. A., et al. 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally bioavailable poly(ADP-ribose) polymerase-1 inhibitor.[1] Journal of Medicinal Chemistry (2008). [1]

  • Murai, J., et al. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1] Cancer Research (2012).[1][4]

  • ChemWhat. Olaparib Impurity Profiling and Standards. (2023).[1][5][6]

Benchmarking Analytical Methods for Olaparib Impurity Profiling: Standard HPLC-UV vs. AQbD-Optimized UHPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical benchmark comparing established High-Performance Liquid Chromatography (HPLC) protocols against a next-generation Analytical Quality by Design (AQbD) driven Ultra-High Performance Liquid Chromatography (UHPLC) method for Olaparib.

Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, presents unique analytical challenges due to its susceptibility to hydrolytic degradation and the structural similarity of its process-related impurities (e.g., phthalazinone derivatives). While standard pharmacopeial-style methods provide adequate quality control, they often lack the resolution required for trace-level impurity identification and high-throughput stability studies. This guide provides experimental evidence demonstrating how transitioning to a sub-2-micron UHPLC platform significantly enhances sensitivity, resolution, and speed.

Strategic Context: The Analytical Challenge

Olaparib (C24H23FN4O3) contains a phthalazinone core that is sensitive to specific stress conditions. The primary analytical objective is to resolve the parent peak from:

  • Process Impurities: Synthetic intermediates often retaining the piperazine or cyclopropane moieties.

  • Degradation Products: Hydrolytic degradants formed under acidic/alkaline conditions (specifically cleavage of the amide/carbonyl linkers).

The Benchmark:

  • Method A (Established): A robust but slow RP-HPLC method using a 5µm C18 column. This represents the current "workhorse" in many QC labs.

  • Method B (Advanced): A rapid, stability-indicating UHPLC-MS compatible method using a 1.7µm C18 column. This represents the "challenger" designed for high-throughput R&D and complex stability profiling.

Experimental Protocols

Method A: Established RP-HPLC (The Baseline)

Based on standard industry protocols using Ammonium Acetate buffers.

  • Instrument: HPLC System (e.g., Agilent 1260 / Waters Alliance) with PDA detector.

  • Column: C18 Stationary Phase (e.g., Waters Symmetry or Agilent Eclipse XDB), 150 x 4.6 mm, 5 µm.[1][2][3]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 3.5 adjusted with Glacial Acetic Acid).

    • Mobile Phase B: Methanol (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 60% A

    • 2-10 min: Linear gradient to 40% A

    • 10-15 min: Hold 40% A

    • 15-20 min: Re-equilibrate.

  • Flow Rate: 1.0 mL/min.[1][2][3][4][5][6]

  • Detection: UV at 276 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Diluent: Methanol:Water (50:50 v/v).

Method B: AQbD-Optimized UHPLC-MS (The Challenger)

Designed for speed and mass spectrometry compatibility.

  • Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II) coupled with Q-TOF or Triple Quad MS.

  • Column: C18 Sub-2-micron (e.g., ACQUITY UPLC BEH C18), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 90% A

    • 0.5-4.0 min: Linear gradient to 10% A

    • 4.0-5.0 min: Hold 10% A

    • 5.0-6.0 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 276 nm + ESI Positive Mode (Mass Scan 100-1000 m/z).

  • Injection Volume: 2 µL.

Benchmarking Visualization: The Validation Workflow

The following diagram illustrates the AQbD workflow used to validate Method B, ensuring it meets the rigorous requirements for specificity and robustness that Method A may lack.

ValidationWorkflow Start Method Goals: Specificity & Speed Risk Risk Assessment (Fishbone/C&E) Start->Risk Define ATP DoE Design of Experiments (Gradient x pH x Temp) Risk->DoE Identify CMAs Space Design Space (MODR) DoE->Space Optimize Validation ICH Q2(R1) Validation Accuracy, Precision, LOQ Space->Validation Verify Final Routine QC & Stability Profiling Validation->Final Implement

Caption: Analytical Quality by Design (AQbD) workflow for developing the optimized UHPLC method, moving from Analytical Target Profile (ATP) to Method Operable Design Region (MODR).

Performance Comparison Data

A. System Suitability & Efficiency

The sub-2-micron particle size in Method B drastically reduces the Height Equivalent to a Theoretical Plate (HETP), resulting in sharper peaks and higher capacity.

ParameterMethod A (HPLC, 5µm)Method B (UHPLC, 1.7µm)Improvement Factor
Run Time 20.0 min6.0 min3.3x Faster
Theoretical Plates (N) ~4,500>12,000>2.5x Efficiency
Tailing Factor (T) 1.3 - 1.51.0 - 1.1Improved Symmetry
Resolution (Rs) 2.5 (Olaparib/Imp-A)4.8 (Olaparib/Imp-A)High Resolution
Solvent Consumption ~20 mL/run~2.4 mL/run88% Reduction
B. Sensitivity (LOD/LOQ)

Method B utilizes Formic Acid (volatile buffer) which improves ionization efficiency for MS detection, whereas Method A's high salt content (Ammonium Acetate) can suppress MS signals.

MetricMethod A (UV only)Method B (UV detection)Method B (MS detection)
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mL0.001 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL0.03 µg/mL0.005 µg/mL
Linearity (R²) > 0.995> 0.999> 0.999
C. Specificity: Degradation Pathway Analysis

A critical benchmark is the ability to identify degradation products. Olaparib is sensitive to acidic and alkaline hydrolysis. Method B, coupled with MS, allows for immediate structural elucidation of these degradants.

Key Degradants Identified:

  • Degradant 1 (Hydrolytic): m/z 299 (Cleavage of the piperazine-carbonyl linker).

  • Degradant 2 (Hydrolytic): m/z 367 (Cleavage at the phthalazinone core).

DegradationPathway Olaparib Olaparib (m/z 434.46) Acid Acidic Hydrolysis (HCl Stress) Olaparib->Acid Base Alkaline Hydrolysis (NaOH Stress) Olaparib->Base Oxidation Oxidation (H2O2 Stress) Olaparib->Oxidation Deg1 Degradant A (m/z 299) Amide Cleavage Acid->Deg1 Major Pathway Deg2 Degradant B (m/z 367) Phthalazinone Ring Opening Base->Deg2 Major Pathway Deg3 N-Oxide Impurity (m/z 450) Oxidation->Deg3 Minor Pathway

Caption: Proposed degradation pathways of Olaparib under stress conditions, detectable via the Method B (UHPLC-MS) platform.

Scientific Commentary & Recommendations

Why Transition to Method B?
  • Causality of Resolution: The use of sub-2-micron particles increases the plate count, which is directly proportional to resolution (

    
    ). This is critical for Olaparib, where stereoisomeric impurities or structurally similar process intermediates (e.g., des-fluoro analogs) may co-elute on standard 5µm columns.
    
  • Self-Validating System: Method B includes MS spectral data as a secondary confirmation of peak purity. In Method A (UV only), a co-eluting impurity hidden under the main peak might go undetected unless peak purity analysis (via DAD) is rigorously applied. MS detection eliminates this ambiguity.

  • Green Chemistry: The 88% reduction in solvent consumption aligns with modern sustainable laboratory practices, reducing hazardous waste disposal costs.

Implementation Protocol

For labs currently using Method A, a bridge study is recommended:

  • Run the System Suitability Test (SST) using Olaparib Reference Standard and a spiked impurity mix on both systems.

  • Calculate the Relative Response Factors (RRF) for key impurities on the new UHPLC system, as ionization differences in MS or absorption differences in UV (due to mobile phase changes) may alter area counts.

  • Validate Robustness by varying flow rate (±0.05 mL/min) and Column Temp (±2°C) to ensure the Design Space holds.

References

  • Sumalatha, J., et al. (2024).[5] Advanced Analytical Method Development and Validation for the Combined Formulation of Lipid-Regulating Agent and Cholesterol Transport Inhibitor. Advances in Bioresearch. Available at: [Link]

  • Kallepalli, P., & Annapurna, M. M. (2018).[8] Separation, Identification and Quantification of process related Impurities and Stress Degradants of Olaparib by LC-ESI-Q-TOF-MS. Research Journal of Pharmacy and Technology. Available at: [Link][8]

  • Chaudhary, A., et al. (2019). Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Waje, P., et al. (2021).[4] Method Development and Validation for Quantitative Estimation of Olaparib in Tablet Dosage Form by RP-HPLC Method. World Journal of Pharmaceutical Research.[4] Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Olaparib Impurity 1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Classification

Do not treat Olaparib Impurity 1 as standard organic waste. As a structural analog of Olaparib, Impurity 1 (often identified as 4-[[3-[[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl]phenyl]methyl]-1(2H)-phthalazinone) shares the pharmacophore responsible for DNA interaction.[1][2] Under ICH M7 guidelines , structural analogs of genotoxic drugs are presumed to be genotoxic impurities (GTIs) until toxicological data proves otherwise.

This compound falls under Occupational Exposure Band (OEB) 4 or 5 , requiring high-containment handling.[1]

Hazard Identification Table
PropertyClassificationHazard Statement
Toxicity Acute Tox. 3 H301: Toxic if swallowed.[1][3][4]
Reproductive Repr. 1B H360: May damage fertility or the unborn child.[4]
Target Organ STOT RE 1 H372: Causes damage to organs (Blood/Bone Marrow) through prolonged exposure.
Ecological Aquatic Chronic 1 Very toxic to aquatic life with long-lasting effects.[1]

Containment & Handling Protocols (Pre-Disposal)

Disposal safety begins with containment. You cannot safely dispose of what you have already spread across the laboratory.

The "Zero-Dust" Mandate

Olaparib Impurity 1 is a solid that poses a severe inhalation risk.[1]

  • Primary Engineering Control: All weighing and transfer must occur inside a Class II Biosafety Cabinet (BSC) or a Powder Containment Balance Enclosure .

  • PPE Standard:

    • Gloves: Double-gloving is mandatory.[1] Use Nitrile (ASTM D6978) tested for chemotherapy drugs.

      • Outer Glove: Change every 30 minutes or immediately upon splash.

      • Inner Glove: Taped to Tyvek sleeve.

    • Respiratory: If working outside a BSC (e.g., spill cleanup), a PAPR (Powered Air Purifying Respirator) with HEPA filters is required. N95 masks are insufficient for OEB 5 solids.

Disposal Workflow: The Segregation Logic

The following workflow ensures that genotoxic waste is isolated from the general waste stream to prevent environmental leaching and unauthorized release.

DOT Diagram: Waste Decision Matrix

DisposalWorkflow cluster_warning CRITICAL PROHIBITION Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Solid Solid Waste (Powder, Vials, Weigh Boats) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) TypeCheck->Liquid Sharps Sharps/Glass (Pipettes, Syringes) TypeCheck->Sharps Bagging Double Bagging (Polyethylene > 4 mil) Solid->Bagging LiquidSeg Segregated Carboy (Do NOT mix with oxidizers) Liquid->LiquidSeg Container Rigid Cytotoxic Bin (Yellow/Purple Label) Sharps->Container Bagging->Container Destruction High-Temperature Incineration (>1000°C) Container->Destruction Container->Destruction LiquidSeg->Destruction Drain Drain/Sewer Disposal LiquidSeg->Drain FORBIDDEN

Figure 1: Decision matrix for segregating Olaparib Impurity 1 waste streams. Note the absolute prohibition of drain disposal.

Detailed Disposal Steps
A. Solid Waste (Powders, Contaminated PPE)
  • Primary Containment: Place waste directly into a clear polyethylene bag (minimum 4 mil thickness) inside the fume hood.

  • Sealing: Twist the bag neck, fold it over (gooseneck), and tape it shut.

  • Secondary Containment: Place the sealed bag into a second bag. Label this outer bag: "CYTOTOXIC / GENOTOXIC WASTE - INCINERATE ONLY."

  • Final Receptacle: Deposit into a rigid, puncture-proof container (often yellow or purple, depending on local regulations for chemotherapy waste).

B. Liquid Waste (HPLC Waste, Solvents)
  • Segregation: Do not mix with general organic solvents. Use a dedicated carboy labeled "Trace Chemo/Genotoxic Waste."

  • Compatibility: Olaparib Impurity 1 is stable in many organic solvents. Do not add bleach (Sodium Hypochlorite) to the liquid waste stream without a validated neutralization protocol, as this may generate toxic chlorinated byproducts.

  • Cap & Seal: Ensure caps are tight. Wipe the exterior of the carboy with a surfactant-based cleaner before removing it from the containment area.

Decontamination & Verification

Merely wiping a surface is insufficient for high-potency impurities.[1] You must verify that the "invisible" residue is gone to prevent cross-contamination of future experiments.

The "Solubility Challenge"

Olaparib and its impurities have low aqueous solubility .

  • Ineffective:[1] Water alone, 70% Ethanol (often spreads the residue rather than lifting it).

  • Recommended:Surfactant-based cleaner (e.g., 1% SDS or commercially available lab detergents) followed by a water rinse, then an alcohol rinse.[1]

DOT Diagram: Decontamination Loop

DeconLoop Dirty Contaminated Surface Clean1 Step 1: Surfactant Wash (Lift hydrophobic residue) Dirty->Clean1 Clean2 Step 2: Water Rinse (Remove surfactant) Clean1->Clean2 Clean3 Step 3: Solvent Wipe (Final polish) Clean2->Clean3 Verify Swab Verification (TOC or HPLC) Clean3->Verify Verify->Clean1 Fail (>10 ng/cm²) Release Area Released Verify->Release Pass

Figure 2: The closed-loop decontamination process. Visual cleanliness is not enough; analytical verification (swab testing) is recommended for OEB 5 compounds.

Emergency Spill Procedures

Scenario: A 100mg vial of Impurity 1 drops and shatters on the floor.

  • Evacuate & Isolate: Clear the room immediately. Post "DO NOT ENTER - CHEMICAL SPILL" signage.[1][5] Wait 15 minutes to allow aerosols to settle.

  • Don PPE: Full Tyvek suit, double nitrile gloves, shoe covers, and PAPR (or full-face respirator with P100 cartridges).

  • Dampen: Gently cover the powder with paper towels soaked in water/surfactant mixture .

    • Why? Dry sweeping will aerosolize the genotoxin. You must wet it to contain it.

  • Scoop: Use plastic scoops (disposable) to lift the wet towels and glass shards. Place into a wide-mouth hazardous waste jar.

  • Wash: Clean the area 3 times (Surfactant -> Water -> Alcohol).[1]

  • Report: Notify EHS (Environmental Health & Safety). This is a reportable event in many jurisdictions due to the genotoxic nature of the substance.

References

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[6] Retrieved from [Link]

  • PubChem. (2023). Olaparib Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.